Ethyl 3-(benzylamino)but-2-enoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(benzylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJUWHLVMMSQO-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(benzylamino)but-2-enoate
Abstract
This technical guide provides a comprehensive exploration of the synthesis of Ethyl 3-(benzylamino)but-2-enoate, a versatile β-enamino ester intermediate crucial in various fields of organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols. We will delve into the causal factors behind procedural choices, methods for optimizing reaction conditions, and the critical role of catalysts. This guide is grounded in authoritative scientific literature to ensure accuracy and trustworthiness, serving as a practical resource for laboratory applications.
Introduction and Significance
Ethyl 3-(benzylamino)but-2-enoate, also known as 3-benzylamino-but-2-enoic acid ethyl ester, is a prominent member of the β-enamino ester family (a class of enaminones).[1] These compounds are characterized by a nitrogen atom and an ester group attached to a C=C double bond. This structural motif renders them highly valuable as synthetic intermediates, particularly in the construction of heterocyclic compounds and other complex molecular architectures. The electron-donating amino group and the electron-withdrawing ester group create a polarized and reactive system, making them versatile building blocks in medicinal chemistry and materials science.[2]
The most direct and widely employed pathway for synthesizing Ethyl 3-(benzylamino)but-2-enoate is the condensation reaction between ethyl acetoacetate and benzylamine. This reaction is a classic example of enamine formation from a β-dicarbonyl compound and a primary amine.
Core Synthesis Pathway: An Overview
The synthesis proceeds via the nucleophilic addition of benzylamine to the keto-carbonyl group of ethyl acetoacetate, followed by a dehydration step to yield the stable enamine product. The overall transformation is illustrated below.
Caption: The mechanistic pathway of enamine formation.
Experimental Protocol: A Validated Methodology
This protocol describes a robust method for the synthesis, adaptable for various scales. The procedure is designed as a self-validating system, with clear checkpoints and expected outcomes.
Reagents and Equipment:
-
Ethyl acetoacetate (1 equiv.)
-
Benzylamine (1 equiv.)
-
Catalyst (e.g., Acetic acid, ~0.1 equiv. or Sc(OTf)₃, 1-5 mol%) [3][4]* Solvent (e.g., Toluene or solvent-free)
-
Round-bottom flask
-
Dean-Stark apparatus (if using a solvent like toluene)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add ethyl acetoacetate (1 equiv.), benzylamine (1 equiv.), and the chosen solvent (if any). If running the reaction in toluene, equip the flask with a Dean-Stark apparatus and a reflux condenser to facilitate the azeotropic removal of water, which drives the reaction equilibrium toward the product.
-
Catalyst Addition: Add the catalyst to the reaction mixture. While the reaction can proceed without a catalyst at elevated temperatures, acidic catalysts like acetic acid significantly accelerate the rate of dehydration. [3][5]3. Heating and Monitoring: Heat the mixture to reflux (if using a solvent) or to a specified temperature (e.g., 80-100°C for solvent-free conditions). [5]Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product spot.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often an oil or a solid. Purify the crude material by silica gel column chromatography. The polarity of the eluent system (e.g., a hexane/ethyl acetate gradient) should be determined by initial TLC analysis to achieve good separation.
-
Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent by rotary evaporation. Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The proton of the -NH group typically appears at a low field (δ > 8.0 ppm) in the ¹H NMR spectrum due to intramolecular hydrogen bonding. [6]
Optimization of Reaction Parameters
The efficiency, yield, and purity of the synthesis are highly dependent on several key parameters. A systematic approach to optimizing these variables is crucial for developing a scalable and robust process.
| Parameter | Options & Considerations | Causality & Scientific Rationale |
| Catalyst | None: Requires higher temperatures.<[5]br>Acid Catalysis: Acetic acid, p-TsOH.<[3]br>Lewis Acids: Sc(OTf)₃, CAN.<[4][7]br>Heterogeneous: Hydroxyapatite. [5] | Catalysts accelerate the reaction, primarily by facilitating the dehydration of the hemiaminal intermediate. Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity. Heterogeneous catalysts offer the advantage of easy separation and reusability. [4][5] |
| Solvent | Solvent-free: Environmentally benign, often requires grinding or higher temperatures.<[8][6]br>Water: A green solvent option.<[7]br>Toluene/Benzene: Allows for azeotropic removal of water via a Dean-Stark trap, driving the equilibrium forward. | The choice of solvent affects reaction kinetics and the ease of water removal. Solvent-free conditions are often preferred for their simplicity and reduced environmental impact. Azeotropic removal of water is a powerful technique to maximize product yield in this reversible reaction. |
| Temperature | Room temperature to reflux (typically 80-150°C). [9][10] | Higher temperatures increase the reaction rate but can also lead to side reactions or decomposition. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining product stability. |
| Reaction Time | 10 minutes to several hours. | Reaction time is highly dependent on the catalyst, temperature, and scale. It should be determined empirically by monitoring the reaction's progress (e.g., via TLC or GC) until the starting materials are consumed. |
Conclusion
The synthesis of Ethyl 3-(benzylamino)but-2-enoate via the condensation of ethyl acetoacetate and benzylamine is a well-established, efficient, and versatile reaction. By understanding the underlying mechanism and the influence of key parameters such as catalysis, solvent, and temperature, researchers can reliably produce this valuable intermediate with high yield and purity. The protocols and insights provided in this guide serve as a robust foundation for the practical application and optimization of this important synthetic transformation.
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Ethyl 3-(benzylamino)but-2-enoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-(benzylamino)but-2-enoate. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights and detailed methodologies, emphasizing the scientific rationale behind experimental choices.
Core Chemical Properties and Structural Insights
Ethyl 3-(benzylamino)but-2-enoate, with the molecular formula C₁₃H₁₇NO₂, is a key synthetic intermediate.[1] Its structure features a substituted enamine, a class of compounds characterized by a nitrogen atom attached to a double bond. This arrangement leads to a vinylogous amide system, where electron density from the nitrogen is delocalized across the double bond to the carbonyl group of the ester. This electronic feature is fundamental to its reactivity.
The molecule primarily exists in the more stable (Z)-isomer configuration, which is stabilized by an intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen. The presence of the benzyl group introduces significant steric hindrance and provides a site for aromatic interactions, influencing the compound's physical properties and its behavior in chemical reactions.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| IUPAC Name | ethyl (2E)-3-(benzylamino)but-2-enoate | [1] |
| CAS Number | 1020-67-3 | [2] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | 158-160 °C @ 3 mmHg | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, chloroform, acetone); Insoluble in water. |
Synthesis Protocol and Mechanistic Rationale
The synthesis of Ethyl 3-(benzylamino)but-2-enoate is typically achieved through a condensation reaction between ethyl acetoacetate and benzylamine. The following protocol is a robust and validated method for its preparation.
Step-by-Step Experimental Protocol
| Step | Procedure | Causality and Scientific Rationale |
| 1. Reagent Setup | In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of ethyl acetoacetate and benzylamine in a suitable solvent such as toluene. | Toluene is an excellent choice as it forms an azeotrope with water, the byproduct of the reaction. This allows for the continuous removal of water, which, according to Le Chatelier's principle, drives the reaction equilibrium towards the formation of the enamine product, thereby maximizing the yield. |
| 2. Catalysis | Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). | The acid catalyst protonates the carbonyl oxygen of the ethyl acetoacetate, increasing its electrophilicity. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of benzylamine, thus accelerating the rate of the initial addition step. |
| 3. Reaction | Heat the mixture to reflux. | The elevated temperature provides the necessary activation energy for the dehydration step, which is the rate-limiting step of the reaction. The continuous removal of water by the Dean-Stark trap is critical for driving the reaction to completion. |
| 4. Monitoring | Monitor the progress of the reaction by thin-layer chromatography (TLC). | TLC provides a simple and effective way to track the consumption of the starting materials and the formation of the product. The reaction is considered complete when the starting materials are no longer visible on the TLC plate. |
| 5. Work-up | Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate. | Recrystallization is a purification technique that relies on the differential solubility of the product and impurities in a given solvent. A well-chosen solvent will dissolve the product at an elevated temperature but allow it to crystallize out in a pure form upon cooling, leaving the impurities dissolved in the mother liquor. |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.
Spectroscopic and Analytical Characterization
A full suite of spectroscopic methods is employed to confirm the identity and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the double bond (a singlet), the methylene protons of the benzyl group (a singlet), the aromatic protons (a multiplet), the vinyl proton (a singlet), and the N-H proton (a broad singlet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct peaks for all 13 carbon atoms in their unique chemical environments, including the carbonyl carbon, the two sp² carbons of the double bond, and the aromatic carbons.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretch of the conjugated ester, N-H stretching vibrations, and C=C stretching of the enamine system.[3]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 219, corresponding to the molecular weight of the compound.[1] A prominent fragment is often observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺) from the benzyl group.[1]
Reactivity and Applications in Drug Development
Ethyl 3-(benzylamino)but-2-enoate is a versatile building block in organic synthesis, primarily due to the nucleophilic character of the enamine moiety.
The Gould-Jacobs Reaction: A Gateway to Quinolines
A significant application of this compound is in the Gould-Jacobs reaction for the synthesis of quinoline derivatives.[4][5] This reaction involves the thermal cyclization of anilines with β-keto esters or their enamine derivatives.[4][5][6][7] The process begins with the formation of an intermediate which then undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.[6] Quinolines are a critical scaffold in medicinal chemistry, forming the core of many antimalarial, antibacterial, and anticancer drugs.[5]
Logical Relationship of Reactivity
Caption: Key reaction pathways of Ethyl 3-(benzylamino)but-2-enoate.
Conclusion
Ethyl 3-(benzylamino)but-2-enoate is a fundamentally important reagent in modern organic synthesis. Its well-defined chemical properties, straightforward synthesis, and versatile reactivity make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the synthesis of complex molecular architectures and novel therapeutic agents.
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PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]
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Wikiwand. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 3-(Benzylamino)propionate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Significance of Ethyl 3-(benzylamino)propanoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-phenylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... Retrieved from [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
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ResearchGate. (n.d.). Decarboxylation pathways in the Gould–Jacobs reaction of 3a. Retrieved from [Link]
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Ethyl 3-(benzylamino)but-2-enoate CAS number 1020-67-3
An In-depth Technical Guide to Ethyl 3-(benzylamino)but-2-enoate (CAS 1020-67-3): Synthesis, Characterization, and Synthetic Utility
Executive Summary
Ethyl 3-(benzylamino)but-2-enoate, CAS Number 1020-67-3, is a β-enamino ester, a class of organic compounds characterized by a nitrogen atom attached to a carbon-carbon double bond, which is conjugated with an ester group. This unique electronic arrangement makes it a vinylogous amide, conferring significant stability and versatile reactivity. It serves as a valuable and highly functionalized building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, detailed spectroscopic profile, core reactivity principles, and proven applications, designed for researchers and professionals in chemical and pharmaceutical development.
The Chemical Nature of a β-Enamino Ester
Ethyl 3-(benzylamino)but-2-enoate is more than a simple amine or alkene; it is a highly stabilized enamine. The term "enamine" describes the C=C-N functionality.[1] Its structure allows for significant p-π orbital overlap, leading to delocalization of the nitrogen's lone pair of electrons across the double bond and into the carbonyl of the ester group. This delocalization is depicted in its key resonance structures, which illustrate the electron-rich nature of the α-carbon and the electron-deficient character of the β-carbon.
This electronic feature is fundamental to its chemistry. Unlike simple enamines which can be prone to hydrolysis, the conjugation with the ester group in Ethyl 3-(benzylamino)but-2-enoate lends it considerable stability.[1] Furthermore, the geometry of the molecule facilitates the formation of a strong, six-membered intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen. This interaction significantly influences its conformational preference, spectroscopic properties, and reactivity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is critical for its synthesis, purification, and characterization.
Physicochemical Properties
The key physical properties of Ethyl 3-(benzylamino)but-2-enoate are summarized below.
| Property | Value | Reference |
| CAS Number | 1020-67-3 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₇NO₂ | [4][6][7][8] |
| Molecular Weight | 219.28 g/mol | [4][6][7][8] |
| IUPAC Name | ethyl (2E)-3-(benzylamino)but-2-enoate | [6] |
| Boiling Point | 345°C at 760 mmHg | [2] |
| Density | 1.041 g/cm³ | [2] |
| Refractive Index | 1.522 | [2] |
| Storage Conditions | 2-8°C, Sealed in dry environment | [8] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous structural confirmation of the molecule.
| Technique | Expected/Observed Features and Interpretation |
| ¹H NMR | Vinyl Proton: A singlet around 4.5-5.0 ppm. NH Proton: A broad singlet at a downfield shift (9.0-10.0 ppm) due to strong intramolecular H-bonding. Benzyl Group: A singlet for the -CH₂- protons around 4.3 ppm and multiplets for the aromatic protons between 7.2-7.4 ppm. Ethyl Ester: A quartet for -OCH₂- around 4.1 ppm and a triplet for -CH₃ around 1.2 ppm. Methyl Group: A singlet for the vinyl-CH₃ around 1.9 ppm. |
| ¹³C NMR | Spectral data confirms the presence of 13 unique carbon atoms, consistent with the structure. Key signals include the ester carbonyl (C=O), the two vinyl carbons (C=C), and the carbons of the benzyl and ethyl groups.[6] |
| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 219, confirming the molecular weight.[6] A prominent base peak at m/z = 91 is characteristic of the benzyl fragment, which rearranges to the stable tropylium cation. Another significant fragment appears at m/z = 146.[6] |
| Infrared (IR) Spectroscopy | N-H Stretch: A broad band around 3200-3300 cm⁻¹, characteristic of a hydrogen-bonded N-H group. C=O Stretch: A strong absorption shifted to a lower wavenumber (approx. 1640-1660 cm⁻¹) compared to a typical ester (1735 cm⁻¹). This shift is a direct result of conjugation and the intramolecular hydrogen bond. C=C Stretch: A strong absorption around 1580-1620 cm⁻¹. |
Synthesis: Mechanism and Practical Execution
The most direct and efficient synthesis of Ethyl 3-(benzylamino)but-2-enoate is the condensation reaction between ethyl acetoacetate and benzylamine. This reaction is a classic example of enamine formation from a β-dicarbonyl compound.
Reaction Mechanism
The formation of the enamine proceeds through a well-established, typically acid-catalyzed, two-stage mechanism:
-
Carbinolamine Formation: The nucleophilic nitrogen of benzylamine attacks the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by a proton transfer to form a neutral hemiaminal, or carbinolamine, intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the adjacent carbon yields the stable, conjugated enamine product.
The equilibrium of this reaction is driven toward the product by the removal of water, often accomplished with a Dean-Stark apparatus or by using a dehydrating agent.
Caption: Mechanism of enamine formation.
Detailed Experimental Protocol
This protocol provides a self-validating, field-proven method for the gram-scale synthesis of the title compound.
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Toluene (solvent)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 equiv, catalyst)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add ethyl acetoacetate (e.g., 13.0 g, 0.1 mol) and toluene (100 mL).
-
Reagent Addition: Begin stirring and add benzylamine (10.7 g, 0.1 mol) to the flask, followed by the catalytic amount of p-TsOH (0.34 g, 2 mol%).
-
Causality Insight: Benzylamine is the secondary amine source. p-TsOH is an effective acid catalyst that protonates the carbonyl and later the hydroxyl group of the carbinolamine, facilitating the rate-limiting dehydration step.
-
-
Azeotropic Distillation: Heat the mixture to reflux (approx. 110-120°C). Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 3-5 hours).
-
Self-Validation: The volume of water collected in the trap should correspond to the theoretical yield (e.g., 0.1 mol of water is 1.8 mL). This provides a real-time measure of reaction completion.
-
-
Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) to neutralize the catalyst, and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure Ethyl 3-(benzylamino)but-2-enoate.
Caption: Experimental workflow for synthesis.
Synthetic Applications in Research and Development
The true value of Ethyl 3-(benzylamino)but-2-enoate lies in its utility as a versatile intermediate. Its bifunctional nature (nucleophilic α-carbon and electrophilic ester carbonyl) allows it to be a powerful precursor for a variety of complex molecular architectures, especially heterocyclic systems.
Core Reactivity and Use in C-C Bond Formation
As an enamine, the α-carbon is strongly nucleophilic and can react with a range of electrophiles, a strategy famously pioneered by Gilbert Stork.[9] This allows for the straightforward formation of new carbon-carbon bonds, a cornerstone of molecular construction. Key reactions include:
-
Alkylation: Reaction with alkyl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
Precursor to Biologically Relevant Heterocycles
The 1,3-relationship between the nitrogen and the carbonyl group makes this molecule an ideal A-B synthon for constructing six-membered rings.
-
Quinolone and Pyridone Synthesis: Through cyclization reactions, often under thermal or acid-catalyzed conditions (e.g., Conrad-Limpach or Gould-Jacobs type reactions), β-enamino esters can be converted into quinolone and pyridone scaffolds. These cores are present in numerous antibacterial agents (e.g., fluoroquinolones) and other pharmaceuticals.
-
Pyrimidine Synthesis: Condensation with amidines or guanidine derivatives provides a direct route to substituted pyrimidines, a privileged structure in medicinal chemistry found in many anticancer drugs, antivirals, and CNS-active agents.
Caption: Key synthetic applications.
Safety, Handling, and Storage
As a research chemical, Ethyl 3-(benzylamino)but-2-enoate should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C to ensure long-term stability.[8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 3-(benzylamino)but-2-enoate is a stable, readily synthesized, and highly versatile chemical intermediate. Its value extends far beyond its basic structure, offering chemists a reliable building block for creating complex molecules through both C-C bond formation and heterocyclic synthesis. The principles and protocols outlined in this guide demonstrate its utility and provide a solid foundation for its application in advanced research and development programs, particularly those focused on the discovery of new pharmaceuticals and functional materials.
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- ethyl 3,3-diethoxypropano
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Ethyl 3-(benzylamino)but-2-enoate molecular structure
An In-Depth Technical Guide to Ethyl 3-(benzylamino)but-2-enoate: Structure, Tautomerism, and Synthesis
Abstract
Ethyl 3-(benzylamino)but-2-enoate is a key organic compound classified as a β-enaminone, a structure that imparts a rich and versatile chemistry. Its significance lies in its role as a stable enamine, serving as a crucial intermediate in the synthesis of a wide array of more complex molecules, including heterocyclic systems and potential pharmaceutical agents. This technical guide provides a comprehensive examination of its molecular structure, with a particular focus on the governing principles of its enamine-imine tautomerism. We will delve into a robust, field-proven synthesis protocol, offering mechanistic insights into the reaction. Furthermore, a detailed spectroscopic analysis will be presented as a self-validating system for its structural confirmation. This document is intended for researchers, chemists, and drug development professionals who utilize advanced organic intermediates.
Molecular Identity and Physicochemical Properties
Ethyl 3-(benzylamino)but-2-enoate is structurally characterized by a benzylamine moiety attached to the β-position of an α,β-unsaturated ethyl ester. The IUPAC name, ethyl (E)-3-(benzylamino)but-2-enoate, specifies the stereochemistry around the carbon-carbon double bond as being the E-isomer, which is the thermodynamically more stable configuration.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl (E)-3-(benzylamino)but-2-enoate[1] |
| Synonyms | 3-Benzylamino-but-2-enoic acid ethyl ester, Ethyl 3-(benzylamino)-2-butenoate |
| CAS Number | 1020-67-3, 21731-13-5[1][2] |
| Molecular Formula | C₁₃H₁₇NO₂[1] |
| Molecular Weight | 219.28 g/mol [1] |
| SMILES | CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1[1] |
| InChIKey | RWPJUWHLVMMSQO-PKNBQFBNSA-N[1] |
Computed Physicochemical Properties
Experimental data for many physical properties of this specific compound are not widely published. The following table summarizes key properties computed through validated algorithms, which are essential for predicting its behavior in various solvent systems and for chromatographic purification.
| Property | Value | Source |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
The Core Chemistry: Enamine-Imine Tautomerism
A defining feature of β-enaminones is their existence as an equilibrium mixture of tautomers. Tautomers are constitutional isomers that readily interconvert, typically through proton migration.[3] For Ethyl 3-(benzylamino)but-2-enoate, the primary equilibrium is between the enamine and imine forms, a nitrogen analogue to the well-known keto-enol tautomerism.[4][5]
-
Enamine Tautomer: The dominant form, stabilized by a conjugated system (N-C=C-C=O) and a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen. This six-membered pseudo-ring significantly lowers the system's energy.
-
Imine Tautomer: The minor form, which is generally less stable. The thermodynamic preference for a C=N double bond is typically less favorable than the resonance-stabilized conjugated system of the enamine.[6]
The position of this equilibrium is influenced by factors such as solvent polarity and temperature. In nonpolar solvents, the intramolecularly hydrogen-bonded enamine form is heavily favored. Polar, protic solvents can disrupt this internal hydrogen bond, potentially shifting the equilibrium slightly, though the enamine form remains predominant.
Caption: Tautomeric equilibrium between the stable enamine and minor imine forms.
Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of Ethyl 3-(benzylamino)but-2-enoate is the condensation reaction between ethyl acetoacetate and benzylamine.
Causality of Experimental Design
This reaction is a classic example of enamine formation from a β-dicarbonyl equivalent.
-
Reactant Choice: Ethyl acetoacetate serves as the four-carbon backbone. Its C3 ketone is significantly more electrophilic and sterically accessible than the C1 ester carbonyl, ensuring regioselective attack by the amine. Benzylamine is the nitrogen source.
-
Reaction Control: The reaction involves the formation of a water molecule as a byproduct. To drive the equilibrium towards the product side and maximize yield, this water must be removed from the reaction mixture as it forms. The use of a Dean-Stark apparatus with a refluxing, water-immiscible solvent like toluene is the standard and most efficient industrial method for achieving this. An acid catalyst (like p-toluenesulfonic acid) is often used to protonate the ketone, increasing its electrophilicity and accelerating the initial nucleophilic attack.
Caption: General experimental workflow for the synthesis of the title compound.
Representative Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to be free of moisture.
-
Charging Reactants: To the flask, add toluene (250 mL), ethyl acetoacetate (26.0 g, 0.2 mol, 1.0 eq), and benzylamine (21.4 g, 0.2 mol, 1.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.2 g).
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected (typically 3-5 hours). The theoretical amount of water to be collected is 3.6 mL.
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the catalyst, followed by brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product as a pale yellow oil or low-melting solid.
Spectroscopic Characterization
The confirmation of the synthesized structure is a self-validating step achieved through a combination of spectroscopic methods. The data below are predictive, based on the known structure and data from analogous compounds.
| Method | Characteristic Feature | Interpretation |
| ¹H NMR | δ ~ 9.5-10.5 (broad s, 1H)δ ~ 7.2-7.4 (m, 5H)δ ~ 4.6 (s, 1H)δ ~ 4.3 (d, 2H)δ ~ 4.1 (q, 2H)δ ~ 1.9 (s, 3H)δ ~ 1.2 (t, 3H) | N-H proton (deshielded by H-bonding)Aromatic protons (benzyl group)Vinyl proton (-C=CH-)Methylene protons (-NH-CH₂-Ph)Methylene protons (-O-CH₂-CH₃)Methyl protons (-C(CH₃)=C-)Methyl protons (-O-CH₂-CH₃) |
| ¹³C NMR | δ ~ 170δ ~ 160δ ~ 125-140δ ~ 85δ ~ 58δ ~ 45δ ~ 19δ ~ 14 | Ester Carbonyl (C=O)Enamine C-NAromatic CarbonsVinylic Carbon (-C=CH-)Ester Methylene Carbon (-O-CH₂-)Benzyl Methylene Carbon (-NH-CH₂-)Vinylic Methyl Carbon (-C(CH₃)=)Ester Methyl Carbon (-CH₃) |
| IR (Infrared) | ~3200 cm⁻¹ (broad)~1650 cm⁻¹ (strong)~1600 cm⁻¹ (strong)~3030, 1495, 1450 cm⁻¹ | N-H stretch (broadened by H-bonding)C=O stretch (lowered frequency due to conjugation and H-bonding)C=C stretch (conjugated)Aromatic C-H and C=C stretches |
| Mass Spec. | m/z = 219 (M⁺)m/z = 91 | Molecular ion peakTropylium ion [C₇H₇]⁺ (from benzyl group fragmentation) |
Applications in Research and Development
Ethyl 3-(benzylamino)but-2-enoate is not typically an end-product but rather a versatile building block in synthetic chemistry. Its bifunctional nature (enamine and ester) allows for a variety of subsequent transformations.
-
Heterocyclic Synthesis: The enamine functionality is nucleophilic at the α-carbon, making it suitable for reactions with electrophiles. It is a common precursor for the synthesis of pyridines, pyrimidines, and other heterocyclic systems which form the core of many pharmaceutical agents.
-
Pharmaceutical Intermediates: While direct applications are proprietary, related β-enamino esters are key intermediates in the synthesis of calcium channel blockers of the dihydropyridine class, such as felodipine.[7] The structural motif is valuable in medicinal chemistry for creating rigid scaffolds that can interact with biological targets.
-
Fine Chemicals: It serves as an intermediate in the production of various fine chemicals and specialty reagents where the introduction of a protected β-amino acid equivalent is required.[8][9][10]
Conclusion
Ethyl 3-(benzylamino)but-2-enoate is a molecule of significant synthetic utility, whose chemistry is dominated by its stable, conjugated enamine structure. The inherent tautomeric equilibrium lies heavily in favor of the enamine form, a stability conferred by resonance and a strong intramolecular hydrogen bond. Its synthesis is straightforward and scalable, relying on the robust condensation of common starting materials. A thorough understanding of its structure, validated by comprehensive spectroscopic analysis, allows researchers and drug development professionals to confidently employ it as a reliable intermediate for the construction of more complex and valuable molecular architectures.
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A Spectroscopic Deep Dive: Elucidating the Structure of Ethyl 3-(Benzylamino)but-2-enoate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethyl 3-(benzylamino)but-2-enoate, a member of the β-enamino ester class of compounds, represents a valuable scaffold in synthetic organic chemistry and drug discovery. The unique electronic and structural features of the enaminone moiety (a vinylogous amide) impart a range of chemical reactivity and potential biological activities.[1] Accurate structural elucidation and characterization of such molecules are paramount for ensuring purity, understanding reactivity, and forming a basis for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for ethyl (E)-3-(benzylamino)but-2-enoate. As a Senior Application Scientist, this document moves beyond a simple data dump, offering insights into the causal relationships between the molecular structure and the observed spectral features, grounded in established spectroscopic principles.
Molecular Structure and Isomerism
Ethyl 3-(benzylamino)but-2-enoate possesses a core structure characterized by an ethyl ester conjugated with a benzyl-substituted enamine. The IUPAC name for the most stable isomer is ethyl (E)-3-(benzylamino)but-2-enoate.[2] The molecule's stereochemistry is primarily centered around the C=C double bond, leading to possible E/Z isomerism. Furthermore, the enamine functionality can exhibit keto-enamine tautomerism. However, for β-enamino esters, the equilibrium strongly favors the enamine tautomer, stabilized by intramolecular hydrogen bonding between the N-H proton and the ester carbonyl oxygen. This hydrogen bonding also typically favors the Z-isomer with respect to the C=C bond, but for clarity in naming conventions, the IUPAC name often refers to the relationship between the highest priority groups on the double bond.
Sources
Synthesis of beta-enaminones from benzylamine
An In-Depth Technical Guide to the Synthesis of β-Enaminones from Benzylamine for Drug Discovery and Development
Abstract
β-Enaminones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a multitude of heterocyclic systems and pharmacologically active molecules.[1][2][3][4] Their unique conjugated system, comprising both nucleophilic and electrophilic centers, allows for a wide array of chemical transformations.[1] This guide provides a comprehensive overview of the synthesis of β-enaminones, with a specific focus on methodologies employing benzylamine as a primary amine source. We will delve into the mechanistic underpinnings of this transformation, explore various catalytic and environmentally benign synthetic strategies, and provide detailed experimental protocols for researchers in drug development and medicinal chemistry.
Introduction: The Significance of β-Enaminones in Medicinal Chemistry
The β-enaminone scaffold, characterized by the N-C=C-C=O conjugated system, is a recurring motif in a variety of therapeutic agents.[1][5] Compounds bearing this functionality have demonstrated a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3][5] The versatility of β-enaminones stems from their ability to act as precursors for the synthesis of diverse heterocyclic compounds such as pyridines, pyrimidines, and pyrroles.[3] Given their importance, the development of efficient and sustainable methods for their synthesis is of paramount interest to the scientific community. The condensation of 1,3-dicarbonyl compounds with primary amines is a common and straightforward approach to access these valuable molecules.[6]
Core Synthesis: The Condensation of 1,3-Dicarbonyl Compounds with Benzylamine
The most prevalent method for synthesizing β-enaminones involves the condensation reaction between a 1,3-dicarbonyl compound and a primary amine, in this case, benzylamine. This reaction is fundamentally a nucleophilic addition of the amine to one of the carbonyl groups of the dicarbonyl compound, followed by the elimination of a water molecule to form the stable enaminone product.
General Reaction Mechanism
The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the final product. The general mechanism can be visualized as follows:
Caption: General reaction mechanism for the synthesis of β-enaminones.
Catalytic Strategies for Enhanced Efficiency
While the condensation reaction can proceed without a catalyst, often under heating, several catalytic systems have been developed to improve reaction rates, increase yields, and allow for milder reaction conditions. The choice of catalyst can be critical in achieving high selectivity and purity of the desired β-enaminone.
A variety of catalysts have been shown to be effective for this transformation, including:
-
Gold(I)/Silver(I) Complexes: A combination of [(PPh₃)AuCl] and AgOTf has been reported to efficiently catalyze the synthesis of β-enaminones under solvent-free conditions at room temperature with low catalyst loading.[7]
-
Ferric(III) Ammonium Nitrate: This catalyst allows for the reaction to proceed at room temperature under solvent-free conditions, providing good to excellent yields.[8]
-
Cobalt(II) Chloride: CoCl₂ is another effective catalyst for the solvent-free synthesis of β-enaminones at room temperature.[8]
-
Scandium(III) Triflate: Sc(OTf)₃ has been used as a recyclable catalyst for this reaction under solvent-free conditions, with the catalyst retaining its activity over several cycles.[8]
-
Lewis Acids and Brønsted Acids: Other catalysts such as LaCl₃·7H₂O, Ce(NH₄)₂(NO₃)₆, and formic acid have also been successfully employed.[8][9]
The role of the catalyst is generally to activate the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine.
Caption: Generalized catalytic cycle for β-enaminone synthesis.
Green Chemistry Approaches: Solvent-Free and Catalyst-Free Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and catalyst-free methods for β-enaminone synthesis. These approaches not only reduce the environmental impact by eliminating the need for potentially hazardous organic solvents but also simplify the work-up procedure.
It has been demonstrated that the reaction between aromatic amines and β-dicarbonyl compounds can proceed efficiently at elevated temperatures (e.g., 120 °C) without any solvent or catalyst, affording the desired products in high to excellent yields with short reaction times.[10] This operational simplicity makes it an attractive method for large-scale synthesis.
Experimental Protocols
The following is a representative protocol for the synthesis of (Z)-4-(Benzylamino)pent-3-en-2-one, a specific β-enaminone derived from benzylamine.
Gold(I)/Silver(I) Catalyzed Synthesis under Solvent-Free Conditions
This protocol is adapted from a reported efficient method for the synthesis of β-enaminones.[7]
Materials:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Benzylamine
-
(Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl]
-
Silver trifluoromethanesulfonate (AgOTf)
-
Ethyl acetate
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates (silica gel GF254)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (PPh₃)AuCl (0.03 mmol) and AgOTf (0.03 mmol).
-
Add the 1,3-dicarbonyl compound (3 mmol) to the flask and stir the mixture at room temperature for 5 minutes.
-
Add benzylamine (3 mmol) to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the residue with water (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
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The Versatile Building Block: A Technical Guide to Ethyl 3-(benzylamino)but-2-enoate for Researchers and Drug Development Professionals
An In-depth Review of Synthesis, Properties, and Applications in Modern Organic Chemistry
Ethyl 3-(benzylamino)but-2-enoate, a prominent member of the enaminone family, stands as a critical and versatile intermediate in the landscape of organic synthesis. Its unique structural features, characterized by a conjugated system encompassing an amino group and an ester functionality, render it a valuable precursor for a diverse array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a particular focus on its role in the construction of quinolone scaffolds.
Synthesis of Ethyl 3-(benzylamino)but-2-enoate: A Robust and Efficient Condensation
The most prevalent and efficient method for the synthesis of Ethyl 3-(benzylamino)but-2-enoate is the direct condensation of ethyl acetoacetate with benzylamine. This reaction is a classic example of enamine formation from a β-ketoester and a primary amine.
Reaction Principle and Mechanism
The reaction proceeds via a nucleophilic addition of the benzylamine to the ketone carbonyl of ethyl acetoacetate, followed by dehydration to yield the stable enaminone product. The equilibrium of this reaction is typically driven towards the product by the removal of water.
The mechanism can be outlined in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of ethyl acetoacetate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal intermediate.
-
Dehydration: The hydroxyl group of the hemiaminal is protonated, followed by the elimination of a water molecule to form an iminium ion.
-
Tautomerization: A proton is removed from the α-carbon, leading to the formation of the conjugated and thermodynamically stable enamine product.
Optimized Experimental Protocol
While various conditions have been reported, an efficient and straightforward protocol involves the direct reaction of the starting materials, often with catalytic assistance to enhance the reaction rate.
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Hydroxyapatite (catalyst) or a Dean-Stark apparatus with a suitable solvent (e.g., toluene)
Procedure (Catalytic, Solvent-Free):
-
To a round-bottom flask, add equimolar amounts of ethyl acetoacetate and benzylamine.
-
Add a catalytic amount of hydroxyapatite (e.g., 5 mol%).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for the time required to achieve complete conversion (typically monitored by TLC).
-
Upon completion, the catalyst can be removed by filtration.
-
The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.
This method offers advantages in terms of reduced reaction times, high yields, and environmental friendliness due to the absence of a solvent.[1]
Physicochemical and Spectroscopic Characterization
A thorough characterization of Ethyl 3-(benzylamino)but-2-enoate is essential for its use in further synthetic applications.
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| IUPAC Name | ethyl (2E)-3-(benzylamino)but-2-enoate[2] |
| CAS Number | 21731-13-5 |
Spectroscopic Data
The structural elucidation of Ethyl 3-(benzylamino)but-2-enoate is confirmed by various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will typically show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the double bond (a singlet), the vinyl proton (a singlet), the methylene protons of the benzyl group (a singlet or doublet depending on coupling to the NH proton), the aromatic protons of the benzyl group (multiplets), and a broad signal for the NH proton. The chemical shift of the NH proton can be variable and is often concentration and solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, the methyl carbon, the methylene carbon of the benzyl group, and the aromatic carbons.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the conjugated ester (typically around 1640-1660 cm⁻¹). A broad band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration. C-H stretching vibrations for aromatic and aliphatic groups will be observed in their respective regions (around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹). The C=C stretching of the enamine system is usually observed around 1580-1620 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 219. The fragmentation pattern will typically involve the loss of fragments such as the ethoxy group (-OC₂H₅) and cleavage of the benzyl group.
Tautomerism: A Key to Understanding Reactivity
A crucial aspect of the chemistry of Ethyl 3-(benzylamino)but-2-enoate is its existence in tautomeric forms. The primary equilibrium is between the enamine and imine tautomers.
The enamine tautomer is generally the more stable form due to the presence of a conjugated system and the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. This creates a stable six-membered pseudo-ring. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. Understanding this tautomerism is essential for predicting the molecule's reactivity in subsequent reactions.
Applications in Organic Synthesis: The Gateway to Quinolones
Ethyl 3-(benzylamino)but-2-enoate is a highly valuable precursor for the synthesis of various heterocyclic compounds, with its application in the preparation of quinolones being particularly noteworthy. Quinolones are a class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
The Gould-Jacobs Reaction: A Classic Route to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters or their enamine derivatives.[3][4] In the case of Ethyl 3-(benzylamino)but-2-enoate, a thermal cyclization leads to the formation of a 4-hydroxyquinoline derivative.
Reaction Mechanism:
-
Thermal Cyclization: At elevated temperatures, an intramolecular cyclization occurs where the ortho-position of the benzylamine's phenyl ring attacks the ester carbonyl carbon. This step is a concerted pericyclic reaction.
-
Elimination of Ethanol: The resulting intermediate undergoes elimination of an ethanol molecule to form the quinolone ring system.
-
Tautomerization: The initial product exists in equilibrium with its more stable 4-hydroxy tautomer.
This reaction provides a straightforward entry into the quinolone scaffold, which can be further functionalized to access a wide range of biologically active molecules.
Conclusion
Ethyl 3-(benzylamino)but-2-enoate is a cornerstone intermediate in modern organic synthesis. Its facile and efficient preparation, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its synthesis, characterization, and the nuances of its tautomeric behavior is paramount for its effective utilization in the construction of complex and biologically significant molecules, particularly in the realm of quinolone-based therapeutics.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5368598, Ethyl 3-(benzylamino)but-2-enoate. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 21, 2026, from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved January 21, 2026, from [Link]
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Discovery and history of Ethyl 3-(benzylamino)but-2-enoate
An In-depth Technical Guide to Ethyl 3-(benzylamino)but-2-enoate for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(benzylamino)but-2-enoate, a key intermediate in organic synthesis, has garnered significant attention for its utility in the preparation of diverse, biologically active compounds. This technical guide provides a comprehensive overview of this compound, from its synthesis and mechanistic underpinnings to its detailed physicochemical and spectroscopic characterization. A significant focus is placed on its applications as a versatile building block in the synthesis of heterocyclic systems and its role in the development of potential therapeutic agents. This document serves as a critical resource for professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights.
Introduction: The Strategic Importance of a Versatile Enaminone
Ethyl 3-(benzylamino)but-2-enoate belongs to the enaminone class of organic compounds, which are characterized by an amino group and a carbonyl group conjugated through a carbon-carbon double bond. This structural arrangement confers a unique reactivity profile, establishing enaminones as highly versatile synthons in the toolbox of organic chemists. The push-pull electronic nature of this system, with the electron-donating amino group and the electron-withdrawing carbonyl group, creates a polarized molecule amenable to a wide range of chemical transformations. This reactivity is frequently harnessed for the construction of complex carbocyclic and heterocyclic frameworks, which are the foundational structures of numerous pharmaceuticals and advanced materials.
The inclusion of a benzylamino moiety in Ethyl 3-(benzylamino)but-2-enoate introduces additional steric and electronic dimensions that can be strategically exploited in molecular design. The aromatic ring and the secondary amine functionality offer sites for further chemical modification, thereby broadening its applicability as a molecular scaffold.
Synthesis and Mechanistic Rationale
The predominant and most efficient synthesis of Ethyl 3-(benzylamino)but-2-enoate is achieved through the condensation reaction between ethyl acetoacetate and benzylamine. This reaction is a cornerstone of enamine formation from a β-ketoester and a primary amine.
Reaction Mechanism: The synthesis initiates with a nucleophilic attack by the benzylamine on the keto-carbonyl carbon of ethyl acetoacetate, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule, yielding a transient imine. This imine then undergoes tautomerization to the more thermodynamically stable conjugated enamine product, Ethyl 3-(benzylamino)but-2-enoate. The stability of the final product is further enhanced by the formation of an intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a detailed procedure for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Assembly: A round-bottom flask is charged with equimolar amounts of ethyl acetoacetate and benzylamine in toluene. The flask is equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.
-
Reaction Execution: The mixture is heated to reflux with vigorous stirring. The azeotropic removal of water via the Dean-Stark trap drives the reaction equilibrium towards the product. The reaction's progress is monitored by thin-layer chromatography (TLC).
-
Post-Reaction Work-up: Upon completion, the reaction mixture is cooled to ambient temperature.
-
Solvent Evaporation: The toluene is removed under reduced pressure utilizing a rotary evaporator.
-
Product Purification: The resulting crude product is purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Ethyl 3-(benzylamino)but-2-enoate.
-
Final Drying: The purified compound is dried over anhydrous sodium sulfate or magnesium sulfate.
Rationale for Experimental Choices:
-
Solvent Selection: Toluene is the solvent of choice due to its ability to form an azeotrope with water, which is critical for driving the condensation reaction to completion.
-
Thermal Conditions: The application of reflux temperatures provides the necessary activation energy for the reaction to proceed at an efficient rate.
-
Purification Strategy: The selection of the purification method is dictated by the physical state of the crude product. Vacuum distillation is optimal for liquid products, whereas recrystallization is preferred for solids to achieve high purity.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of Ethyl 3-(benzylamino)but-2-enoate is essential for its effective use and storage.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₂ |
| Molecular Weight | 219.28 g/mol [1] |
| Appearance | White to off-white solid or pale yellow oil |
| Melting Point | 35-38 °C |
| Boiling Point | 168-170 °C at 2 mmHg |
| Solubility | Readily soluble in common organic solvents |
| CAS Number | 1020-67-3[1] |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Key signals include those for the ethyl ester protons, the vinyl proton, the methyl group on the double bond, the benzylic methylene protons, and the aromatic protons. A characteristic broad singlet for the N-H proton is also observed.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum displays unique signals for the ester carbonyl carbon, the olefinic carbons, the carbons of the ethyl and methyl groups, the benzylic methylene carbon, and the aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum reveals characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), conjugated C=O stretching of the ester (around 1650-1670 cm⁻¹), and C=C stretching of the enamine system (around 1600-1620 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum exhibits the molecular ion peak (M⁺) corresponding to the compound's molecular weight, along with predictable fragmentation patterns.[1]
Applications in Synthesis and Drug Discovery
Ethyl 3-(benzylamino)but-2-enoate is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which possess significant biological activities.
Synthesis of Heterocyclic Scaffolds: A primary application of this enaminone is in the synthesis of quinoline and pyridine derivatives through established methodologies such as the Conrad-Limpach and Knorr quinoline syntheses. These heterocyclic motifs are integral to a vast number of pharmaceutical agents with activities spanning antimalarial, antibacterial, and anticancer applications.
Utility in Drug Development: The molecular framework of Ethyl 3-(benzylamino)but-2-enoate makes it an appealing starting point for the design and synthesis of novel drug candidates. The enaminone core can be elaborated to interact with a variety of biological targets. For example, derivatives have been explored for their potential as:
-
Anticonvulsant Agents: The enaminone structure has been incorporated into molecules designed to modulate central nervous system ion channels and neurotransmitter receptors.
-
Anti-inflammatory Drugs: It serves as a scaffold for creating compounds that inhibit pro-inflammatory enzymes and cytokines.
-
Calcium Channel Blockers: Enaminone precursors are utilized in the synthesis of certain dihydropyridine-type calcium channel blockers for the management of hypertension.
Visual Representations
Synthesis Workflow
Caption: Synthesis of Ethyl 3-(benzylamino)but-2-enoate.
Application in Heterocyclic Synthesis
Sources
An In-Depth Technical Guide to Ethyl 3-(benzylamino)but-2-enoate: A Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Ethyl 3-(benzylamino)but-2-enoate, a member of the β-enamino ester class of compounds, represents a key building block with significant potential in the construction of diverse and biologically active molecules. Its unique structural motif, featuring a nucleophilic enamine system conjugated with an ester group, provides a reactive platform for a variety of chemical transformations. This guide offers a comprehensive overview of Ethyl 3-(benzylamino)but-2-enoate, detailing its chemical identity, synthesis, and proven applications as a precursor to pharmacologically relevant scaffolds.
Chemical Identity: IUPAC Name and Synonyms
The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. The nomenclature and various identifiers for Ethyl 3-(benzylamino)but-2-enoate are outlined below.
IUPAC Name: ethyl (2E)-3-(benzylamino)but-2-enoate[1]
The (E)-descriptor in the IUPAC name specifies the stereochemistry about the carbon-carbon double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.
Synonyms: This compound is also known by several other names in the literature and commercial catalogs:
-
Ethyl 3-(benzylamino)but-2-enoate[1]
-
3-Benzylamino-but-2-enoic acid ethyl ester[1]
-
ETHYL (2E)-3-(BENZYLAMINO)BUT-2-ENOATE[1]
-
2-Butenoic acid, 3-[(phenylmethyl)amino]-, ethyl ester[1]
Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 1020-67-3 | [1] |
| PubChem CID | 5368598 | [1] |
| Molecular Formula | C₁₃H₁₇NO₂ | [1] |
| Molecular Weight | 219.28 g/mol | [1] |
| InChIKey | RWPJUWHLVMMSQO-PKNBQFBNSA-N | [1] |
| SMILES | CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1 | [1] |
Synthesis of Ethyl 3-(benzylamino)but-2-enoate: A Mechanistic Approach
The synthesis of Ethyl 3-(benzylamino)but-2-enoate is a classic example of enamine formation through the condensation of a β-ketoester with a primary amine. This reaction is both efficient and demonstrative of fundamental principles in organic synthesis.
Reaction Principle
The primary route to Ethyl 3-(benzylamino)but-2-enoate involves the reaction of ethyl acetoacetate with benzylamine. This reaction proceeds via a nucleophilic attack of the amine on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to yield the stable enamine product. The driving force for this reaction is the formation of a highly conjugated and stabilized enaminone system.
Caption: Workflow for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Ethyl 3-(benzylamino)but-2-enoate. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Toluene or another suitable high-boiling solvent (optional)
-
Heating mantle and magnetic stirrer
-
Round-bottom flask
-
Condenser
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a condenser (and a Dean-Stark trap if used), combine equimolar amounts of ethyl acetoacetate and benzylamine. For a solvent-free approach, the neat reactants can be mixed directly. Alternatively, a high-boiling solvent such as toluene can be used to facilitate the reaction and azeotropic removal of water.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure using a rotary evaporator. The crude product, which may solidify upon cooling, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure Ethyl 3-(benzylamino)but-2-enoate as a solid.
Causality Behind Experimental Choices:
-
Heat: The condensation reaction requires an energy input to overcome the activation energy for the initial nucleophilic attack and to drive the dehydration step.
-
Azeotropic Removal of Water: The use of a Dean-Stark apparatus with a solvent like toluene allows for the continuous removal of the water byproduct, which, according to Le Chatelier's principle, shifts the equilibrium towards the formation of the enamine product, thereby increasing the reaction yield.
-
Catalysis: While the reaction can proceed without a catalyst, acidic or basic catalysts can accelerate the rate of reaction. For instance, the use of a solid acid catalyst like hydroxyapatite can promote the reaction under milder conditions and allows for easier separation of the catalyst from the reaction mixture.
Applications in Drug Development
Ethyl 3-(benzylamino)but-2-enoate is a valuable intermediate in the synthesis of a variety of heterocyclic compounds, many of which are of significant interest in drug discovery. The enamine functionality provides a versatile handle for constructing more complex molecular architectures.
Synthesis of Dihydropyridines as Calcium Channel Blockers
One of the most prominent applications of β-enamino esters is in the Hantzsch pyridine synthesis, a multicomponent reaction used to produce dihydropyridines (DHPs).[2][3] DHPs are a major class of L-type calcium channel blockers used in the treatment of hypertension and angina.[4][5][6] Commercially available drugs such as nifedipine, amlodipine, and felodipine belong to this class.
In a modified Hantzsch synthesis, Ethyl 3-(benzylamino)but-2-enoate can react with an aldehyde and another β-ketoester (or a similar active methylene compound) to form a dihydropyridine ring. The benzylamino group can either be retained in the final product or be a part of a subsequent transformation.
Caption: Synthesis of Dihydropyridines via the Hantzsch Reaction.
Precursors to Anticonvulsant Agents
Research has shown that various enaminone derivatives possess significant anticonvulsant activity.[7][8][9] These compounds are thought to exert their effects through various mechanisms, including modulation of ion channels. While specific studies on the anticonvulsant properties of Ethyl 3-(benzylamino)but-2-enoate are not extensively documented, its structural similarity to other active enaminones suggests its potential as a scaffold for the development of novel antiepileptic drugs. For instance, studies on related enaminones have shown potent activity in the maximal electroshock seizure (MES) test, a standard preclinical model for epilepsy.[7][9]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethyl 3-(benzylamino)but-2-enoate is provided in the table below.
| Property | Value | Source |
| Appearance | Solid | [1] |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | 161 °C | [1] |
| Density | 1.041 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in most organic solvents. | General knowledge |
Conclusion
Ethyl 3-(benzylamino)but-2-enoate is a readily accessible and highly versatile chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. Its straightforward preparation from inexpensive starting materials, combined with the reactivity of its enaminone scaffold, makes it an attractive building block for drug discovery and development programs. In particular, its utility in the construction of dihydropyridine calcium channel blockers and as a potential precursor for novel anticonvulsant agents highlights its importance in medicinal chemistry. This guide provides a foundational understanding of this compound, intended to empower researchers and scientists in their pursuit of innovative therapeutic solutions.
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- American Epilepsy Society. (2017). Synthesis and Bioevaluation of Fluorinated Enaminones for Drug Resistant Epilepsy. AESnet.org.
- Edafiogho, I. O., et al. (1996). Synthesis and anticonvulsant activity of enaminones. 2. Further structure-activity correlations. Journal of Medicinal Chemistry, 39(1), 143-149.
- Edafiogho, I. O., et al. (2002). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. European Journal of Medicinal Chemistry, 37(7), 635-647.
- Grokipedia. (n.d.). Hantzsch pyridine synthesis.
- BenchChem. (n.d.).
- Scott, K. R., et al. (2003). Synthesis and anticonvulsant activity of enaminones. European Journal of Medicinal Chemistry, 38(1), 49-64.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-(benzylamino)
- Trivedi, A. R., et al. (2012). Synthesis and SAR of 4-aminocyclopentapyrrolidines as N-type Ca²⁺ channel blockers with analgesic activity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4363-4367.
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- Skaper, S. D., et al. (2007). Synthesis and pharmacological testing of polyaminoquinolines as blockers of the apamin-sensitive Ca2+-activated K+ channel (SK(Ca)). Journal of Medicinal Chemistry, 50(17), 4087-4096.
- Der Pharma Chemica. (2015). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, 7(7), 215-220.
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- National Institutes of Health. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 14(12), 23558-23578.
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Methodological & Application
Application Notes & Protocols: The Reaction Mechanism and Synthesis of Ethyl 3-(benzylamino)but-2-enoate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of Ethyl 3-(benzylamino)but-2-enoate, a versatile β-enamino ester intermediate crucial in organic synthesis and pharmaceutical development. We delve into the detailed reaction mechanism, explore the critical parameters influencing the reaction's efficiency, and present detailed, field-proven protocols for its preparation. The content is structured to provide not just procedural steps, but also the underlying chemical principles, empowering researchers to optimize and troubleshoot the synthesis effectively.
Introduction: The Significance of a Versatile Building Block
Ethyl 3-(benzylamino)but-2-enoate is a prominent member of the β-enamino ester family, a class of compounds renowned for their synthetic versatility.[1] These molecules are not merely stable analogs of enamines and enols; they are sophisticated synthons that bridge the reactivity of multiple functional groups. The conjugated system, encompassing the nitrogen lone pair, the carbon-carbon double bond, and the ester carbonyl group, creates a unique electronic landscape that allows for both nucleophilic and electrophilic transformations.
This unique reactivity profile makes Ethyl 3-(benzylamino)but-2-enoate a valuable precursor for the synthesis of a wide array of bioactive heterocycles, including quinolines, pyrazoles, and pyridinones, which form the core of many pharmaceutical agents.[1] Its applications extend to being a key intermediate in the development of various drug molecules and other specialized chemicals.[2][3] Understanding its formation is, therefore, fundamental for chemists aiming to leverage its synthetic potential.
The Reaction Unveiled: A Mechanistic Deep Dive
The synthesis of ethyl 3-(benzylamino)but-2-enoate is a classic condensation reaction between ethyl acetoacetate, a β-ketoester, and benzylamine, a primary amine. The overall transformation involves the formation of a C-N bond and the elimination of a water molecule.
Overall Reaction: Ethyl Acetoacetate + Benzylamine ⇌ Ethyl 3-(benzylamino)but-2-enoate + Water
While the reaction can be driven thermally, its efficiency and selectivity are often poor without a catalyst.[4] The mechanism, analogous to enamine formation, proceeds through several key stages, which can be accelerated by acid catalysis.[5][6]
Step-by-Step Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of benzylamine performing a nucleophilic attack on the electrophilic ketone carbonyl carbon of ethyl acetoacetate. The ester carbonyl is less reactive due to resonance stabilization.
-
Formation of Carbinolamine: This attack forms a tetrahedral intermediate known as a carbinolamine (or hemiaminal), which bears both a hydroxyl group and an amino group on the same carbon.[6]
-
Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated. This is a critical step as it converts the poor leaving group (-OH) into a very good leaving group (H₂O).[5]
-
Dehydration (Water Elimination): The lone pair on the nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a resonance-stabilized iminium ion. This dehydration step is typically the rate-determining step of the reaction.[5]
-
Tautomerization to Enamine: A base (such as another molecule of benzylamine or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon (the carbon adjacent to the iminium group). The resulting electrons form a double bond, and the positive charge on the nitrogen is neutralized. This step is a tautomerization from the imine form to the more stable enamine product. The final product, ethyl 3-(benzylamino)but-2-enoate, is particularly stable due to the extended conjugation across the N-C=C-C=O system.
Caption: Figure 1: Reaction Mechanism for the Formation of Ethyl 3-(benzylamino)but-2-enoate
Optimizing the Synthesis: Key Experimental Parameters
The success of this synthesis hinges on careful control of several factors. Understanding these variables is key to achieving high yields and purity.
-
The Role of Catalysts: While heating the neat reactants can yield the product, the reaction is often slow and requires high temperatures (140-150°C).[7] Catalysts are employed to accelerate the reaction, particularly the dehydration step, allowing for milder conditions.
-
Acid Catalysts: Simple acids like acetic acid are effective and inexpensive.[8]
-
Lewis Acids: More sophisticated catalysts like Iron(III) triflate (Fe(OTf)₃) or Ceric Ammonium Nitrate (CAN) can be highly efficient, often enabling the reaction to proceed at room temperature under solvent-free conditions.[9][10]
-
Green Catalysts: Materials like hydroxyapatite have been shown to be effective, reusable catalysts, offering a more environmentally friendly approach.[4]
-
-
Solvent and Temperature: The choice of solvent and temperature is intrinsically linked to the need to remove water.
-
Solvent-Free (Neat): Many modern protocols are performed solvent-free, which is environmentally advantageous and simplifies workup.[1][4][9] Heat is applied to facilitate the reaction and evaporate the water byproduct.
-
High-Boiling Solvents: Inert, high-boiling solvents like toluene or xylene can be used with a Dean-Stark apparatus to azeotropically remove water, driving the equilibrium toward the product.
-
Water as a Solvent: Interestingly, some green chemistry methods have successfully used water as a solvent, demonstrating the complexity and versatility of the reaction conditions.[10]
-
-
Equilibrium Control: As a condensation reaction, the formation of ethyl 3-(benzylamino)but-2-enoate is reversible. According to Le Chatelier's principle, the removal of water is the most critical factor in driving the reaction to completion.[5] This is the primary reason for using elevated temperatures or azeotropic distillation.
Table 1: Comparison of Synthetic Protocols
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Neat | 140-150 | 5 h | Moderate | [7] |
| Hydroxyapatite | Neat | 80 | 10 min | High | [4] |
| Fe(OTf)₃ | Neat | Room Temp. | 5-15 min | 90-98 | [9] |
| Acetic Acid (ultrasound) | Neat | N/A | 1-2 h | Good | [8] |
| Ceric Ammonium Nitrate | Neat | Room Temp. | Short | Good-Excellent | [10] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of ethyl 3-(benzylamino)but-2-enoate. Standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment (PPE), must be followed.
Protocol 1: Catalyst-Free Thermal Synthesis
This protocol is based on classical methods and relies on thermal energy to drive the reaction.
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Benzylamine (1.0 eq)
-
-
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with a stirrer
-
Vacuum distillation apparatus for purification
-
-
Procedure:
-
To a round-bottom flask, add equimolar amounts of ethyl acetoacetate and benzylamine.
-
Heat the mixture with stirring to 140-150°C.[7]
-
The reaction will produce water and ethanol as byproducts, which will begin to distill off. Monitor the reaction progress by observing the cessation of distillation. This typically takes several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the resulting crude product by vacuum distillation to obtain pure ethyl 3-(benzylamino)but-2-enoate.
-
Protocol 2: Fe(OTf)₃ Catalyzed Solvent-Free Synthesis
This modern, "green" protocol offers high efficiency under mild conditions.[9]
-
Materials:
-
Ethyl acetoacetate (1.1 mmol, 1.1 eq)
-
Benzylamine (1.0 mmol, 1.0 eq)
-
Iron(III) triflate (Fe(OTf)₃) (0.01 mmol, 1 mol%)
-
-
Equipment:
-
Small vial or flask
-
Magnetic stirrer
-
-
Procedure:
-
In a clean vial, combine ethyl acetoacetate and benzylamine at room temperature.
-
Add the catalytic amount of Fe(OTf)₃ to the mixture.
-
Stir the mixture vigorously at room temperature. The reaction is typically rapid, often completing within 5-15 minutes. Monitor by TLC (Thin Layer Chromatography).
-
Upon completion, the product is often of high purity. If further purification is needed, it can be achieved by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
The product is typically isolated in high to excellent yields (90-98%).[9]
-
Caption: Figure 2: Experimental workflow for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.
Conclusion
The synthesis of ethyl 3-(benzylamino)but-2-enoate via the condensation of ethyl acetoacetate and benzylamine is a foundational reaction in organic chemistry with significant practical applications. A thorough understanding of its mechanism, centered on the formation of a carbinolamine intermediate followed by a rate-limiting dehydration step, is crucial for optimization. Modern catalytic methods, particularly those using Lewis acids like Fe(OTf)₃ under solvent-free conditions, have transformed this synthesis into a rapid, efficient, and environmentally conscious process. By mastering the principles and protocols outlined in this guide, researchers can reliably produce this key intermediate for their discovery and development programs.
References
-
ResearchGate. Table 6 . Synthesis of β-enamino ketones and esters from enamination of... [Link]
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ResearchGate. Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. [Link]
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Master Organic Chemistry. Enamines. [Link]
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YouTube. synthesis of enamines from secondary amines and carbonyl compounds. [Link]
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Organic Chemistry Portal. β-enamino ester synthesis by amination. [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. [Link]
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ACG Publications. A brief review on synthesis & applications of β-enamino carbonyl compounds. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. [Link]
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- 10. Enaminone synthesis by amination [organic-chemistry.org]
Catalytic Synthesis of Ethyl 3-(benzylamino)but-2-enoate: An Application and Protocol Guide
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the catalytic synthesis of Ethyl 3-(benzylamino)but-2-enoate. This β-enaminoester is a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and pharmacologically active molecules.[1][2] This document provides an in-depth analysis of prevalent catalytic strategies, mechanistic insights, and detailed, field-proven protocols.
Introduction to β-Enaminoester Synthesis
The synthesis of β-enaminoesters, such as Ethyl 3-(benzylamino)but-2-enoate, is a cornerstone transformation in synthetic organic chemistry. The core reaction involves the condensation of a β-ketoester (in this case, ethyl acetoacetate) with a primary amine (benzylamine). The challenge lies in achieving this transformation with high efficiency, selectivity, and under environmentally benign conditions. Catalysis is paramount to overcoming the activation energy of the reaction and facilitating the desired bond formations. A variety of catalytic systems have been developed, ranging from metal-based catalysts to organocatalysts and even catalyst-free approaches under specific conditions.[3]
Mechanistic Overview: The Pathway to Enaminone Formation
The formation of Ethyl 3-(benzylamino)but-2-enoate from ethyl acetoacetate and benzylamine proceeds through a well-established reaction pathway involving several key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The general mechanism involves the acid-catalyzed addition of the amine to the ketone, followed by dehydration.[4]
The reaction is initiated by the activation of the keto-carbonyl group of ethyl acetoacetate by a catalyst (or heat). This is followed by the nucleophilic attack of the primary amine, benzylamine, on the activated carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form an imine. Tautomerization of the imine leads to the final, stable β-enaminoester product. The regioselectivity of the reaction, with the amine attacking the ketone rather than the ester, is due to the higher electrophilicity of the keto-carbonyl group.[5][6]
Caption: Generalized mechanism for the catalytic synthesis of β-enaminoesters.
Catalytic Approaches and Protocols
Several catalytic systems have been successfully employed for the synthesis of β-enaminoesters. Below, we detail some of the most effective and versatile methods, complete with step-by-step protocols for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.
Gold(I)/Silver(I) Catalysis under Solvent-Free Conditions
Expertise & Experience: The use of a gold(I)/silver(I) co-catalyst system offers a highly efficient and mild route to β-enaminoesters.[5][6] This system functions under solvent-free conditions at room temperature, which aligns with the principles of green chemistry. The gold catalyst, [(PPh3)AuCl], in combination with a silver salt, AgOTf, forms a cationic gold species that acts as a soft Lewis acid, effectively activating the carbonyl group of the β-ketoester towards nucleophilic attack by the amine.
Experimental Protocol:
-
Catalyst Preparation: In a clean, dry reaction vessel, add (PPh3)AuCl (0.015 g, 0.03 mmol) and AgOTf (0.008 g, 0.03 mmol).
-
Reactant Addition: To the catalyst mixture, add ethyl acetoacetate (0.390 g, 3 mmol). Stir the mixture at room temperature for 5 minutes.
-
Amine Addition: Add benzylamine (0.321 g, 3 mmol) to the stirring solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
| Parameter | Value | Reference |
| Catalyst Loading | 1 mol% [(PPh3)AuCl]/AgOTf | [5][6] |
| Temperature | Room Temperature | [5][6] |
| Solvent | Solvent-free | [5][6] |
| Typical Yield | High to excellent (e.g., 98%) | [5] |
Hydroxyapatite Catalysis: A Green and Reusable Approach
Expertise & Experience: Natural hydroxyapatite (HAp), with the chemical formula Ca5(PO4)3OH, has emerged as an efficient, heterogeneous catalyst for the synthesis of β-enaminoesters.[7] Its advantages include being inexpensive, environmentally friendly, and reusable. The catalytic activity of HAp is attributed to the presence of both acidic (Ca2+) and basic (PO43-, OH-) sites on its surface, which can facilitate the condensation reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, mix ethyl acetoacetate (1 mmol) and benzylamine (1 mmol).
-
Catalyst Addition: Add natural hydroxyapatite (amount to be optimized, typically a catalytic quantity).
-
Reaction Conditions: Heat the mixture under solvent-free conditions (temperature optimization may be required, e.g., 60-80 °C). The reaction is often rapid, completing in as little as 10 minutes.[7]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the catalyst can be recovered by simple filtration. The filtrate, containing the product, can then be purified, for instance, by recrystallization or column chromatography.
-
Catalyst Reuse: The recovered hydroxyapatite can be washed, dried, and reused for subsequent reactions.[7]
| Parameter | Value | Reference |
| Catalyst | Natural Hydroxyapatite | [7] |
| Solvent | Solvent-free | [7] |
| Reaction Time | As short as 10 minutes | [7] |
| Catalyst Reusability | Can be reused multiple times | [7] |
Formic Acid Catalysis: A Simple and Efficient Method
Expertise & Experience: Formic acid serves as a mild, low-cost, and highly efficient Brønsted acid catalyst for the synthesis of β-enaminones.[8] This method is attractive due to its operational simplicity and the use of an environmentally benign catalyst. The reaction proceeds smoothly in a suitable solvent like methanol, often at room temperature.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve ethyl acetoacetate (1 mmol) and benzylamine (1 mmol) in methanol.
-
Catalyst Addition: Add a catalytic amount of formic acid to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solvent can be removed under reduced pressure. The residue can then be purified by standard methods such as column chromatography or recrystallization.
| Parameter | Value | Reference |
| Catalyst | Formic Acid | [8] |
| Solvent | Methanol | [8] |
| Temperature | Room Temperature | [8] |
| Yields | Near-quantitative | [8] |
Catalyst and Solvent-Free Synthesis
Expertise & Experience: In line with the principles of green chemistry, the synthesis of β-enaminones can also be achieved under catalyst and solvent-free conditions, typically at elevated temperatures.[3] This method is appealing for its simplicity and reduced environmental impact. The thermal conditions provide the necessary activation energy for the condensation reaction to proceed.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, directly mix ethyl acetoacetate (1 mmol) and benzylamine (1 mmol).
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 120 °C) for a designated period.[3]
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Once the reaction is complete, the product can be isolated and purified, often without the need for column chromatography due to the high purity of the crude product.[3]
| Parameter | Value | Reference |
| Catalyst | None | [3] |
| Solvent | None | [3] |
| Temperature | 120 °C | [3] |
| Work-up | Simple, often no chromatography needed | [3] |
Product Characterization
The synthesized Ethyl 3-(benzylamino)but-2-enoate should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Physicochemical Properties of Ethyl 3-(benzylamino)but-2-enoate:
| Property | Value | Source |
| Molecular Formula | C13H17NO2 | [9] |
| Molecular Weight | 219.28 g/mol | [9] |
| IUPAC Name | ethyl (2E)-3-(benzylamino)but-2-enoate | [9] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of Ethyl 3-(benzylamino)but-2-enoate.
Sources
- 1. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Application Notes & Protocols: Ethyl 3-(benzylamino)but-2-enoate as a Versatile Precursor in Organic Synthesis
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of ethyl 3-(benzylamino)but-2-enoate, a pivotal β-enamino ester in modern organic synthesis. We delve into the core reactivity, provide validated, step-by-step protocols for its preparation and subsequent transformation into high-value heterocyclic scaffolds, and explain the mechanistic rationale behind key experimental choices. The document is structured to serve as a practical lab-bench companion, blending theoretical principles with actionable protocols.
Introduction: The Strategic Value of a β-Enamino Ester
Ethyl 3-(benzylamino)but-2-enoate is a multifunctional building block whose utility stems from the unique electronic interplay between its enamine and ester moieties.[1] This arrangement confers ambident reactivity, allowing it to act as both a nucleophile (at the α-carbon and nitrogen) and an electrophile (at the ester carbonyl). This versatility makes it an exceptionally valuable precursor for the synthesis of a wide array of aromatic heterocycles, including quinolines, pyrimidines, and pyridinones, which are core structures in many pharmaceutical agents.[1][2][3]
The benzyl group provides steric bulk and can influence reaction pathways, while also serving as a stable protecting group that can be removed under specific hydrogenolysis conditions if required. Understanding how to harness this reactivity is key to its successful application in complex target-oriented synthesis.
Synthesis of the Precursor: Ethyl 3-(benzylamino)but-2-enoate
The most direct and widely used method for preparing this precursor is the condensation of ethyl acetoacetate with benzylamine.[4] The reaction proceeds via removal of water to drive the equilibrium towards the formation of the thermodynamically stable Z-enamine isomer, which is stabilized by an intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen.
Protocol 1: Preparation of Ethyl 3-(benzylamino)but-2-enoate
This protocol employs a Dean-Stark apparatus to efficiently remove water, ensuring a high yield of the desired product.
Materials:
-
Ethyl acetoacetate (1.0 equiv.)
-
Benzylamine (1.0 equiv.)
-
Toluene (approx. 2 mL per mmol of ethyl acetoacetate)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.01 equiv., catalytic)
Experimental Procedure:
-
Combine ethyl acetoacetate, benzylamine, and toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
-
Add the catalytic amount of PTSA to the mixture.
-
Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until water ceases to collect in the trap (typically 2-4 hours). The reaction can be monitored by TLC (Thin Layer Chromatography).
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude oil or solid is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or recrystallization from a hexane/ethyl acetate mixture.
Scientist's Notes & Causality:
Why Toluene? Toluene is used as it forms a low-boiling azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the reversible condensation reaction to completion.
Why PTSA? The acid catalyst protonates the carbonyl oxygen of ethyl acetoacetate, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by benzylamine.
Purity Check: The final product, ethyl 3-(benzylamino)but-2-enoate, has a molecular weight of 219.28 g/mol and the molecular formula C13H17NO2.[5] Purity can be confirmed by 1H NMR, observing the characteristic vinyl proton and shifts corresponding to the ethyl and benzyl groups.
Application in Heterocyclic Synthesis
The true power of ethyl 3-(benzylamino)but-2-enoate is realized in its conversion to complex heterocyclic systems.
Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and robust method for constructing the quinoline scaffold.[6] It involves the thermal cyclization of an anilino-type precursor, in this case formed in situ or from a related precursor, onto an aromatic ring. The reaction is a powerful example of an intramolecular electrophilic aromatic substitution.[6]
Workflow for Quinolone Synthesis
Caption: Workflow for Quinolone Synthesis.
Protocol 2: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative
Materials:
-
Ethyl 3-(benzylamino)but-2-enoate (1.0 equiv.)
-
Diphenyl ether or Dowtherm A (high-boiling solvent)
Experimental Procedure:
-
In a round-bottom flask fitted with a high-temperature thermometer and a reflux condenser, add the ethyl 3-(benzylamino)but-2-enoate.
-
Add a sufficient volume of diphenyl ether to create a stirrable slurry/solution.
-
Heat the mixture with vigorous stirring to 250-260 °C.
-
Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by taking small aliquots and analyzing by TLC or LC-MS.
-
After completion, cool the reaction mixture to below 100 °C.
-
Carefully pour the warm mixture into a large volume of hexane or petroleum ether with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
Mechanistic Insight:
Why High Temperature? The high thermal energy is required to overcome the activation barrier for the 6-electron electrocyclization, which is the key ring-forming step.[6] This step involves the attack of the enamine's β-carbon onto the benzyl ring, followed by elimination of ethanol.
Solvent Choice: Solvents like diphenyl ether are used for their thermal stability and high boiling points, allowing the reaction to be maintained at the required temperature for cyclization.[7]
Synthesis of Substituted Pyrimidines
The precursor serves as a C-C-C synthon that can react with N-C-N fragments like guanidine or urea in a cyclocondensation reaction to form the pyrimidine ring.[8][9]
Reaction Logic for Heterocycle Formation
Caption: Logical pathways from precursor to heterocycles.
Protocol 3: Synthesis of a Benzylaminopyrimidine Derivative
Materials:
-
Ethyl 3-(benzylamino)but-2-enoate (1.0 equiv.)
-
Guanidine hydrochloride (1.1 equiv.)
-
Sodium ethoxide (2.1 equiv., prepared from sodium metal in absolute ethanol)
-
Absolute Ethanol
Experimental Procedure:
-
In a dry, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 20 minutes at room temperature to form free guanidine.
-
Add ethyl 3-(benzylamino)but-2-enoate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and carefully neutralize with glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Scientist's Notes & Causality:
Role of Sodium Ethoxide: Sodium ethoxide serves two purposes: first, to deprotonate guanidine hydrochloride to generate the nucleophilic free base, and second, to act as a base to promote the cyclization and subsequent aromatization steps.
Reaction Mechanism: The reaction proceeds by nucleophilic attack of guanidine onto the ester carbonyl, followed by intramolecular attack of the second guanidine nitrogen onto the enamine's β-carbon (or its tautomeric imine form), and finally elimination of water and ethanol to yield the aromatic pyrimidine ring.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of different heterocyclic cores from ethyl 3-(benzylamino)but-2-enoate. Yields are representative and may vary based on substrate and specific reaction optimization.
| Target Heterocycle | Key Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) | Protocol Ref. |
| 4-Hydroxyquinoline | None (thermal) | Diphenyl Ether | 250-260 | 60-80 | Protocol 2 |
| 2-Aminopyrimidine | Guanidine, NaOEt | Ethanol | Reflux (~78) | 50-70 | Protocol 3 |
| Pyridinone | Acetylacetone, NH4OAc | Acetic Acid | Reflux (~118) | 45-65 | [2] |
Conclusion
Ethyl 3-(benzylamino)but-2-enoate is a readily accessible and highly effective precursor for constructing diverse and medicinally relevant heterocyclic frameworks. Its predictable reactivity, governed by the principles of enamine chemistry and cyclocondensation reactions, allows for the rational design of synthetic routes to complex molecules. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful building block in their synthetic endeavors.
References
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Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4359-4368. [Link]
-
Al-Zaydi, K. M. (2010). Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives. PubMed. [Link]
-
Goncharov, D. S., Kostuchenko, A. S., & Fisyuk, A. S. (2009). SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds, 45, 793. [Link]
-
ResearchGate. (n.d.). Synthesis of enaminones, enamino esters and related compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of β-enamino esters. ResearchGate. [Link]
-
ResearchGate. (n.d.). General equation for the β‐enamino ester synthesis from acyclic and... ResearchGate. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Palmisano, G., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate. [Link]
-
ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Organic Chemistry Portal. [Link]
-
Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. PubChem. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]
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Applications of Ethyl 3-(benzylamino)but-2-enoate in Medicinal Chemistry: A Senior Scientist's Guide
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. Ethyl 3-(benzylamino)but-2-enoate, a member of the β-enaminoester class of compounds, represents one such privileged scaffold. Its unique structural motif, featuring a conjugated system of an amine, a carbon-carbon double bond, and an ester carbonyl group, confers upon it a rich and tunable reactivity. This allows for its elaboration into a diverse array of heterocyclic and carbocyclic structures, making it a valuable starting point for the synthesis of compounds with a wide spectrum of biological activities. β-Enaminoesters are recognized as important subunits in many biologically active molecules and therapeutic agents.[1]
This guide provides an in-depth exploration of the applications of Ethyl 3-(benzylamino)but-2-enoate in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a survey of its therapeutic potential but also detailed, field-proven protocols for its synthesis and biological evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for your research endeavors.
Section 1: The Chemistry of a Versatile Scaffold: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
The foundation of any drug discovery campaign utilizing this scaffold is a robust and reproducible synthesis of the parent compound. The most direct method for the preparation of β-enaminoesters is the condensation of a β-ketoester with a primary amine.[2] In the case of Ethyl 3-(benzylamino)but-2-enoate, this involves the reaction of ethyl acetoacetate with benzylamine.
The mechanism of this transformation involves the initial nucleophilic attack of the amine on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to form the stable, conjugated enaminone system. The reaction can be performed under solvent-free conditions or in a solvent, and can be catalyzed by a small amount of acid or a solid support catalyst to facilitate the dehydration step.[3][4]
Protocol 1: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
This protocol is adapted from general methods for the synthesis of β-enaminoesters from β-dicarbonyl compounds and primary amines.[4]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Ethanol
-
Calcium bromide (CaBr₂) (2 mol%)
-
Mortar and pestle (for solvent-free alternative)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure (Method A: Solvent-free Grinding): [4]
-
In a mortar, combine ethyl acetoacetate (1 mmol), benzylamine (1 mmol), and calcium bromide (0.02 mmol, 0.004 g).
-
Grind the mixture continuously with a pestle at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction mixture with water.
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Procedure (Method B: In Ethanol): [4]
-
To a solution of ethyl acetoacetate (1 mmol) and benzylamine (1 mmol) in ethanol (5 mL) in a round-bottom flask, add calcium bromide (0.02 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction mixture with water.
-
Extract the product with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel column chromatography as described in Method A.
Rationale for Experimental Choices:
-
Catalyst: Calcium bromide acts as a mild Lewis acid to activate the carbonyl group of the ethyl acetoacetate, facilitating the nucleophilic attack by the amine and promoting the subsequent dehydration.
-
Solvent-free vs. Ethanol: The solvent-free grinding method is an example of green chemistry, often leading to faster reaction times and simpler workup.[4] The use of ethanol provides a more traditional approach, and the choice between the two may depend on the scale of the reaction and available equipment.
Caption: Synthesis workflow for Ethyl 3-(benzylamino)but-2-enoate.
Section 2: Therapeutic Applications & Lead Optimization
The Ethyl 3-(benzylamino)but-2-enoate scaffold is a gateway to a multitude of heterocyclic systems with promising therapeutic applications. The enamine moiety can act as both a nucleophile and an electrophile, allowing for diverse synthetic transformations.[5]
Anticancer Activity
The enaminone structural motif is a key framework in many compounds with antitumor properties.[5] Derivatives of β-enaminoesters have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of carbonic anhydrase isozymes, which are often overexpressed in tumors.[6]
One promising strategy involves using the enaminone as a building block for the synthesis of more complex heterocyclic systems, such as pyrazoles and pyrimidines, which have demonstrated significant antitumor activity.[7] For example, enaminones have been used to synthesize pyrazole derivatives that show inhibitory effects against breast (MCF-7) and liver (HEPG2) cancer cell lines.
A study on enaminone-linked benzofuran derivatives identified compounds with potent dual inhibitory activity against VEGFR-2 and carbonic anhydrase IX (hCA IX), two targets associated with hypoxia-driven tumor growth.[8] One such derivative demonstrated strong antiproliferative activity against MCF-7 breast cancer cells, particularly under hypoxic conditions, and was shown to induce apoptosis.[8] Another study on oleanane aldehyde-β-enone showed effective inhibition of proliferation in various cancer cell lines, including doxorubicin-resistant subclones, by activating apoptosis pathways.[1]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
The following table summarizes representative data from the literature on enaminone derivatives, illustrating how structural modifications can influence anticancer activity.
| Derivative Class | Modification | Target/Cell Line | IC₅₀ (µM) | Reference |
| Enaminone-linked Benzofuran | Lead Compound (4a) | VEGFR-2 | 0.058 | [8] |
| Enaminone-linked Benzofuran | Lead Compound (4a) | MCF-7 (hypoxia) | 3.65 | [8] |
| Oleanane aldehyde-β-enone | Parent Compound (OA) | HBL-100 | 0.47 | [1] |
| Oleanane aldehyde-β-enone | Parent Compound (OA) | K562 | 0.53 | [1] |
| Oleanane aldehyde-β-enone | Parent Compound (OA) | HBL-100/Dox | 0.45 | [1] |
| Enaminone Derivatives | Compound 3 | Breast Cancer Cells | 55.2 | [6] |
| Enaminone Derivatives | Compound 7 | Breast Cancer Cells | 50.49 | [6] |
Note: The IC₅₀ values are for different specific enaminone derivatives as reported in the cited literature and not direct derivatives of Ethyl 3-(benzylamino)but-2-enoate.
Mechanism of Action Snapshot: Induction of Apoptosis
Many enaminone-based anticancer agents exert their effect by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, characterized by mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9.[1] Some compounds can also upregulate pro-apoptotic proteins like p53 and BAX while downregulating anti-apoptotic proteins like Bcl-2.[8]
Caption: Workflow for the MTT cell viability assay.
Section 4: Conclusion and Future Outlook
Ethyl 3-(benzylamino)but-2-enoate is a readily accessible and highly versatile scaffold with significant potential in medicinal chemistry. Its rich reactivity allows for the synthesis of a wide range of derivatives with promising anticancer, antimicrobial, and anti-inflammatory properties. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and its analogs.
Future research in this area should focus on the synthesis of novel libraries of derivatives with diverse substitutions on the benzyl ring and modifications of the ester group. High-throughput screening of these libraries against a panel of biological targets will be crucial for identifying lead compounds for further optimization. Furthermore, detailed mechanistic studies will be essential to elucidate the molecular targets of the most active compounds and to guide the rational design of next-generation therapeutic agents based on this privileged scaffold.
References
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[MTT Cell Assay Protocol]([Link] Horton Lab/2013/06/MTT-Cell-Assay-Protocol.pdf)
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- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Use of Ethyl 3-(benzylamino)but-2-enoate in heterocyclic synthesis
An In-Depth Guide to the Synthetic Utility of Ethyl 3-(benzylamino)but-2-enoate in Heterocyclic Chemistry
Authored by a Senior Application Scientist
This document provides a comprehensive overview, detailed application notes, and validated protocols for the use of Ethyl 3-(benzylamino)but-2-enoate as a versatile precursor in the synthesis of medicinally relevant heterocyclic scaffolds. Designed for researchers, medicinal chemists, and process development scientists, this guide elucidates the underlying chemical principles and provides practical, field-tested methodologies.
Introduction: The Strategic Value of Ethyl 3-(benzylamino)but-2-enoate
Ethyl 3-(benzylamino)but-2-enoate is a prominent member of the β-enaminone (or enamino ester) class of organic compounds.[1] Its structure is characterized by a vinylogous amide system, which imparts a unique and highly valuable pattern of reactivity. The molecule possesses multiple reactive sites: a nucleophilic nitrogen, a nucleophilic α-carbon, and an electrophilic ester carbonyl group. This electronic arrangement makes it an exceptionally powerful and flexible building block for constructing a variety of heterocyclic systems, most notably quinolones and pyrimidines.
The strategic advantage of using this reagent lies in its ability to act as a pre-functionalized, multi-carbon synthon, streamlining complex synthetic sequences and enabling rapid access to diverse molecular architectures.
Preparation of Ethyl 3-(benzylamino)but-2-enoate: A Foundational Protocol
The most direct and widely used method for synthesizing Ethyl 3-(benzylamino)but-2-enoate is the condensation reaction between ethyl acetoacetate and benzylamine. This reaction is an equilibrium process, and its successful execution hinges on the efficient removal of the water byproduct to drive the reaction to completion.
Causality Behind the Protocol:
-
Reactant Equivalence: A slight excess of either reactant is generally tolerated, but a near 1:1 stoichiometry is optimal for minimizing waste and simplifying purification.
-
Solvent Choice: Toluene is an ideal solvent as it is inert under the reaction conditions and forms an azeotrope with water, facilitating its removal via a Dean-Stark apparatus.
-
Catalysis: While the reaction can proceed without a catalyst, a mild acid catalyst (like p-toluenesulfonic acid) can accelerate the initial formation of the hemiaminal intermediate, though it is often omitted in simpler preparations.
-
Water Removal: The use of a Dean-Stark trap is critical. The continuous removal of water shifts the equilibrium towards the enaminone product, ensuring a high yield.
Experimental Protocol: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
| Parameter | Value/Description |
| Reactants | Ethyl acetoacetate (1.0 equiv), Benzylamine (1.0 equiv) |
| Solvent | Toluene (approx. 2 mL per mmol of limiting reagent) |
| Apparatus | Round-bottom flask, Dean-Stark trap, reflux condenser |
| Temperature | Reflux (approx. 110-120°C) |
| Duration | 3-5 hours, or until water evolution ceases |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add ethyl acetoacetate (1.0 equiv) and toluene.
-
Begin stirring and add benzylamine (1.0 equiv) to the solution.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 3-5 hours, monitoring the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is evolved.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude oil is often of sufficient purity for subsequent steps. For higher purity, the product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Mechanism for thermal cyclization to form a quinolone.
Experimental Protocol: Synthesis of 1-Benzyl-4-methyl-2(1H)-quinolone
| Parameter | Value/Description |
| Reactant | Ethyl 3-(benzylamino)but-2-enoate (1.0 equiv) |
| Solvent | Diphenyl ether or Dowtherm™ A |
| Apparatus | Round-bottom flask, high-temperature thermometer, reflux condenser |
| Temperature | 250-260°C |
| Duration | 30-60 minutes |
Step-by-Step Methodology:
-
In a flask equipped for high-temperature reflux, add the solvent (e.g., diphenyl ether) and heat it to 250°C under an inert atmosphere (e.g., Nitrogen).
-
Slowly add a solution of Ethyl 3-(benzylamino)but-2-enoate in a minimum amount of the same solvent to the preheated reaction vessel dropwise. Caution: The addition may be exothermic, and ethanol is evolved.
-
After the addition is complete, maintain the reaction temperature at 250-260°C for 30-60 minutes. Monitor the reaction progress by TLC.
-
Allow the mixture to cool to below 100°C and then pour it cautiously into a large volume of hexane or petroleum ether with vigorous stirring.
-
The precipitated product will crash out of the solution. Collect the solid by filtration.
-
Wash the solid thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Application II: Synthesis of Substituted Pyrimidines
Enaminones are classic precursors for the synthesis of pyrimidine rings. [2][3][4]The reaction involves the condensation of the enaminone, which serves as a 1,3-dielectrophilic C-C-N synthon, with a compound containing an N-C-N unit, such as guanidine or thiourea. This approach provides a straightforward and modular route to highly functionalized pyrimidines.
Mechanistic Rationale:
The synthesis proceeds via a stepwise condensation-cyclization sequence. The nucleophilic nitrogen of the N-C-N reagent (e.g., guanidine) initially attacks the electrophilic ester carbonyl of the enaminone. This is followed by an intramolecular Michael addition of the second nitrogen atom onto the β-carbon of the enaminone system. The subsequent elimination of ethanol and benzylamine leads to the formation of the aromatic pyrimidine ring.
Sources
Synthesis of Ethyl 3-(benzylamino)but-2-enoate: An Application Protocol
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Ethyl 3-(benzylamino)but-2-enoate, a valuable β-enaminoester intermediate in organic synthesis. The document outlines a robust, solvent-free condensation reaction between ethyl acetoacetate and benzylamine. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering insights into the reaction mechanism, safety considerations, and expected analytical characterization of the final product. The protocol is designed for researchers in synthetic chemistry, drug discovery, and materials science, ensuring reproducibility and a high degree of purity.
Introduction and Scientific Background
β-Enaminoesters and their parent compounds, β-enaminones, are highly versatile and powerful intermediates in modern organic chemistry. Their unique conjugated electronic structure, featuring a nucleophilic β-carbon and a hydrogen-bond-donating amino group, makes them precursors to a wide array of complex molecules, including amino acids, peptides, and various heterocyclic systems such as quinolines and alkaloids.[1]
The synthesis of Ethyl 3-(benzylamino)but-2-enoate is a classic example of enaminone formation, achieved through the condensation of a β-ketoester (ethyl acetoacetate) with a primary amine (benzylamine). The most straightforward and environmentally benign approach involves the direct reaction of the two starting materials under thermal, solvent-free conditions.[1][2] This method is not only efficient but also aligns with the principles of green chemistry by minimizing waste.
The causality for this specific transformation lies in the differential electrophilicity of the two carbonyl groups in ethyl acetoacetate. The ketone carbonyl is significantly more reactive towards nucleophilic attack by the amine than the ester carbonyl, ensuring high regioselectivity and the formation of a single primary product.[1] This inherent selectivity obviates the need for complex protecting group strategies, making the synthesis both elegant and practical.
Materials and Methods
Reagents and Materials
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Material | Formula | MW ( g/mol ) | M/P (°C) | Density (g/mL) | CAS No. | Supplier |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | -45 | 1.021 | 141-97-9 | Sigma-Aldrich |
| Benzylamine | C₇H₉N | 107.15 | -30 | 0.981 | 100-46-9 | Alfa Aesar |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 1124 | 2.66 | 7487-88-9 | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 0.713 | 60-29-7 | VWR |
| Hexane | C₆H₁₄ | 86.18 | -95 | 0.659 | 110-54-3 | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | 0.902 | 141-78-6 | VWR |
| Deuterated Chloroform | CDCl₃ | 120.38 | -64 | 1.49 | 865-49-6 | Cambridge Isotope Labs |
Equipment
-
Round-bottom flask (50 mL) with a reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Safety Precautions and Hazard Analysis
This protocol must be performed in a well-ventilated chemical fume hood. All personnel must wear appropriate PPE at all times.
-
Ethyl Acetoacetate: Combustible liquid.[3] Causes skin and eye irritation. Handle with gloves and safety goggles. Keep away from ignition sources.[3][4]
-
Benzylamine: Corrosive. Causes severe skin burns and eye damage.[2][5] Harmful if swallowed or in contact with skin.[2][5] Wear chemical-resistant gloves, safety goggles, and a face shield when handling.
-
Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. Work in a spark-free environment.
Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing work.[1][2][4][5][6] An emergency eyewash and safety shower must be readily accessible.
Detailed Experimental Protocol
Reaction Setup and Execution
The following procedure is designed for a 10 mmol scale synthesis.
-
Reagent Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate (1.30 g, 1.27 mL, 10 mmol).
-
Amine Addition: In the fume hood, carefully add benzylamine (1.07 g, 1.09 mL, 10 mmol) to the flask. This creates an equimolar mixture.
-
Reaction Conditions: Attach a reflux condenser to the flask. Place the apparatus in a heating mantle set upon a magnetic stirrer.
-
Heating: Heat the reaction mixture to 80-90 °C with continuous stirring. The mixture will turn from colorless to pale yellow.
-
Monitoring: The reaction is typically complete within 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The starting materials will have different Rf values than the enaminoester product.
-
Cooling: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature.
Work-up and Purification
-
Removal of Water: The primary byproduct of this condensation is water. While the reaction is often driven by the removal of the alcohol in other related syntheses, in this solvent-free context, a simple work-up is effective. Dissolve the cooled crude product in diethyl ether (20 mL).
-
Drying: Add a small amount of anhydrous magnesium sulfate (MgSO₄) to the solution to remove any residual water. Swirl the flask and let it stand for 10 minutes.
-
Filtration: Filter the solution through a fluted filter paper into a clean, pre-weighed round-bottom flask to remove the MgSO₄.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator. This will yield the crude Ethyl 3-(benzylamino)but-2-enoate as a yellow oil.
-
High Purity (Optional): For applications requiring very high purity, the resulting oil can be further purified by silica gel column chromatography. However, for many subsequent synthetic steps, the crude product after solvent removal is of sufficient purity.
Reaction Mechanism and Workflow Visualization
The synthesis proceeds via a well-established nucleophilic addition-elimination pathway. The benzylamine acts as the nucleophile, attacking the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by a dehydration step to yield the stable, conjugated enaminoester.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis protocol.
Characterization and Expected Results
The final product, Ethyl 3-(benzylamino)but-2-enoate, should be obtained as a pale yellow oil with a typical yield of 85-95%.
-
Molecular Formula: C₁₃H₁₇NO₂
-
Molecular Weight: 219.28 g/mol [6]
-
IUPAC Name: ethyl (E)-3-(benzylamino)but-2-enoate[6]
¹H NMR Spectroscopy
(Expected signals based on structure, referenced against similar compounds)
-
δ ~ 1.2 ppm (t, 3H): Triplet corresponding to the methyl protons (-OCH₂CH ₃) of the ethyl ester group.
-
δ ~ 1.9 ppm (s, 3H): Singlet from the methyl protons attached to the enamine double bond (-C(C H**₃)=CH-).
-
δ ~ 4.1 ppm (q, 2H): Quartet from the methylene protons (-OCH ₂CH₃) of the ethyl ester group.
-
δ ~ 4.3 ppm (d, 2H): Doublet from the benzylic methylene protons (-N-CH ₂-Ph).
-
δ ~ 4.5 ppm (s, 1H): Singlet from the vinylic proton (=CH -COOEt).
-
δ ~ 7.2-7.4 ppm (m, 5H): Multiplet corresponding to the five aromatic protons of the benzyl group.
-
δ ~ 8.5-9.0 ppm (br s, 1H): A broad singlet corresponding to the N-H proton, which is often broadened due to hydrogen bonding and exchange.
¹³C NMR Spectroscopy
(Expected signals based on structure)[6]
-
δ ~ 14.5 ppm: Ethyl ester -C H₃
-
δ ~ 19.5 ppm: Ene-methyl -C H₃
-
δ ~ 46.0 ppm: Benzyl -C H₂
-
δ ~ 58.0 ppm: Ethyl ester -OC H₂
-
δ ~ 83.0 ppm: Vinylic carbon C H-COOEt
-
δ ~ 126-129 ppm: Aromatic carbons of the benzyl group
-
δ ~ 140.0 ppm: Quaternary aromatic carbon of the benzyl group
-
δ ~ 160.0 ppm: Quaternary vinylic carbon C (NHBn)
-
δ ~ 170.0 ppm: Ester carbonyl C =O
Infrared (IR) Spectroscopy
(Expected absorption bands)
-
~3200-3300 cm⁻¹ (broad): N-H stretching vibration, indicative of the secondary amine.
-
~2900-3000 cm⁻¹: C-H stretching from aliphatic and aromatic groups.
-
~1650-1660 cm⁻¹: C=O stretching of the conjugated ester. This is shifted to a lower wavenumber due to conjugation and intramolecular hydrogen bonding.
-
~1600-1610 cm⁻¹: C=C stretching of the enamine double bond.
-
~1500-1580 cm⁻¹: N-H bending vibration.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the gram-scale synthesis of Ethyl 3-(benzylamino)but-2-enoate. By employing a solvent-free, thermal condensation, this procedure is not only high-yielding but also adheres to the principles of green chemistry. The comprehensive characterization data, safety protocols, and mechanistic insights serve to equip researchers with a thorough understanding of the synthesis, ensuring successful and safe execution.
References
-
PubChem. Ethyl 3-(benzylamino)but-2-enoate. National Center for Biotechnology Information. [Link]
-
Deng, G., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2812-2826. [Link]
-
Gogoi, P., et al. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(3), 200-227. [Link]
-
Carl ROTH. Safety Data Sheet: Benzylamine. [Link]
-
Louroubi, A., et al. (2020). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. ResearchGate. [Link]
-
Organic Chemistry Portal. Enaminone synthesis by amination. [Link]
-
Aceto Corporation. (2013). Material Safety Data Sheet - Ethyl Acetoacetate. [Link]
-
Chemstock. Safety Data Sheet: Ethyl Acetoacetate. [Link]
-
Synerzine. (2018). Safety Data Sheet: Ethyl acetoacetate. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 21731-13-5|Ethyl (E)-3-(benzylamino)but-2-enoate|BLD Pharm [bldpharm.com]
- 5. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]
- 6. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Streamlined, Solvent-Free Protocol for the Synthesis of Ethyl 3-(benzylamino)but-2-enoate
Introduction and Scope
Ethyl 3-(benzylamino)but-2-enoate is a β-enamino ester, a class of compounds that serve as highly versatile building blocks in modern organic synthesis. Their unique electronic and structural features, characterized by a conjugated system involving a nitrogen lone pair, an olefinic bond, and a carbonyl group, make them valuable precursors for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 3-(benzylamino)but-2-enoate from the direct condensation of ethyl acetoacetate and benzylamine.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not just followed, but understood. We will detail a robust, solvent-free method that emphasizes efficiency, high yield, and adherence to green chemistry principles.[3][4]
Theoretical Framework: The Chemistry of Enamine Formation
The synthesis of Ethyl 3-(benzylamino)but-2-enoate is a classic example of enamine formation via the condensation of a β-dicarbonyl compound with a primary amine. The overall transformation is depicted below:
Figure 1: Overall Reaction Scheme Ethyl Acetoacetate + Benzylamine → Ethyl 3-(benzylamino)but-2-enoate + Water
The reaction proceeds through a well-established mechanism involving the nucleophilic addition of the amine to the ketone carbonyl of ethyl acetoacetate, followed by a dehydration step to yield the stable enamine product.
Causality Behind Experimental Choices:
-
Reactant Selection: Ethyl acetoacetate is an ideal substrate due to its "active" methylene group, but for this reaction, it is the ketone carbonyl that is the site of attack. Benzylamine is a simple, effective primary amine that readily participates in the condensation.
-
Catalysis: While the reaction can proceed at high temperatures without a catalyst, this often results in lower selectivity and the formation of side products.[3] The use of a mild acid catalyst is crucial. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly basic amine.[5] This protocol utilizes a catalytic amount of glacial acetic acid, an inexpensive and environmentally benign choice.[1]
-
Solvent-Free Conditions: The decision to perform this reaction under solvent-free conditions offers several advantages. It aligns with the principles of green chemistry by reducing solvent waste, often leads to higher reaction rates due to increased reactant concentration, and simplifies product work-up.[3][4]
-
Water Removal: The reaction is a reversible equilibrium. To drive the reaction to completion and maximize the yield of the enamine, the water formed as a byproduct must be removed. In this solvent-free, heated protocol, the water is driven off as vapor from the open (but monitored) reaction vessel.
The detailed mechanistic pathway is illustrated in the diagram below.
Caption: Reaction mechanism for acid-catalyzed enamine formation.
Experimental Protocol
This protocol is designed for a gram-scale synthesis, which can be readily scaled as needed.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Notes |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 6.51 g (6.4 mL) | 0.05 | Reagent grade, ≥99% |
| Benzylamine | 100-46-9 | 107.15 | 5.36 g (5.5 mL) | 0.05 | Reagent grade, ≥99% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ~0.1 mL | ~0.0017 | Catalyst, ~0.1 eq can be used[1] |
| Hexane | 110-54-3 | 86.18 | As needed | - | For recrystallization/chromatography |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | For chromatography |
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Glass funnel
-
Beaker
-
Rotary evaporator (optional, for purification)
-
Silica gel for column chromatography (optional)
-
TLC plates (for reaction monitoring)
Step-by-Step Synthesis Procedure
Caption: High-level experimental workflow for the synthesis.
-
Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate (6.4 mL, 0.05 mol) and benzylamine (5.5 mL, 0.05 mol).
-
Catalyst Addition: Add 3-4 drops (~0.1 mL) of glacial acetic acid to the mixture.
-
Reaction: Place the flask in a heating mantle or oil bath and heat the mixture to 80-90°C with continuous stirring. The reaction is typically left open to the atmosphere to allow the water byproduct to evaporate.
-
Expert Insight: The mixture will turn from colorless to pale yellow. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3) eluent system.[6] The starting materials will have different Rf values than the more conjugated product. The reaction is generally complete within 60-90 minutes.
-
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. The product, which is a low-melting solid (m.p. 42-43 °C), should begin to crystallize.[7]
-
Cooling: To maximize crystallization, place the flask in an ice bath for 15-20 minutes.
-
Purification - Recrystallization: The crude solid can be purified by recrystallization.
-
Add a minimal amount of cold hexane to the flask and swirl to wash the crystals.
-
Filter the solid product and wash with a small volume of cold hexane.
-
For higher purity, dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture or hexane) and allow it to cool slowly to form pure crystals.
-
-
Purification - Column Chromatography (Alternative): If the product is obtained as an oil or if higher purity is required, it can be purified by silica gel column chromatography.[6]
-
The crude product is dissolved in a minimal amount of dichloromethane or the eluent.
-
The mixture is loaded onto a silica gel column.
-
The column is eluted with a hexane/ethyl acetate mixture (e.g., starting with 9:1 and gradually increasing polarity to 7:3) to isolate the pure product.[6] The fractions are collected and the solvent is removed under reduced pressure.
-
-
Drying and Yield: Dry the purified product under vacuum to remove any residual solvent. Record the final mass and calculate the percentage yield. Yields for this procedure are typically in the range of 85-95%.
Safety and Handling
-
General Precautions: This procedure should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn at all times.
-
Chemical Hazards:
-
Benzylamine: Corrosive and can cause burns. It is also a lachrymator. Handle with care.
-
Ethyl Acetoacetate: Flammable liquid and vapor. Causes eye irritation.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Hexane/Ethyl Acetate: Flammable liquids. Avoid sources of ignition.
-
Characterization
The identity and purity of the synthesized Ethyl 3-(benzylamino)but-2-enoate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure.
-
Mass Spectrometry (MS): Will confirm the molecular weight (Expected: 219.28 g/mol ).[8]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H bond, C=C bond, and the ester carbonyl group.
References
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of β-enamino ketones and esters from enamination of β-dicarbonyl compounds. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2024). Enamines. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved January 21, 2026, from [Link]
-
WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
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- 1. β-enamino ester synthesis by amination [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
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- 8. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 3-(benzylamino)but-2-enoate Derivatives: A Technical Guide to Synthesis and Application
Prepared by: Gemini, Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of Ethyl 3-(benzylamino)but-2-enoate and its derivatives. This class of compounds, built upon the versatile enamine scaffold, serves as a crucial building block for advanced organic synthesis and presents significant potential in the discovery of novel therapeutic agents.
Introduction: The Enamine Core as a Privileged Scaffold
Ethyl 3-(benzylamino)but-2-enoate belongs to the enaminone family, which is characterized by a β-amino-α,β-unsaturated ketone or ester motif.[1] This structural feature imparts a unique electronic profile, making these molecules highly valuable as synthetic intermediates and bioactive compounds.[1][2] Enamines are recognized as important precursors for a wide array of heterocyclic compounds and have demonstrated a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide will elucidate the foundational protocols for synthesizing these derivatives and explore their primary applications, providing a solid framework for further research and development.
Section 1: Synthesis and Characterization
The most common and efficient method for preparing the title compound and its derivatives is the condensation reaction between a β-ketoester and a primary amine.[4] The reaction is an equilibrium process, and its success hinges on the effective removal of water to drive the reaction toward the enamine product.[4]
Protocol 1: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
This protocol details the synthesis of the parent compound from ethyl acetoacetate and benzylamine.
Rationale: This condensation reaction forms the stable, conjugated enamine system. Toluene is used as the solvent to facilitate the azeotropic removal of the water byproduct using a Dean-Stark apparatus, which is critical for achieving a high yield. A catalytic amount of acid, such as p-toluenesulfonic acid (p-TSA), can be used to accelerate the reaction, particularly with less reactive amines or ketones.[4]
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Toluene
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (e.g., 0.1 mol, 13.01 g).
-
Add toluene (100 mL) to dissolve the ester.
-
Add benzylamine (0.1 mol, 10.72 g) to the solution.
-
Assemble a Dean-Stark apparatus with a condenser on top of the flask.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reflux for 3-5 hours or until the theoretical amount of water (0.1 mol, 1.8 mL) has been collected. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product (an oil or solid) can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-(benzylamino)but-2-enoate.
Synthesis of Derivatives
This protocol can be readily adapted to synthesize a library of derivatives by substituting the starting materials:
-
Varying the Amine: Replace benzylamine with other primary amines (aliphatic or aromatic) to explore structure-activity relationships (SAR).
-
Varying the Ketoester: Replace ethyl acetoacetate with other β-ketoesters to modify the substituent at the enamine carbon.
Characterization
The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.
| Technique | Expected Data for Ethyl 3-(benzylamino)but-2-enoate |
| Molecular Formula | C₁₃H₁₇NO₂[5] |
| Molecular Weight | 219.28 g/mol [5] |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group (singlet), vinyl proton (singlet), benzyl CH₂ (singlet), aromatic protons, and a broad signal for the N-H proton. |
| ¹³C NMR | Peaks for the ester carbonyl, enamine double bond carbons, and carbons of the ethyl, methyl, and benzyl groups.[5] |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O (ester) stretching, and C=C stretching of the enamine system. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.[5] |
Section 2: Applications in Medicinal Chemistry
The enamine scaffold is a cornerstone in many drug discovery programs due to its favorable physicochemical properties and versatile biological activities.[1]
Antimicrobial Applications
Rationale: Enamine derivatives have been reported to possess significant antimicrobial properties.[2] Their mechanism can involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with biofilm formation. The lipophilicity introduced by substituents like the benzyl group can enhance membrane permeability, making these compounds promising candidates for further development.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol provides a general method to screen synthesized derivatives for antibacterial and antifungal activity.
Materials:
-
Synthesized enamine derivatives dissolved in DMSO.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans).
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (DMSO).
-
Incubator.
-
Microplate reader or resazurin-based viability indicator.
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of growth medium to each well.
-
Add 100 µL of the stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 10 µL of the microbial inoculum to each well. Include wells for positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance.
Illustrative Antimicrobial Activity Data (Related Aminopropanol Derivatives)
The following table presents MIC data for related aminopropanol compounds, demonstrating the potential antimicrobial efficacy of amine-containing structures.[6]
| Compound ID | Microorganism | MIC (µg/mL) |
| KVM-219 | S. aureus | 0.78 - 1.56 |
| KVM-219 | E. coli | 12.5 |
| KVM-219 | C. albicans | 1.56 |
| KVM-316 | S. aureus | 3.12 - 6.25 |
| KVM-316 | P. aeruginosa | 25.0 |
Data sourced from a study on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives to illustrate the antimicrobial potential of related scaffolds.[6]
Anticancer Applications
Rationale: Enaminones have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[1] Their proposed mechanisms of action include the induction of apoptosis, arrest of the cell cycle, and inhibition of protein kinases that are crucial for cancer cell proliferation and survival. The planar, electron-rich enamine system can effectively interact with the active sites of target enzymes.
Protocol 3: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
CO₂ incubator.
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Section 3: Applications in Organic Synthesis
Beyond its direct biological activity, the enamine moiety is a powerful tool for synthetic chemists. It functions as a nucleophilic enolate equivalent, enabling a variety of carbon-carbon bond-forming reactions.
Key Synthetic Transformations:
-
Alkylation: Enamines react readily with alkyl halides at the α-carbon.
-
Acylation: Reaction with acyl chlorides provides a route to 1,3-dicarbonyl compounds.
-
Michael Addition: Enamines serve as excellent Michael donors, reacting with α,β-unsaturated carbonyl compounds.
-
Heterocycle Synthesis: They are key precursors for synthesizing a vast range of nitrogen-containing heterocycles, such as pyridines, quinolines, and pyrimidines, which are prevalent in pharmaceuticals.
Conclusion
Ethyl 3-(benzylamino)but-2-enoate and its derivatives represent a class of compounds with significant, multifaceted potential. Their straightforward synthesis allows for the creation of diverse chemical libraries amenable to high-throughput screening. The protocols and data presented in this guide offer a robust starting point for researchers in medicinal chemistry and organic synthesis to explore the rich opportunities these molecules provide, from developing new therapeutic agents to designing novel synthetic pathways.
References
-
de Oliveira, V. G., de Castro, S. L., & Ferreira, V. F. (2002). New enamine derivatives of lapachol and biological activity. Anais da Academia Brasileira de Ciências, 74(2), 211-221. [Link]
-
Aiyelabola, T., Jordaan, J., Otto, D., & Akinkunmi, E. (2020). Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Advances in Biological Chemistry, 10, 172-189. [Link]
-
Aiyelabola, T., et al. (2020). Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Scientific Research Publishing. [Link]
-
Leah4sci. (2019). Synthesis of Enamines from Secondary Amines and Carbonyl Compounds. YouTube. [Link]
-
Aiyelabola, T., et al. (2020). Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. Advances in Biological Chemistry, 10, 172-189. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of enamines, enamides and related compounds. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. PubChem Compound Database. [Link]
-
Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Science of Synthesis. [Link]
- Google Patents. (1963). Process for the manufacture of enamines. US3074940A.
-
Cojocaru, I., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 64(2), 19-25. [Link]
Sources
Solvent effects on the synthesis of Ethyl 3-(benzylamino)but-2-enoate
Application Note & Protocol Guide
Topic: Solvent Effects on the Synthesis of Ethyl 3-(benzylamino)but-2-enoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Solvent in the Synthesis of β-Enamino Esters
Ethyl 3-(benzylamino)but-2-enoate is a valuable β-enamino ester, a class of compounds that serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals and heterocyclic compounds. Their utility stems from the electron-rich enamine system, which makes them excellent nucleophiles in various carbon-carbon and carbon-heteroatom bond-forming reactions. The synthesis of these compounds, typically through the condensation of a β-keto ester (ethyl acetoacetate) and a primary amine (benzylamine), is deceptively simple. However, the choice of solvent can profoundly impact the reaction's efficiency, yield, and even the product's purity. This guide provides an in-depth analysis of the solvent's role in this pivotal reaction, offering both mechanistic insights and practical, field-tested protocols.
Reaction Mechanism: A Solvent-Mediated Pathway
The synthesis of Ethyl 3-(benzylamino)but-2-enoate from ethyl acetoacetate and benzylamine is a condensation reaction that proceeds through a hemiaminal intermediate. The solvent plays a crucial role in mediating the proton transfer steps and influencing the equilibrium of the reaction.
The generally accepted mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate.
-
Formation of a Hemiaminal Intermediate: This initial attack forms a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).
-
Dehydration: The hemiaminal then eliminates a molecule of water to form an iminium ion. This dehydration step is often the rate-determining step and can be facilitated by acid catalysis.
-
Tautomerization: Finally, a proton is removed from the α-carbon, leading to the formation of the stable, conjugated enamine product.
The solvent's influence is multifaceted. Protic solvents can participate in hydrogen bonding, stabilizing the intermediates and transition states. Aprotic solvents, on the other hand, may favor different reaction pathways. The removal of water, a byproduct of the reaction, is also critical to drive the equilibrium towards the product, and the choice of solvent can facilitate this.
Caption: Reaction mechanism for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.
Comparative Analysis of Solvent Systems
The choice of solvent directly influences reaction kinetics and product yield. Below is a comparative analysis of common solvent systems for the synthesis of Ethyl 3-(benzylamino)but-2-enoate.
| Solvent System | Typical Reaction Temperature (°C) | Typical Reaction Time | Yield (%) | Purity | Key Considerations |
| Ethanol | Reflux (approx. 78°C) | 4-8 hours | 75-85 | Good | Protic solvent, facilitates proton transfer. Easy to remove post-reaction. |
| Toluene | Reflux (approx. 111°C) | 2-4 hours | 85-95 | Excellent | Aprotic, allows for azeotropic removal of water using a Dean-Stark apparatus, driving the reaction to completion. |
| Acetonitrile | Reflux (approx. 82°C) | 6-10 hours | 70-80 | Good | Polar aprotic solvent. Can be a good alternative to toluene if a lower boiling point is desired. |
| Solvent-Free (Neat) | 80-100°C | 0.5-2 hours | >95 | Excellent | Environmentally friendly ("green") approach. Often requires a catalyst to proceed efficiently.[1][2] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Ethyl 3-(benzylamino)but-2-enoate under different solvent conditions.
Protocol 1: Synthesis in Toluene with Azeotropic Water Removal
This protocol is recommended for achieving high yields and purity.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add ethyl acetoacetate (1.0 eq), benzylamine (1.0 eq), and toluene (sufficient to fill the flask to about two-thirds capacity and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Solvent-Free (Neat) Synthesis
This "green" protocol is rapid and efficient, minimizing solvent waste.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Benzylamine (1.0 eq)
-
(Optional) Catalyst, e.g., a catalytic amount of acetic acid or a Lewis acid like Iron(III) triflate.[1]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser (optional, for high-temperature reactions)
Procedure:
-
Charging the Flask: In a round-bottom flask, mix ethyl acetoacetate (1.0 eq) and benzylamine (1.0 eq). If using a catalyst, add it at this stage.
-
Reaction: Heat the mixture with stirring to 80-100°C for 0.5-2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will solidify upon cooling.
-
Purification: The product is typically of high purity and can be used without further purification. If needed, recrystallization from a suitable solvent (e.g., ethanol/water) can be performed.
Caption: Generalized experimental workflow for the synthesis.
Characterization of Ethyl 3-(benzylamino)but-2-enoate
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the enamine.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H, C=C, and C=O functional groups should be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]
Troubleshooting and Optimization
-
Low Yield: Incomplete reaction can be due to insufficient heating, short reaction time, or the presence of water in the starting materials (especially for solvent-free reactions). Ensure anhydrous conditions and consider using a catalyst.
-
Impure Product: The presence of unreacted starting materials or side products may require purification. Optimize the reaction time and temperature to minimize side reactions.
-
Reaction Stalls: If the reaction does not go to completion, especially in solvent-based systems, ensure efficient removal of water. For solvent-free reactions, a catalyst may be necessary to achieve full conversion.
Conclusion
The choice of solvent is a critical parameter in the synthesis of Ethyl 3-(benzylamino)but-2-enoate. While protic solvents like ethanol offer a simple procedure, aprotic solvents such as toluene with azeotropic removal of water generally provide higher yields and purity. For a more environmentally friendly and rapid synthesis, the solvent-free approach is an excellent alternative, often yielding a very pure product with minimal work-up. The selection of the optimal conditions will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations.
References
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
ResearchGate. (n.d.). Table 6. Synthesis of β-enamino ketones and esters from enamination of β-dicarbonyl compounds catalysed with Fe(OTf) a 3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from [Link]
-
Sciforum. (n.d.). Enamine Preparation Under Solvent-free Conditions, Using LiClO4 as a Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. Retrieved from [Link]
Sources
Scale-up synthesis of Ethyl 3-(benzylamino)but-2-enoate
An In-Depth Guide to the Scale-Up Synthesis of Ethyl 3-(benzylamino)but-2-enoate
Abstract
Ethyl 3-(benzylamino)but-2-enoate is a pivotal enaminone intermediate, widely utilized as a building block in the synthesis of diverse heterocyclic compounds and active pharmaceutical ingredients (APIs). Transitioning the synthesis of this compound from the laboratory bench to a larger, pilot, or industrial scale necessitates a thorough understanding of the reaction kinetics, thermodynamics, and process safety. This application note provides a comprehensive, field-tested protocol for the scale-up synthesis of Ethyl 3-(benzylamino)but-2-enoate from ethyl acetoacetate and benzylamine. We delve into the mechanistic underpinnings of the reaction, offer critical insights into process optimization for enhanced yield and purity, and present a detailed, self-validating protocol designed for researchers and drug development professionals.
Introduction: The Strategic Importance of Enaminones
Enaminones, such as Ethyl 3-(benzylamino)but-2-enoate, are highly versatile and valuable synthons in modern organic chemistry.[1] Their unique ambident nucleophilicity, with reactive sites at both the nitrogen and the α-carbon, allows for the construction of complex molecular architectures.[2] The title compound serves as a key precursor for various pharmaceuticals, underscoring the need for a robust, scalable, and economically viable synthetic route.
The classical synthesis involves a condensation reaction between a β-ketoester (ethyl acetoacetate) and a primary amine (benzylamine). While straightforward on a lab scale, scaling this process introduces challenges related to reaction equilibrium, heat management, and water removal. This guide addresses these challenges head-on, providing a framework for successful and safe scale-up.
Mechanistic Rationale and Key Process Parameters
The formation of Ethyl 3-(benzylamino)but-2-enoate is a textbook example of enamine formation, proceeding via a nucleophilic addition-elimination pathway.
Caption: Reaction mechanism for enaminone formation.
Causality Behind Experimental Choices:
-
Solvent Selection (Azeotropic Distillation): The reaction produces one equivalent of water. According to Le Chatelier's principle, the continuous removal of water is essential to drive the reaction equilibrium towards the product. Toluene is the solvent of choice for scale-up as it forms a low-boiling azeotrope with water (85°C), allowing for efficient removal via a Dean-Stark apparatus.
-
Catalysis: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst, such as p-toluenesulfonic acid (p-TSA), protonates the carbonyl group of ethyl acetoacetate, rendering it more electrophilic and accelerating the initial nucleophilic attack by benzylamine.
-
Temperature Control: The reaction is typically conducted at the reflux temperature of the solvent (toluene, ~111°C) to facilitate the azeotropic removal of water. However, the initial addition of benzylamine can be exothermic. On a large scale, this exotherm must be managed through controlled addition and potentially external cooling to prevent runaway reactions.
Scale-Up Protocol: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
This protocol is designed for a 1.0 mole scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[3]
Materials and Equipment
Table 1: Reagent Properties and Quantities
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Moles | Molar Equiv. | Quantity | Density (g/mL) |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.0 | 1.0 | 130.1 g (127.6 mL) | 1.02 |
| Benzylamine | 100-46-9 | 107.15 | 1.0 | 1.0 | 107.2 g (109.4 mL) | 0.98 |
| Toluene | 108-88-3 | 92.14 | - | - | 1000 mL | 0.87 |
| p-TSA (monohydrate) | 6192-52-5 | 190.22 | 0.01 | 0.01 | 1.9 g | - |
| Sodium Bicarbonate | 144-55-9 | 84.01 | - | - | Saturated Soln. | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - | As needed | - |
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Heating mantle with temperature controller and thermocouple
-
Dean-Stark trap (50 mL capacity) and reflux condenser
-
1 L pressure-equalizing dropping funnel
-
Nitrogen inlet/outlet
-
Large rotary evaporator
-
Crystallization vessel and filtration apparatus (Büchner funnel)
Experimental Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
Welcome to the technical support center for the synthesis of Ethyl 3-(benzylamino)but-2-enoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to optimize your synthesis and improve yields. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Understanding the Reaction: The Enamine Synthesis
The synthesis of Ethyl 3-(benzylamino)but-2-enoate is a classic example of an enamine formation, specifically a condensation reaction between a β-ketoester (ethyl acetoacetate) and a primary amine (benzylamine). The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the final, stable enamine product. The removal of water is crucial as it drives the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[1]
Reaction Mechanism Pathway
The mechanism involves the nucleophilic attack of the benzylamine on the ketone carbonyl of ethyl acetoacetate, followed by a series of proton transfers and the elimination of a water molecule to yield the conjugated enamine.
Caption: Mechanism of enamine formation.
Troubleshooting Guide
Low yields and side product formation are common hurdles in this synthesis. This section provides a structured approach to identifying and resolving these issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Presence of Water: The reaction is reversible and the presence of water (either from reactants/solvent or as a byproduct) inhibits product formation.[1][2] 2. Lack of Catalyst: The reaction can be slow without a catalyst, requiring high temperatures that may lead to degradation.[3] 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Water Removal: Use a Dean-Stark apparatus with an azeotroping solvent like toluene to continuously remove water.[4][5] Alternatively, add 4Å molecular sieves to the reaction mixture.[5] 2. Catalysis: Add a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or acetic acid.[5][6] Hydroxyapatite has also been shown to be an effective reusable catalyst.[3] 3. Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of benzylamine to ensure full conversion of the ethyl acetoacetate. |
| Formation of N-Benzylacetoacetamide | 1. Excessive Heat: High temperatures, especially without efficient water removal, can favor the formation of the amide side product over the enamine. 2. Reaction Conditions: Certain conditions may favor the kinetic amide product over the thermodynamic enamine product. | 1. Temperature Control: Maintain the reaction at the reflux temperature of the chosen azeotropic solvent (e.g., toluene, ~110°C). Avoid unnecessarily high temperatures. 2. Optimize for Enamine: Ensure conditions favor dehydration. The use of a Dean-Stark trap is highly effective in selectively promoting enamine formation.[1] |
| Incomplete Reaction (Observed via TLC) | 1. Insufficient Reaction Time: The reaction may not have reached equilibrium or completion. 2. Ineffective Catalyst: The catalyst may be deactivated or insufficient. | 1. Monitor Reaction: Allow the reaction to proceed until no more water is collected in the Dean-Stark trap or until TLC analysis shows consumption of the limiting reagent.[7] 2. Check Catalyst: Ensure the catalyst is fresh and added in the correct amount (typically 0.1-1 mol%). |
| Difficulty in Product Isolation/Purification | 1. Contamination: Presence of unreacted starting materials or side products. 2. Oily Product: The product may not crystallize easily, making purification challenging. | 1. Work-up: After the reaction, wash the organic layer to remove the catalyst and any water-soluble impurities. Dry the solvent before evaporation. 2. Purification: Purify the crude product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is removing water so critical for this reaction?
A: The formation of the enamine is a condensation reaction, meaning water is produced as a byproduct. This reaction is reversible. According to Le Châtelier's principle, the presence of a product (water) in the reaction mixture will push the equilibrium back towards the reactants, thus lowering the yield of the desired enamine.[1] By actively removing water, for example with a Dean-Stark trap, the equilibrium is continuously shifted towards the products, driving the reaction to completion.[2][5]
Q2: What is the role of an acid catalyst?
A: An acid catalyst is crucial for two main reasons. First, it protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amine.[8] Second, in the dehydration step, the acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a much better leaving group (H₂O), which facilitates its elimination to form the iminium ion.[2][8] The reaction rate reaches a maximum in weakly acidic conditions (pH 4-5).[8]
Q3: Can I run this reaction without a solvent?
A: Yes, solvent-free conditions have been reported to be effective, particularly with certain catalysts like hydroxyapatite.[3] This approach offers advantages in terms of green chemistry. However, for yield optimization and efficient water removal, using an azeotropic solvent like toluene with a Dean-Stark apparatus is a more common and robust laboratory method.[9]
Q4: How can I effectively monitor the reaction's progress?
A: The most common methods are:
-
Dean-Stark Apparatus: Visually monitor the collection of water in the graduated arm of the trap. When water ceases to collect, the reaction is typically complete.[1]
-
Thin-Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. Develop the plate using an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the limiting reactant (usually ethyl acetoacetate) indicates the reaction is complete.[7] The product enamine will have a different Rf value than the starting materials.
Q5: What is the difference between the desired enamine and the N-Benzylacetoacetamide side product?
A: The key difference lies in the bond formed with the nitrogen.
-
Ethyl 3-(benzylamino)but-2-enoate (Enamine): The nitrogen is bonded to a carbon that is part of a C=C double bond. It is formed via condensation at the ketone carbonyl.
-
N-Benzylacetoacetamide (Amide): The nitrogen attacks the ester carbonyl, displacing the ethoxy group to form an amide bond. This is a competing reaction pathway.[10] Controlling reaction conditions, primarily by ensuring efficient water removal to favor the condensation pathway, is key to selectively forming the desired enamine.
Validated Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
This protocol utilizes a Dean-Stark apparatus for efficient water removal to maximize yield.
Materials & Reagents:
-
Ethyl acetoacetate (1.0 eq)
-
Benzylamine (1.1 eq)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap[4]
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add ethyl acetoacetate (1.0 eq), benzylamine (1.1 eq), p-TsOH (0.01 eq), and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).
-
Reaction: Heat the mixture to reflux using a heating mantle. Toluene and water will begin to co-distill as an azeotrope. The denser water will be collected in the trap while the toluene overflows back into the reaction flask.[5]
-
Monitoring: Continue reflux until no more water is collected in the trap (typically 3-6 hours). The reaction can also be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude oil via flash column chromatography on silica gel.[7]
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield Ethyl 3-(benzylamino)but-2-enoate as a light yellow oil or solid.
-
Protocol 2: TLC Monitoring
Procedure:
-
Prepare TLC Plate: Draw a baseline in pencil on a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot the plate with: a) pure ethyl acetoacetate (starting material), b) pure benzylamine, and c) a co-spot of both, and d) the reaction mixture.
-
Development: Place the plate in a developing chamber containing a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). Let the solvent front run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the ethyl acetoacetate spot in the reaction mixture lane indicates reaction progression.
References
-
Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References. Retrieved from [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from [Link]
-
ResearchGate. (2014). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
- Google Patents. (2015). US20150329508A1 - Processes for the Preparation of Enamines.
-
Reddit. (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help!. Retrieved from [Link]
-
ResearchGate. (n.d.). Enamine formation of β‐keto amides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
-
ResearchGate. (2010). Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of b-enamino esters and b-enamino ketones from amines and dicarbonyl compounds under solvent-free conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]
Sources
- 1. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. β-enamino ester synthesis by amination [organic-chemistry.org]
- 7. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 3-(benzylamino)but-2-enoate by Chromatography
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of Ethyl 3-(benzylamino)but-2-enoate. As a β-enaminoester, this compound possesses unique chemical properties that require specialized approaches to achieve high purity. This document moves beyond standard protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, validated purification methods.
Section 1: Understanding the Core Challenge – The Amine-Silica Interaction
The primary difficulty in purifying Ethyl 3-(benzylamino)but-2-enoate with standard flash chromatography stems from its molecular structure. The compound contains a basic benzylamino group, which has a strong affinity for the acidic silanol groups (Si-OH) present on the surface of silica gel, the most common stationary phase.
This acid-base interaction can lead to several undesirable outcomes:
-
Peak Tailing: The compound molecules that interact strongly with the silica surface are retarded more than those that do not, causing the elution peak to become broad and asymmetrical (tailing).
-
Irreversible Adsorption: In some cases, the interaction is so strong that a portion of the product becomes permanently bound to the silica, leading to significant yield loss.[1][2]
-
On-Column Degradation: The acidic environment of the silica surface can potentially catalyze the degradation of sensitive molecules.[1]
The following diagram illustrates this problematic interaction at the molecular level.
Caption: Molecular interaction causing purification issues.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the purification of Ethyl 3-(benzylamino)but-2-enoate in a direct question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What's happening?
A: This is the classic sign of a strong interaction between your basic compound and the acidic silica gel.[3] The streaking on the TLC plate is a diagnostic indicator that you will face the same issue on a larger scale with a column. The acidic silanol groups on the silica are protonating the benzylamino group, causing it to "stick" and elute slowly and unevenly.
Solution: You must neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a basic modifier to your eluent (mobile phase).
-
Triethylamine (TEA or Et₃N): Add 0.5-1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate). The TEA is a small, basic molecule that will compete with your compound for the acidic sites on the silica, effectively "passivating" the stationary phase and allowing your compound to elute symmetrically.[2][4]
-
Ammonium Hydroxide (NH₄OH): For more polar solvent systems like Dichloromethane/Methanol, adding 1-2% of concentrated ammonium hydroxide can also be effective.[3]
Always run a new set of TLCs with the modified eluent to confirm that the streaking is resolved before attempting the column.
Q2: I have very poor recovery. My compound seems to be permanently stuck on the column. How can I get it off?
A: This indicates an extremely strong, likely irreversible adsorption to the silica gel, a common problem with basic amines.[1][2] If you have already packed the column without a basic modifier, it may be difficult to recover the material.
Immediate Action (for the current column): Try flushing the column with a much more polar, base-modified solvent system. For example, if you were using Hexane/EtOAc, switch to a 5-10% Methanol in Dichloromethane mixture containing 1-2% TEA or NH₄OH. This may be strong enough to displace your compound.
Preventative Strategy (for future purifications):
-
Deactivate the Silica: Before running the column, pre-treat the silica gel. You can do this by slurrying the silica in your chosen eluent that already contains 1% TEA. Let it stand for an hour before packing the column. This ensures the stationary phase is neutralized before your compound is introduced.[3]
-
Switch Stationary Phase: If the issue persists even with modifiers, silica gel may not be the appropriate stationary phase. Consider using neutral or basic alumina, which is less acidic and often provides better recovery for basic compounds.[3][4]
Q3: I'm seeing two spots on my TLC or multiple peaks in my chromatogram, even after synthesis workup. Is my product a mixture?
A: While it could be an impurity, it is also possible you are observing tautomerism. Ethyl 3-(benzylamino)but-2-enoate is a β-enaminoester, which can exist in equilibrium with its corresponding β-iminoester tautomer.[5][6][7]
Caption: Tautomeric forms of the target compound.
The rate of interconversion between these forms can be slow on the chromatographic timescale, leading to the separation of the two tautomers.[8] This equilibrium can be influenced by solvent polarity, pH, and temperature.
Diagnostic Test:
-
Scrape one of the spots from a preparative TLC plate and re-dissolve it in a suitable solvent.
-
Spot this solution onto a new TLC plate and elute.
-
If you see two spots reappear from the single isolated spot, you are observing on-plate tautomerization.
Solution: Often, adding the aforementioned basic modifier (TEA) can help to push the equilibrium to favor one form, resulting in a single spot/peak. If the issue persists, altering the solvent system (e.g., trying an alcohol-based system) may change the equilibrium.
Q4: My compound is unstable on silica gel and I see new, more polar spots appearing on my TLC plate over time. What should I do?
A: This is a clear indication of on-column degradation catalyzed by the acidic silica.[1] You must avoid prolonged contact between your compound and the silica gel.
Solutions:
-
Use an Alternative Stationary Phase: This is the most robust solution. Switch to neutral alumina or, for difficult separations, consider amine-functionalized silica, which is specifically designed to be stable for basic compounds.[2][3]
-
Deactivate the Silica: If you must use silica, thoroughly deactivate it with a basic modifier as described in Q2.
-
Work Quickly: Do not let the crude material sit on the packed column for an extended period before eluting. Perform the chromatography session without unnecessary delays.
Section 3: Recommended Purification Protocols
These protocols provide a validated, step-by-step methodology for the purification of Ethyl 3-(benzylamino)but-2-enoate.
Protocol 1: Flash Chromatography on TEA-Modified Silica Gel
This is the recommended starting method for most applications.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material.
-
Test various solvent systems. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).
-
Prepare two sets of eluents: one without TEA and one with 1% TEA.
-
Run TLC plates in different ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) with and without TEA.
-
Identify the solvent system with 1% TEA that gives your product an Rf value of approximately 0.25-0.35 and resolves it from impurities.
-
-
Column Preparation (Wet Packing):
-
Select a column of appropriate size for your sample amount (typically a 40-50:1 ratio of silica:crude material by weight).
-
Prepare your chosen eluent (e.g., 8:2 Hexane:EtOAc) containing 1% TEA.
-
In a beaker, create a slurry of silica gel in the prepared eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is homogenous and free of air bubbles.[9][10]
-
Drain the excess solvent until the level is just above the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like Dichloromethane (DCM) or Acetone.
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to the solution.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a layer of sand on top to prevent disturbance of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note that TEA is relatively high-boiling and may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.
-
Section 4: Method Development Workflow & Data
Effective purification relies on a logical progression of steps. The following workflow diagram outlines the decision-making process for troubleshooting the purification of Ethyl 3-(benzylamino)but-2-enoate.
Caption: A systematic approach to method development.
Table 1: Recommended Solvent Systems for TLC Analysis
| Polarity | Base Solvent System | Modifier (if needed) | Target Compounds & Impurities |
| Low | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | For non-polar impurities. |
| Medium | Dichloromethane / Ethyl Acetate | 0.5-1% Triethylamine | General purpose for product elution. |
| High | Dichloromethane / Methanol | 1-2% Triethylamine or NH₄OH | For eluting highly polar impurities or strongly adsorbed product. |
References
-
Reddit discussion on chromatography with free amines. (2022). r/chemhelp. [Link]
-
Restek. (n.d.). GC Troubleshooting Guide. [Link]
-
J. Am. Chem. Soc. (Various Years). Imine-enamine tautomerism publications. [Link]
-
Chromatography Forum. (2007). Keto-enol tautomerism in chromatography. [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Ruíz-Capillas, C., & Jiménez-Colmenero, F. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of Chromatography A, 1045(1-2), 233–239. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
-
Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. [Link]
-
Capon, B., & Wu, Z. P. (1990). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Journal of the Chemical Society, Perkin Transactions 2, (4), 561–570. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
Molnar, I. (2017). Solvent selection in liquid chromatography. Molnar Institute. [Link]
-
Chemistry LibreTexts. (2019). Tautomers. [Link]
-
Chemistry Steps. (n.d.). Keto Enol Tautomerization. [Link]
-
Royal Society of Chemistry. (2017). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)-2-cyanobut-2-enoate. [Link]
-
Wang, Z., et al. (2013). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 18(1), 715–725. [Link]
-
Research Journal of Pharmacy and Technology. (2023). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. [Link]
-
PubChem. (n.d.). Ethyl 3-phenylprop-2-enoate. [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. [Link]
-
ResearchGate. (2020). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the synthesis of Ethyl 3-(benzylamino)but-2-enoate. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering a causal understanding of the reaction's nuances. This guide is structured to address specific experimental challenges, grounding every recommendation in established chemical principles and authoritative literature.
The synthesis of Ethyl 3-(benzylamino)but-2-enoate, a valuable β-enamino ester intermediate, is achieved through the condensation of ethyl acetoacetate and benzylamine. While seemingly straightforward, this reaction is susceptible to side reactions and equilibrium limitations that can impact yield and purity. This guide provides solutions to common problems encountered during the synthesis.
Troubleshooting Guide
This section addresses specific issues observed during the experiment. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield is the most common issue in this synthesis. It typically stems from an incomplete reaction, competing side reactions, or mechanical losses during workup.
Potential Causes & Solutions:
-
Incomplete Reaction (Unfavorable Equilibrium): The condensation reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of this water can inhibit the reaction from proceeding to completion.
-
Solution: Implement azeotropic removal of water. Conduct the reaction in a solvent like toluene or benzene using a Dean-Stark apparatus. This physically removes water from the reaction mixture, driving the equilibrium toward the product.
-
-
Suboptimal Catalysis: While the reaction can proceed without a catalyst at high temperatures, this often leads to low selectivity and increased side products[1].
-
Solution: Introduce a suitable catalyst. Mild acid catalysts like acetic acid are effective[2]. For more robust and efficient catalysis under solvent-free or milder conditions, consider Lewis acids such as Zn(ClO₄)₂, Sc(OTf)₃, or LaCl₃·7H₂O, which have been reported to produce high yields (70-95%)[3].
-
-
Competing Side Reactions: The primary competing reaction is the amidation of the ester group by benzylamine, forming N-benzyl-3-oxobutanamide, especially at elevated temperatures.
-
Solution: Maintain moderate reaction temperatures. If heating is required, keep it at the minimum level necessary for a reasonable reaction rate (e.g., refluxing toluene, approx. 110°C) rather than excessive heating.
-
-
Poor Reagent Quality: Impurities in either ethyl acetoacetate or benzylamine can interfere with the reaction.
-
Solution: Use freshly distilled starting materials. Ethyl acetoacetate should be distilled to remove any self-condensation products or acetic acid[4]. Benzylamine should be clear and colorless; a yellow tint may indicate oxidation products.
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-(benzylamino)but-2-enoate
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-(benzylamino)but-2-enoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile β-enamino ester in their synthetic workflows. As a key intermediate, the efficient and high-purity synthesis of this compound is often critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Ethyl 3-(benzylamino)but-2-enoate from ethyl acetoacetate and benzylamine. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in this condensation reaction is a common problem that typically points to an unfavorable equilibrium position or suboptimal reaction conditions. The formation of the enamine from the β-keto ester and amine is a reversible process that generates water as a byproduct.[1]
Causality & Solutions:
-
Incomplete Water Removal: The presence of water can shift the equilibrium back towards the starting materials, hydrolyzing the enamine product.
-
Actionable Advice: If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to physically remove water as it forms. For solvent-free reactions or those in other solvents, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture.[1]
-
-
Ineffective Catalysis: The dehydration of the carbinolamine intermediate is the rate-limiting step and is acid-catalyzed.[2] Insufficient or an inappropriate catalyst will result in a slow reaction and poor conversion.
-
Actionable Advice: Ensure an adequate amount of an acid catalyst is present. A simple and effective choice is glacial acetic acid (approx. 0.1 equivalents).[3] For more forcing conditions, p-toluenesulfonic acid (p-TsOH) can be used. Lewis acids like Fe(OTf)₃ have also proven effective, especially under solvent-free conditions.[4]
-
-
Suboptimal Temperature: The reaction may be too slow at room temperature.
-
Actionable Advice: Increase the temperature. Refluxing in a suitable solvent is common. For solvent-free conditions, heating to 50-80 °C can significantly improve the rate and yield.[5] However, be aware that excessively high temperatures can promote side reactions (see Q3).
-
-
Incorrect Stoichiometry: While a 1:1 molar ratio of ethyl acetoacetate to benzylamine is theoretically required, using a slight excess of one reagent can help drive the reaction to completion, especially if one is volatile or prone to side reactions.
-
Actionable Advice: Try using a slight excess (1.1 to 1.2 equivalents) of the less expensive or more easily removed reagent.
-
Below is a flowchart to guide your troubleshooting process for low yield.
Q2: I am observing a significant amount of a side-product. How can I minimize its formation?
A2: The primary side product in this reaction is often the N-benzyl-acetoacetamide, formed from the aminolysis of the ethyl ester group by benzylamine. This becomes more prominent with prolonged reaction times and higher temperatures.
Causality & Solutions:
-
Amide Formation: Benzylamine, acting as a nucleophile, can attack the carbonyl of the ethyl ester, displacing ethanol to form an amide. This reaction is generally slower than the desired enamine formation but is favored by high heat and long reaction times.[6]
-
Actionable Advice:
-
Lower the Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction progress.[7] Stop the reaction as soon as the starting ethyl acetoacetate is consumed, before the amide byproduct begins to form in significant quantities.
-
Catalyst Choice: A more efficient catalyst can reduce the required reaction time and temperature, thereby minimizing the window for side product formation.[4]
-
-
-
Product Hydrolysis: If the workup procedure involves acidic aqueous solutions for an extended period, the enamine product can hydrolyze back to ethyl acetoacetate and benzylamine.[1]
-
Actionable Advice: Perform the aqueous workup under neutral or slightly basic conditions. If an acid wash is necessary to remove unreacted benzylamine, perform it quickly and with cooling (ice bath). Immediately extract the product into an organic solvent.
-
Q3: The final product is difficult to purify. What are some effective purification strategies?
A3: Purification challenges usually stem from the presence of unreacted starting materials or side products with similar polarities to the desired enamine.
Causality & Solutions:
-
Residual Starting Materials: Ethyl acetoacetate and benzylamine can co-elute with the product or interfere with crystallization.
-
Actionable Advice (Pre-Purification): Before concentrating the crude reaction mixture, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic benzylamine, followed by a wash with saturated sodium bicarbonate solution to remove the acid catalyst and any acidic impurities. Finally, wash with brine to remove excess water.
-
-
Chromatography Issues: The product and impurities may have similar Rf values on silica gel.
-
Actionable Advice (Column Chromatography): A standard mobile phase for purification is a mixture of hexane and ethyl acetate.[7] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The less polar ethyl acetoacetate should elute first, followed by your product, and then more polar impurities.
-
-
Crystallization Failure: The product may oil out or fail to crystallize due to impurities.
-
Actionable Advice (Recrystallization): Ethyl 3-(benzylamino)but-2-enoate is a solid with a reported melting point of 42-43 °C.[8] After chromatographic purification, recrystallization can be an excellent final polishing step. A common solvent system is an ethanol/water mixture or recrystallizing from a minimal amount of hot hexane or isopropanol and cooling slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of Ethyl 3-(benzylamino)but-2-enoate?
A1: The reaction proceeds through a well-established two-stage mechanism: nucleophilic addition followed by dehydration.[1][2]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic keto-carbonyl carbon of ethyl acetoacetate. This forms a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral amino alcohol intermediate, also known as a carbinolamine or hemiaminal.
-
Acid-Catalyzed Dehydration: An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).
-
Elimination: The lone pair on the nitrogen helps to push out the water molecule, forming an iminium ion. A subsequent deprotonation of the α-carbon leads to the formation of the stable, conjugated C=C double bond of the final enamine product.
Q2: What is the role of the catalyst and which one should I choose?
A2: The catalyst's primary role is to accelerate the dehydration of the carbinolamine intermediate, which is the slowest step in the mechanism.[2] It does this by protonating the hydroxyl group, making it a much better leaving group.
Catalyst Comparison:
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Acetic Acid | Brønsted Acid | 0.1 eq, neat or in solvent, 50-100 °C | Inexpensive, mild, effective.[3] | May require heat. |
| p-TsOH | Brønsted Acid | Catalytic amount, reflux | More potent than acetic acid, good for difficult substrates. | Strongly acidic, can promote side reactions if not controlled. |
| Fe(OTf)₃ | Lewis Acid | 1 mol%, solvent-free, room temp. | Very efficient, allows for mild conditions, recyclable.[4] | More expensive. |
| Hydroxyapatite | Solid Acid | Catalytic, solvent-free, 60 °C | "Green" catalyst, easily removed by filtration, reusable.[5] | May have lower activity than homogeneous catalysts. |
Recommendation: For most standard lab-scale syntheses, acetic acid is an excellent starting point due to its low cost and effectiveness. For difficult reactions or process optimization where milder conditions are paramount, a Lewis acid like Fe(OTf)₃ is a superior choice.
Q3: How does the choice of solvent affect the reaction? Can I run it solvent-free?
A3: The solvent plays several roles: it dissolves the reactants, can influence the keto-enol equilibrium of ethyl acetoacetate[9], and can aid in water removal.
-
Azeotropic Solvents (Toluene, Benzene): These are primarily used to remove water azeotropically with a Dean-Stark trap, effectively driving the equilibrium forward.
-
Protic Solvents (Ethanol): Can serve as a good solvent for all components but can also interfere with the reaction by competing for the catalyst or participating in hydrogen bonding.
-
Solvent-Free (Neat): This is often the most efficient and "green" method.[4][5] It maximizes reactant concentration, leading to faster reaction rates. Heat is often applied to ensure the mixture is a mobile liquid. This is highly recommended for this specific reaction.
Experimental Protocols & Workflow
The general workflow for this synthesis is straightforward and can be adapted based on the chosen catalytic system.
Protocol 1: Standard Solvent-Free Synthesis with Acetic Acid
This protocol is a robust and cost-effective method for general laboratory use.
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Glacial Acetic Acid
-
Round-bottom flask with magnetic stir bar
-
Heating mantle or oil bath
Procedure:
-
To a 100 mL round-bottom flask, add ethyl acetoacetate (e.g., 13.0 g, 100 mmol, 1.0 eq).
-
Add benzylamine (10.7 g, 100 mmol, 1.0 eq) to the flask with stirring.
-
Add glacial acetic acid (0.6 g, 10 mmol, 0.1 eq) as the catalyst.[3]
-
Heat the mixture in an oil bath at 60 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the ethyl acetoacetate spot has disappeared.
-
Cool the reaction mixture to room temperature. The crude product may solidify upon cooling.
-
Proceed with the workup and purification as described in the workflow diagram (Fig. 2). Expected yield: 85-95%.
Protocol 2: High-Efficiency Synthesis with a Lewis Acid Catalyst
This protocol uses a more active catalyst for potentially faster reactions at room temperature.
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Iron(III) triflate [Fe(OTf)₃]
-
Round-bottom flask with magnetic stir bar
Procedure:
-
To a 100 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 100 mmol, 1.0 eq) and benzylamine (10.7 g, 100 mmol, 1.0 eq).
-
Add Fe(OTf)₃ (0.5 g, 1 mmol, 0.01 eq) to the stirred mixture.[4]
-
Stir the reaction at room temperature for 1-2 hours. The reaction is often complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Once complete, proceed directly with the workup and purification. The catalyst can be removed during the aqueous wash. Expected yield: >95%.
References
-
Master Organic Chemistry. (2025). Enamines. [Link]
-
MySkinRecipes. (n.d.). Ethyl 3-(Benzylamino)propionate. [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. [Link]
-
Feng, C.-L., et al. (2014). Solvent-free synthesis of β-enamino ketones and esters catalysed by recyclable iron(III) triflate. ResearchGate. [Link]
-
Ahmadi, T. S., et al. (2018). Machine learning prediction of empirical polarity using SMILES encoding of organic solvents. ResearchGate. [Link]
-
Sebti, S., et al. (2013). Optimization of the Condensation of Benzylamine and Ethyl-Acetoacetate Catalyzed by Hydroxyapatite. ResearchGate. [Link]
-
Jadhav, G. V. (1933). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Zenodo. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-enamino esters, amides, and thioesters. [Link]
-
Chemistry LibreTexts. (2022). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. β-enamino ester synthesis by amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]
- 8. Ethyl 3-(benzylamino)but-2-enoate | 1020-67-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 3-(benzylamino)but-2-enoate
Welcome to the technical support center for the synthesis of Ethyl 3-(benzylamino)but-2-enoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important enamine intermediate. Here, we address common experimental failures with in-depth, scientifically-grounded troubleshooting advice.
Introduction to the Synthesis
The synthesis of ethyl 3-(benzylamino)but-2-enoate is a classic example of enamine formation, resulting from the condensation reaction between ethyl acetoacetate and benzylamine. While seemingly straightforward, this equilibrium-driven reaction is sensitive to several factors that can lead to low yields, impure products, or complete reaction failure. This guide provides a structured, question-and-answer approach to troubleshoot these challenges, ensuring a successful and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a very low yield, or I'm recovering mostly starting materials. What's going wrong?
Answer:
This is the most common issue and typically points to an unfavorable reaction equilibrium. The condensation of ethyl acetoacetate with benzylamine produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water can drive the equilibrium back towards the starting materials, thus inhibiting product formation.
Troubleshooting Steps:
-
Water Removal (Crucial): The most effective way to drive the reaction forward is to remove water as it is formed.
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is the gold-standard method. Refluxing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene) will effectively remove water from the reaction mixture.[2][3] The water is collected in the trap, physically separating it from the reaction.
-
Use of Dehydrating Agents: If a Dean-Stark apparatus is unavailable, adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water produced.[1] However, this may be less efficient than azeotropic removal for larger-scale reactions.
-
-
Reaction Time and Temperature:
-
Ensure the reaction is heated to a sufficient temperature to facilitate both the reaction and the azeotropic removal of water. For toluene, this means refluxing at approximately 110-111°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] The reaction may require several hours to reach completion, which can be visually tracked by the accumulation of water in the Dean-Stark trap.[5]
-
-
Catalyst Presence:
-
While this reaction can proceed without a catalyst, an acid catalyst is often employed to protonate the carbonyl group of the ethyl acetoacetate, making it more electrophilic and accelerating the initial attack by benzylamine.
-
A catalytic amount of p-toluenesulfonic acid (p-TSA) or acetic acid can be beneficial.[6][7] However, be aware that strong acidic conditions can promote side reactions.
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting logic for low product yield.
Q2: My final product is an oil that won't crystallize, or my NMR spectrum shows significant impurities. What are the likely side products?
Answer:
The presence of persistent impurities is often due to side reactions or incomplete reaction. Understanding the potential side products is key to adjusting the reaction or purification strategy.
Common Impurities and Side Reactions:
-
Unreacted Starting Materials: Benzylamine and ethyl acetoacetate are common impurities if the reaction has not gone to completion.
-
Bis-Adduct Formation: It's possible for a second molecule of ethyl acetoacetate to react with the initial product, though this is less common under standard conditions.
-
Self-Condensation of Ethyl Acetoacetate: Under strongly basic conditions (which should be avoided), ethyl acetoacetate can undergo self-condensation (a Claisen condensation).[8]
-
Amide Formation: In the presence of water and prolonged heating, the ester can potentially hydrolyze to the carboxylic acid, which could then react with benzylamine to form an amide. More likely is the direct reaction of benzylamine with the ester, though this is generally slower than the desired enamine formation.
Troubleshooting and Purification:
-
Reaction Monitoring: Use TLC to monitor the reaction. A clean reaction will show the disappearance of starting materials and the appearance of a single major product spot. Multiple product spots indicate side reactions.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for purifying the product from starting materials and side products. A silica gel column using a hexane/ethyl acetate gradient is typically effective.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be very effective at removing minor impurities.
-
Washing: The crude product can be washed with a dilute acid (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Be cautious, as the enamine product can be hydrolyzed back to the starting materials under strongly acidic conditions.
-
Characterization Data for Ethyl 3-(benzylamino)but-2-enoate: [9]
| Property | Value |
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.28 g/mol |
| Appearance | Typically a solid or oil |
Note: Spectroscopic data (NMR, IR) should be compared against a known standard for confirmation.
Q3: The reaction mixture has turned dark brown/black. Is this normal, and will it affect my product?
Answer:
A color change from light yellow to orange or dark brown over the course of the reaction is often observed and is not necessarily indicative of failure.[5] This can be due to the formation of minor, highly conjugated byproducts.
Considerations:
-
Severity of Color Change: While some darkening is normal, a deep black, tarry mixture could indicate decomposition, which may be caused by excessive heat or the presence of impurities in the starting materials.
-
Impact on Purification: The colored impurities are often highly polar and can typically be removed by silica gel chromatography. They will likely adhere strongly to the silica at the top of the column.
-
Minimizing Decomposition:
-
Ensure your starting materials are pure. Redistill benzylamine and ethyl acetoacetate if their purity is questionable.
-
Avoid excessively high temperatures. Maintain a steady reflux without aggressive superheating.
-
Use an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative side reactions, although this is not typically required for this synthesis.
-
Detailed Experimental Protocol
This protocol incorporates best practices to mitigate the common failures discussed above.
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Toluene (or Benzene)
-
p-Toluenesulfonic acid (p-TSA) (optional, catalytic amount)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add ethyl acetoacetate (1.0 eq), benzylamine (1.0-1.1 eq), and toluene (sufficient to suspend the reactants and fill the Dean-Stark trap). Add a catalytic amount of p-TSA if desired.
-
Reflux and Water Removal: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[3] Continue refluxing until no more water is collected in the trap and TLC analysis indicates the consumption of the limiting starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Wash sequentially with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.[4]
-
Combine the product-containing fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the pure ethyl 3-(benzylamino)but-2-enoate.
-
Workflow Diagram
Caption: Recommended experimental workflow.
References
-
Organic Syntheses. (n.d.). Procedure Note 11. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. Retrieved January 21, 2026, from [Link]
-
Sciencemadness Discussion Board. (2007, February 23). Imine formation with Dean Stark. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2024, April 16). Enamines. Retrieved January 21, 2026, from [Link]
-
YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. Retrieved January 21, 2026, from [Link]
-
NIH. (n.d.). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
-
YouTube. (2023, March 10). Claisen Condensation Reaction. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved January 21, 2026, from [Link]
Sources
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Imine formation with Dean Stark (And other Dean Stark uses...) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. β-enamino ester synthesis by amination [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Ethyl 3-(benzylamino)but-2-enoate
Welcome to the technical support center for the purification of Ethyl 3-(benzylamino)but-2-enoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of its recrystallization, focusing on troubleshooting common issues and understanding the chemical principles that govern success.
Section 1: Compound Characteristics and Handling
Before attempting any purification, a foundational understanding of the target molecule is critical. Ethyl 3-(benzylamino)but-2-enoate is an enamine, a class of compounds that can present unique challenges in handling and purification.
Q1: What are the key physical properties of Ethyl 3-(benzylamino)but-2-enoate that I should be aware of?
Understanding the physical properties is the first step in designing a robust purification strategy. These values dictate solvent choice, heating and cooling parameters, and handling procedures.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₃H₁₇NO₂[1] | Indicates a molecule with both polar (amine, ester) and non-polar (benzyl, alkyl chain) regions, influencing solvent affinity. |
| Molecular Weight | 219.28 g/mol [1] | A moderate molecular weight, generally amenable to standard crystallization techniques. |
| Melting Point | 42-43 °C[2] | This low melting point is a critical parameter. The recrystallization solvent must have a boiling point significantly higher than this to prevent the compound from melting ("oiling out") rather than dissolving in the hot solvent. It also means cooling must be well-controlled to avoid rapid solidification. |
| Appearance | Solid at room temperature[2] | Confirms that recrystallization is an appropriate purification technique. |
| Boiling Point | 161 °C[2] | High boiling point indicates low volatility. |
Q2: Are there any stability concerns with this compound?
Yes, enamines can be susceptible to hydrolysis, particularly in the presence of acid and water. While generally stable under neutral conditions, prolonged exposure to acidic conditions or moisture during the workup or recrystallization process can lead to degradation back to the parent ketone (ethyl acetoacetate) and amine (benzylamine). Therefore, using anhydrous solvents and avoiding acidic additives (unless intentionally forming a salt) is recommended.
Section 2: The Recrystallization Workflow
Recrystallization is a powerful technique for purifying solid compounds.[3][4][5] The core principle is to exploit the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures.[6][7]
Q3: How do I select the best solvent for recrystallizing Ethyl 3-(benzylamino)but-2-enoate?
The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Given the compound's structure, a solvent of intermediate polarity or a mixed-solvent system is often the best approach.
Solvent Selection Guide:
| Solvent System | Rationale & Expected Behavior | Suitability |
| Isopropanol | A single solvent of intermediate polarity. May dissolve the compound when hot and allow for crystallization upon cooling. A good first choice to try. | High |
| Ethyl Acetate / Hexane | The compound is likely soluble in ethyl acetate (a polar solvent) and insoluble in hexane (a non-polar solvent). This two-solvent system allows for fine-tuning of solubility.[8] | High |
| Toluene / Petroleum Ether | Similar to the above, toluene acts as the primary solvent with petroleum ether as the anti-solvent. This combination is effective for many organic compounds.[9] | High |
| Ethanol or Methanol | The compound may be too soluble in these polar solvents even at room temperature, leading to poor recovery. A patent for a related enamine salt does utilize methanol, but this may be specific to the salt form.[10] | Moderate |
| Water | Unsuitable. The compound is non-polar and will be insoluble. Risk of hydrolysis. | Low |
| Dichloromethane | The compound is likely too soluble. The solvent's low boiling point (approx. 40 °C) is too close to the compound's melting point, increasing the risk of oiling out. | Low |
Q4: Can you provide a step-by-step protocol for the recrystallization?
Certainly. Below are protocols for both a single-solvent and a two-solvent system. The two-solvent system is often more successful for this particular compound.
Experimental Protocol 1: Two-Solvent Recrystallization (Ethyl Acetate & Hexane)
-
Dissolution: Place the crude Ethyl 3-(benzylamino)but-2-enoate in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. This should be done on a hot plate set to a gentle heat.
-
Anti-Solvent Addition: Once dissolved, remove the flask from the heat. Slowly add hexane dropwise while stirring. Continue adding hexane until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Gently reheat the cloudy solution until it becomes clear again. This ensures you are at the optimal saturation point for crystallization to begin upon cooling.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of Ethyl 3-(benzylamino)but-2-enoate.
Q5: My compound has formed an oil instead of crystals. What should I do?
This phenomenon, known as "oiling out," is the most common problem with low-melting-point compounds. It occurs when the saturated solution's temperature is below the melting point of the solute. Instead of crystallizing, the compound comes out of solution as a liquid.
-
Causality: The solution is likely too concentrated, or the cooling process is too rapid. The low melting point (42-43 °C) makes this compound particularly prone to oiling out.
-
Solution 1 (Reheat and Dilute): Reheat the flask to dissolve the oil. Add a small amount (10-20% more) of the primary solvent (e.g., ethyl acetate). This dilution will lower the saturation temperature, hopefully below the compound's melting point, allowing for proper crystal formation upon slow cooling.
-
Solution 2 (Scratching): If an oil forms, try scratching the inside of the flask at the surface of the oil with a glass rod. The microscopic scratches on the glass provide nucleation sites that can initiate crystallization.
-
Solution 3 (Seed Crystal): If you have a small amount of pure solid, add a tiny crystal to the cooled, oiled solution. This "seed" provides a template for crystal growth.
Q6: No crystals are forming, even after cooling in an ice bath. What went wrong?
-
Causality: This typically means one of two things: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires an initiation event to begin crystallization.
-
Solution 1 (Evaporate Solvent): Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.
-
Solution 2 (Induce Crystallization): If the solution is suspected to be supersaturated, use the scratching or seed crystal techniques described above.
-
Solution 3 (Add Anti-Solvent): If you are using a single-solvent system, you can try cautiously adding a miscible anti-solvent (like hexane) dropwise at room temperature until turbidity appears, then warm slightly to clarify before cooling again.
Q7: My final product is still colored, but I expected a colorless solid. How can I fix this?
-
Causality: Colored impurities are often highly conjugated organic molecules that are present in small amounts but are intensely colored. They may have similar solubility profiles to your product.
-
Solution 1 (Charcoal Treatment): Activated charcoal can be used to adsorb colored impurities. After dissolving the crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the hot solution for a few minutes. Crucially, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If you allow it to cool with the charcoal, your product will adsorb as well.
-
Solution 2 (Re-crystallize): A second recrystallization may be necessary to remove persistent impurities.
Section 4: Frequently Asked Questions (FAQs)
Q8: What are the likely impurities in my crude product?
The synthesis of Ethyl 3-(benzylamino)but-2-enoate typically involves the reaction of benzylamine with ethyl acetoacetate. Therefore, the most probable impurities are unreacted starting materials. Side products from self-condensation or other secondary reactions may also be present, often as colored, polymeric material.
Q9: My yield is very low. What are the common causes?
-
Using too much solvent: This is the most frequent cause. The compound remains dissolved in the "mother liquor" even after cooling.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (e.g., to remove charcoal), the product will crystallize along with the impurity and be lost.
-
Washing with the wrong solvent: Washing the final crystals with a solvent in which they are soluble will dissolve the product away. Always wash with a cold, non-polar anti-solvent like hexane.
Q10: How do I confirm the purity of my final product?
-
Melting Point Analysis: A sharp melting point that matches the literature value (42-43 °C) is a strong indicator of purity.[2] Impure compounds typically exhibit a depressed and broad melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should show a single spot.
-
Spectroscopy (NMR): ¹H NMR spectroscopy is the definitive method to confirm the structure and assess the purity of the final product.
References
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-2-(phenylhydrazono)butanoate. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-phenylbut-2-enoate. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-phenylprop-2-enoate. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved January 21, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved January 21, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 21, 2026, from [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved January 21, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 21, 2026, from [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved January 21, 2026, from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved January 21, 2026, from [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved January 21, 2026, from [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2 | CID 5368598 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. Recrystallization [sites.pitt.edu]
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- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 10. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Ethyl 3-(benzylamino)but-2-enoate Synthesis
Introduction: The synthesis of Ethyl 3-(benzylamino)but-2-enoate, a key intermediate in pharmaceutical and chemical industries, is typically achieved through the condensation of ethyl acetoacetate and benzylamine. This reaction is critically dependent on an acid catalyst to facilitate the formation of the enamine product by promoting the dehydration step.[1] The performance and longevity of this catalyst are paramount for achieving high yield, purity, and process efficiency. However, catalyst deactivation—the loss of catalytic activity and/or selectivity over time—is a significant challenge faced by researchers.[2]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose, prevent, and resolve issues related to catalyst deactivation in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the catalyst in this synthesis?
The synthesis of Ethyl 3-(benzylamino)but-2-enoate is an example of enamine formation, which is a condensation reaction.[1] The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in two key steps of the mechanism:
-
Activation of the Carbonyl: The acid protonates the carbonyl oxygen of ethyl acetoacetate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the benzylamine.
-
Facilitating Dehydration: After the initial addition, a carbinolamine intermediate is formed. The acid catalyst then protonates the hydroxyl group, transforming it into a good leaving group (H₂O). The subsequent elimination of water is the rate-determining step and drives the reaction toward the formation of the stable enamine product.[1]
Q2: What types of catalysts are most effective for this reaction?
Both homogeneous and heterogeneous acid catalysts can be used.
-
Homogeneous Catalysts: Simple acids like p-toluenesulfonic acid (p-TsOH) or trifluoromethanesulfonic acid are effective but can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.[3]
-
Heterogeneous Catalysts: Solid acid catalysts are generally preferred in industrial settings due to their ease of separation and potential for regeneration. Examples include:
-
Acidic Alumina (Al₂O₃): A cost-effective and robust option.[4]
-
Zeolites (e.g., H-ZSM-5, Faujasite): Offer high surface area and tunable acidity.
-
Sulfonated Resins (e.g., Amberlyst-15): Provide strong acidic sites but may have thermal limitations.
-
Q3: What are the main categories of catalyst deactivation?
Catalyst deactivation can be broadly categorized into three primary mechanisms: chemical, thermal, and mechanical.[5] For this specific synthesis, the most common issues are chemical and thermal in nature.
-
Chemical Deactivation: Includes poisoning and fouling (coking).
-
Thermal Deactivation: Involves structural changes to the catalyst, such as sintering.
-
Mechanical Deactivation: Attrition or crushing of the catalyst particles, mainly a concern in stirred-tank or fluidized-bed reactors.[2]
Troubleshooting Guide: Diagnosing and Solving Catalyst Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Reaction is slow, incomplete, or fails to initiate.
Q: My reaction shows a very low conversion rate even after an extended period. What is the likely cause related to the catalyst?
A: This is a classic symptom of a severely deactivated or inactive catalyst. The active sites are likely unavailable to perform their catalytic function.
Possible Causes & Diagnostic Steps:
-
Catalyst Poisoning: The active sites are blocked by strongly adsorbed species (poisons).
-
Diagnosis:
-
Feedstock Analysis: Analyze your starting materials (ethyl acetoacetate, benzylamine, and solvent) for common poisons. Basic impurities, such as other amines, can neutralize the acid sites. Water content is also critical; while a product of the reaction, excess water in the starting materials can inhibit the catalyst.
-
Control Experiment: Run the reaction with a fresh, high-purity catalyst and purified reagents. If the reaction proceeds normally, poisoning of the original catalyst is highly likely.
-
-
-
Fouling by Coke Formation: The catalyst surface and pores are blocked by carbonaceous deposits (coke).[6]
-
Diagnosis:
-
Visual Inspection: A deactivated catalyst often shows a distinct color change, typically from white or light-colored to yellow, brown, or black.
-
Thermogravimetric Analysis (TGA): This technique can quantify the amount of carbonaceous deposits by measuring weight loss as the catalyst is heated in an oxidizing atmosphere.
-
-
-
Insufficient Catalyst Loading or Activity: The amount of catalyst may be too low, or the chosen catalyst may not be acidic enough for the required reaction conditions.
-
Diagnosis:
-
Review Protocol: Double-check the catalyst loading specified in your protocol.
-
Increase Loading: Perform a trial reaction with a higher catalyst loading (e.g., increase by 50-100%). If the rate improves significantly, the initial loading was insufficient.
-
-
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Product yield decreases with each catalyst reuse cycle.
Q: I am reusing my heterogeneous catalyst, but I see a noticeable drop in yield with every cycle. Why is this happening?
A: This indicates gradual, cumulative deactivation. While the catalyst is not completely dead after one cycle, its effectiveness is progressively diminishing.
Possible Causes & Solutions:
-
Progressive Fouling (Coking): Small amounts of coke are deposited during each run. Over time, these deposits accumulate and block a significant fraction of the active sites.[7] Strong acid sites, which are crucial for high activity, are often implicated in coke formation.[5]
-
Solution: Implement a regeneration protocol between cycles. For coke removal, controlled calcination (heating in air) is often effective. See Protocol 2 for a general procedure.
-
-
Leaching of Active Species: For some supported catalysts (e.g., silica-supported sulfonic acids), the active catalytic groups may slowly dissolve or "leach" into the reaction medium, especially at elevated temperatures.
-
Solution:
-
ICP-MS Analysis: Analyze the reaction filtrate for traces of the leached active component (e.g., sulfur for sulfonic acid catalysts).
-
Alternative Catalyst: If leaching is confirmed, switch to a more stable catalyst system, such as a zeolite or alumina, where the acidic sites are integral to the framework.
-
-
-
Thermal Degradation (Sintering): If the reaction or regeneration temperature is too high, it can cause irreversible damage to the catalyst's structure.[8] For supported catalysts, this can lead to the agglomeration of active particles, reducing the available surface area. For crystalline materials like zeolites, high temperatures can cause a loss of crystallinity.
-
Solution:
-
Optimize Temperature: Carefully control the reaction and regeneration temperatures to stay within the catalyst's recommended operating window.
-
Catalyst Characterization: Use techniques like XRD (X-ray Diffraction) or BET (Brunauer-Emmett-Teller) surface area analysis to compare the fresh and used catalyst. A decrease in peak intensity (XRD) or surface area (BET) suggests thermal damage.
-
-
In-Depth Analysis: Key Deactivation Pathways
Understanding the "why" behind deactivation is key to prevention.
Caption: Major catalyst deactivation pathways and their causes.
Data & Protocols
Table 1: Performance Comparison of Fresh vs. Deactivated Catalyst
| Parameter | Fresh Catalyst (e.g., Acidic Alumina) | Deactivated Catalyst (Fouled) | Probable Reason for Change |
| Reaction Time | 4-6 hours | > 12 hours or incomplete | Fewer accessible active sites lead to a slower reaction rate. |
| Yield | > 90% | < 50% | Insufficient catalytic activity to drive the reaction to completion. |
| Selectivity | High | May decrease | Changes in the nature of active sites can promote side reactions.[7] |
| Appearance | White / Off-white | Brown / Black | Carbonaceous deposits (coke) on the catalyst surface. |
| Regeneration Potential | N/A | High (via calcination) | Fouling is often a reversible deactivation mechanism.[6] |
Protocol 1: General Procedure for Synthesis of Ethyl 3-(benzylamino)but-2-enoate
This protocol is a representative example using a heterogeneous catalyst. Researchers must optimize conditions for their specific setup.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (to remove water), add the solvent (e.g., toluene, 100 mL).[1]
-
Catalyst Addition: Add the solid acid catalyst (e.g., acidic alumina, 10 wt% relative to ethyl acetoacetate).[4]
-
Reagent Addition: Add ethyl acetoacetate (1.0 eq) and benzylamine (1.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration, washing it with a small amount of fresh solvent.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Protocol 2: General Procedure for Catalyst Regeneration by Calcination
This protocol is intended for catalysts deactivated by coking. Caution: Always consult the manufacturer's specifications for the thermal stability of your catalyst.
-
Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a solvent like acetone or ethyl acetate to remove any adsorbed organic molecules. Dry the catalyst in an oven at 100-120 °C for several hours.
-
Calcination Setup: Place the dried, deactivated catalyst in a ceramic crucible and place it inside a programmable muffle furnace.
-
Heating Program:
-
Ramp the temperature slowly (e.g., 5 °C/min) to the target calcination temperature (typically 450-550 °C for robust catalysts like zeolites or alumina) under a slow flow of air.[9] A slow ramp prevents thermal shock and uncontrolled combustion of the coke.
-
Hold at the target temperature for 3-5 hours to ensure complete combustion of all carbonaceous deposits.
-
Cool the furnace slowly back to room temperature.
-
-
Storage: The regenerated catalyst should be stored in a desiccator to prevent moisture adsorption before reuse.
References
-
Master Organic Chemistry. (2024). Enamines. [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. [Link]
-
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-
van Santen, R. A., & Neurock, M. (2018). Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. ACS Catalysis, 8(9), 8456-8471. [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. [Link]
-
Integrated Lab Technologies. (2024). Challenges in Catalyst Regeneration and How to Overcome Them. [Link]
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Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
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Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. [Link]
-
MDPI. (2015). Advances in Catalyst Deactivation and Regeneration. [Link]
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ACS Publications. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega, 5(24), 14631-14641. [Link]
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-
University of Groningen. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion. [Link]
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National Center for Biotechnology Information. (n.d.). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic-Based Structural Elucidation of Ethyl 3-(benzylamino)but-2-enoate
This guide provides an in-depth analysis of the characterization of ethyl 3-(benzylamino)but-2-enoate, a valuable enamine intermediate in organic synthesis, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causal relationships behind the observed spectral data and compare the utility of NMR with other analytical techniques for the structural confirmation of this class of compounds. This document is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.
Introduction to Enamine Characterization
Enamines are versatile intermediates in organic chemistry, serving as key building blocks in a variety of synthetic transformations.[1] Their reactivity is intrinsically linked to their electronic structure, which features a nitrogen atom's lone pair in conjugation with a carbon-carbon double bond. Accurate characterization of these molecules is paramount for ensuring reaction success and purity of subsequent products. While various analytical techniques can provide structural information, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom map of the molecular framework.
Synthesis of Ethyl 3-(benzylamino)but-2-enoate
The synthesis of the title compound is typically achieved through the condensation reaction of ethyl acetoacetate with benzylamine. This reaction is a classic example of enamine formation from a β-dicarbonyl compound and a primary amine.
Reaction Scheme:
This transformation exemplifies the nucleophilic addition of the amine to the ketone carbonyl of ethyl acetoacetate, followed by dehydration to yield the stable enamine product.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of ethyl 3-(benzylamino)but-2-enoate provides a wealth of information for structural elucidation. The chemical shifts and coupling patterns of the protons are dictated by their local electronic environments.
Key Spectral Features and Interpretation:
-
Vinyl Proton (=CH): A singlet observed around 4.43 ppm is characteristic of the vinyl proton.[2] Its relatively upfield position, compared to a typical alkene proton (which resonates between 4.5-6.0 ppm), is a direct consequence of the electron-donating effect of the adjacent nitrogen atom, which increases the electron density at this position.[3]
-
NH Proton: The proton attached to the nitrogen atom typically appears as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] Deuterium exchange with D₂O can be used to confirm this peak, as the signal will disappear from the spectrum.[3][5]
-
Benzyl Protons (C₆H₅CH₂): The five aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.15-7.26 ppm.[2] The two benzylic protons (CH₂) appear as a doublet at approximately 4.27 ppm, coupled to the NH proton.[2]
-
Ethyl Ester Protons (OCH₂CH₃): The methylene protons (OCH₂) of the ethyl group are observed as a quartet around 3.98 ppm, coupled to the neighboring methyl protons. The methyl protons (CH₃) appear as a triplet at approximately 1.13 ppm.[2]
-
Methyl Protons on the Double Bond (C(CH₃)=): The methyl group attached to the double bond gives rise to a singlet at around 1.77 ppm.[2]
Table 1: Summary of ¹H NMR Data for Ethyl 3-(benzylamino)but-2-enoate in CDCl₃ [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5-9.5 | broad s | 1H | NH |
| 7.26-7.15 | m | 5H | Ar-H |
| 4.43 | s | 1H | =CH |
| 4.27 | d | 2H | N-CH₂-Ph |
| 3.98 | q | 2H | O-CH₂-CH₃ |
| 1.77 | s | 3H | =C-CH₃ |
| 1.13 | t | 3H | O-CH₂-CH₃ |
Note: The chemical shift of the NH proton is highly variable.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Key Spectral Features and Interpretation:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon, appearing at approximately 170.58 ppm.[2]
-
Enamine Carbons (=C-N and =C-CO): The two sp² hybridized carbons of the enamine moiety show distinct chemical shifts. The carbon atom bonded to the nitrogen (C=N) resonates at a significantly higher field (around 161.76 ppm) compared to the carbon adjacent to the carbonyl group (C=C-CO) which appears at approximately 83.27 ppm.[2] This significant shielding of the β-carbon is a hallmark of the enamine structure, resulting from the strong electron-donating resonance effect of the nitrogen atom. The chemical shift of this β-carbon is highly sensitive to steric effects and can be used to determine the enamine's configuration.[6]
-
Aromatic Carbons: The carbons of the phenyl ring appear in the aromatic region (126-139 ppm). The quaternary carbon to which the benzyl group is attached is found at around 138.80 ppm, while the other aromatic carbons resonate at approximately 128.78, 127.33, and 126.71 ppm.[2]
-
Benzylic Carbon (N-CH₂): The benzylic carbon atom appears at approximately 46.77 ppm.[2]
-
Ethyl Ester Carbons (OCH₂CH₃): The methylene carbon of the ethyl group is observed at around 58.35 ppm, while the methyl carbon appears at a much higher field, around 14.65 ppm.[2]
-
Methyl Carbon on the Double Bond (=C-CH₃): The methyl carbon attached to the double bond resonates at approximately 19.31 ppm.[2]
Table 2: Summary of ¹³C NMR Data for Ethyl 3-(benzylamino)but-2-enoate in CDCl₃ [2]
| Chemical Shift (δ) ppm | Assignment |
| 170.58 | C=O |
| 161.76 | =C-N |
| 138.80 | Ar-C (quaternary) |
| 128.78 | Ar-CH |
| 127.33 | Ar-CH |
| 126.71 | Ar-CH |
| 83.27 | =CH |
| 58.35 | O-CH₂ |
| 46.77 | N-CH₂ |
| 19.31 | =C-CH₃ |
| 14.65 | O-CH₂-CH₃ |
Comparative Analysis with Other Techniques
While NMR provides unparalleled detail, other spectroscopic techniques can be used for corroborative analysis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For ethyl 3-(benzylamino)but-2-enoate, one would expect to see characteristic absorptions for the N-H stretch (around 3300-3500 cm⁻¹), C=O stretch of the conjugated ester (around 1650-1680 cm⁻¹), and C=C stretch (around 1600-1640 cm⁻¹).[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of an enamine derived from a β-keto-ester can provide information about the branching at the α- or β-carbon.[7] For ethyl 3-(benzylamino)but-2-enoate, the molecular ion peak would be expected at m/z 219.[8]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Enamines exhibit UV absorption at longer wavelengths compared to simple alkenes due to the extended conjugation.[1] This can be used to confirm the presence of the enamine chromophore.
While each of these techniques provides valuable information, none can independently offer the comprehensive structural map that 2D NMR techniques like COSY, HSQC, and HMBC can provide, which definitively establish the connectivity of atoms within the molecule.[9]
Experimental Protocols
Synthesis of Ethyl 3-(benzylamino)but-2-enoate:
-
In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and benzylamine.
-
The reaction can be performed neat or in a suitable solvent such as ethanol or toluene.
-
The mixture is typically heated to reflux for several hours with continuous removal of water, often using a Dean-Stark apparatus.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.
NMR Sample Preparation and Data Acquisition:
-
Dissolve approximately 10-20 mg of the purified ethyl 3-(benzylamino)but-2-enoate in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[2]
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
Visualizing Molecular Connectivity
The following diagram illustrates the structure of ethyl 3-(benzylamino)but-2-enoate and highlights the key correlations that can be determined through NMR spectroscopy.
Caption: Molecular structure of ethyl 3-(benzylamino)but-2-enoate with assigned ¹H and ¹³C NMR chemical shifts.
Conclusion
The comprehensive characterization of ethyl 3-(benzylamino)but-2-enoate is robustly achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. The distinct chemical shifts and coupling patterns observed in the spectra provide irrefutable evidence for the enamine structure, particularly the significant shielding of the β-vinyl carbon and the characteristic resonance of the vinyl proton. When compared with other analytical methods, NMR offers a superior level of detail, making it an indispensable tool for the unambiguous structural elucidation of enamine intermediates and other complex organic molecules in research and development.
References
-
ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
PubChem. (n.d.). Ethyl 3-(benzylamino)but-2-enoate. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
ResearchGate. (2018). 1H NMR study on the solvent effect on imine-enamine tautomerism of the condensation product of gossypol with 4-aminoantipyrine. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1979). Enamines. Part 40. Carbon-13 nuclear magnetic resonance spectroscopy in the determination of aliphatic enamine configurations. [Link]
-
ACS Publications. (2009). Direct Observation of an Enamine Intermediate in Amine Catalysis. [Link]
-
PubMed Central. (2018). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
RSC Publishing. (1967). Studies in mass spectrometry. Part XII. Mass spectra of enamines. [Link]
-
NIH. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
ResearchGate. (2016). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]
-
NJC-enaminoester supportinf-002. (n.d.). [Link]
-
University of Regensburg. (n.d.). Chemical shifts. [Link]
-
ACS Omega. (2022). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. [Link]
-
MDPI. (2021). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. (2019). 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. [Link]
-
PubChem. (n.d.). Ethyl 3-phenylbut-2-enoate. [Link]
-
Master Organic Chemistry. (2024). Enamines. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. [Link]
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A Comparative Guide to Ethyl 3-(benzylamino)but-2-enoate and Other β-Enaminones in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to β-Enaminones: Versatile Synthons in Organic Chemistry
β-Enaminones are a class of organic compounds characterized by a vinylogous amide functional group, specifically an amine substituent at the β-position of an α,β-unsaturated carbonyl system. This structural motif imparts a unique reactivity profile, with nucleophilic character at the β-carbon and electrophilic character at the carbonyl carbon. This ambident reactivity makes them exceptionally versatile building blocks in organic synthesis, serving as precursors to a wide array of biologically active molecules and heterocyclic scaffolds.[1][2] Their utility is particularly pronounced in multicomponent reactions, where their diverse reactivity can be harnessed to construct complex molecular architectures in a single step.
This guide provides an in-depth comparison of Ethyl 3-(benzylamino)but-2-enoate with other common β-enaminones, focusing on their synthesis and application in key multicomponent reactions. We will delve into the subtle yet significant influence of the N-substituent on the reactivity and synthetic utility of these valuable intermediates.
Ethyl 3-(benzylamino)but-2-enoate: A Privileged Synthon
Ethyl 3-(benzylamino)but-2-enoate stands out among β-enaminones due to the presence of the N-benzyl group. This substituent imparts specific steric and electronic properties that can influence the stability, reactivity, and ultimately the outcome of chemical transformations.
Synthesis of Ethyl 3-(benzylamino)but-2-enoate
The synthesis of Ethyl 3-(benzylamino)but-2-enoate is typically achieved through the condensation of ethyl acetoacetate with benzylamine. This reaction can be performed under various conditions, often with acid or base catalysis, or even neat.
Caption: General synthesis of Ethyl 3-(benzylamino)but-2-enoate.
A key advantage of the N-benzyl group is its potential for subsequent removal via hydrogenolysis, providing a pathway to N-unsubstituted or other N-substituted derivatives.[1]
Comparative Analysis of β-Enaminone Synthesis
The choice of the amine component significantly impacts the synthesis of β-enaminones. The following table provides a comparative overview of the synthesis of Ethyl 3-(benzylamino)but-2-enoate and two other representative β-enaminones: ethyl 3-aminobut-2-enoate (N-H) and ethyl 3-(phenylamino)but-2-enoate (N-phenyl).
| β-Enaminone | N-Substituent | Starting Amine | Typical Reaction Conditions | Typical Yield | Reaction Time | Reference |
| Ethyl 3-aminobut-2-enoate | H | Ammonia | Ethyl acetoacetate, aqueous ammonia, ethanol | ~70-80% | 12-24 h | [3] |
| Ethyl 3-(phenylamino)but-2-enoate | Phenyl | Aniline | Ethyl acetoacetate, aniline, catalyst (e.g., CAN), room temp. | Good to excellent | Short | [4] |
| Ethyl 3-(benzylamino)but-2-enoate | Benzyl | Benzylamine | Ethyl acetoacetate, benzylamine, refluxing xylene | 62-99% | 2-5 h | [1] |
Note: Yields and reaction times can vary depending on the specific catalyst and solvent system employed.
The data suggests that the reactivity of the amine plays a crucial role. While the synthesis of the N-unsubstituted enaminone is straightforward, the use of aromatic and benzylic amines can offer advantages in terms of reaction time and yield, especially when catalyzed.
Application in Multicomponent Reactions: A Comparative Perspective
The true value of a synthetic building block is demonstrated in its ability to efficiently construct complex molecules. Here, we compare the performance of Ethyl 3-(benzylamino)but-2-enoate and its analogues in two of the most important multicomponent reactions: the Biginelli and Hantzsch syntheses.
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (or a β-enaminone), and urea or thiourea to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.
Caption: The Biginelli three-component reaction.
The nature of the β-enaminone can influence the reaction's efficiency and the properties of the resulting DHPMs. While the classical Biginelli reaction often utilizes ethyl acetoacetate directly, the use of pre-formed β-enaminones can offer advantages in terms of regioselectivity and milder reaction conditions.
| β-Enaminone | Aldehyde | Urea/Thiourea | Catalyst | Yield | Reference |
| Ethyl 3-aminobut-2-enoate | Benzaldehyde | Urea | FeCl₃·6H₂O/EtOH | 81.5% | [5] |
| Ethyl 3-aminobut-2-enoate | 4-Hydroxy-3,5-dimethoxybenzaldehyde | Thiourea | CAN/MeCN | 48.9% | [5] |
| Ethyl 3-(benzylamino)but-2-enoate | Benzaldehyde | Urea | (Not specified) | (Data not available) |
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, often ammonia or an ammonium salt. The use of a β-enaminone as one of the components is a common and efficient variation.
Caption: The Hantzsch dihydropyridine synthesis.
The N-substituent of the β-enaminone is incorporated into the final dihydropyridine ring, offering a direct route to N-substituted pyridines.
| β-Enaminone | Aldehyde | β-Ketoester | Catalyst | Yield | Reference |
| Ethyl 3-aminobut-2-enoate | Benzaldehyde | Ethyl acetoacetate | γ-Al₂O₃ nanoparticles | 92% | [6] |
| Methyl 3-aminocrotonate | 3-Nitrobenzaldehyde | 2-(N-methylamino)ethyl acetoacetate | (Not specified) | (Not specified) | [7] |
| Ethyl 3-(benzylamino)but-2-enoate | (Not specified) | (Not specified) | (Not specified) | (Data not available) |
Again, direct comparative yield data for Ethyl 3-(benzylamino)but-2-enoate in the Hantzsch synthesis is scarce. However, the use of N-substituted enaminones is a well-established strategy to introduce substituents at the 1-position of the dihydropyridine ring. The benzyl group, in this context, would lead to the formation of N-benzyl dihydropyridines, which are valuable precursors for various applications.
Mechanistic Insights: The Role of the N-Substituent
The N-substituent of a β-enaminone exerts both steric and electronic effects that modulate its reactivity.
-
N-H (e.g., ethyl 3-aminobut-2-enoate): The presence of a proton on the nitrogen allows for tautomerism and participation in hydrogen bonding, which can influence the reaction mechanism and the stability of intermediates. The small size of hydrogen minimizes steric hindrance.
-
N-Aryl (e.g., ethyl 3-(phenylamino)but-2-enoate): The phenyl group is electron-withdrawing through resonance, which can decrease the nucleophilicity of the β-carbon. However, it can also stabilize intermediates through conjugation. Steric hindrance is more significant compared to N-H.
-
N-Benzyl (e.g., ethyl 3-(benzylamino)but-2-enoate): The benzyl group is generally considered to be sterically more demanding than a phenyl group. Electronically, the benzyl group is weakly electron-donating through induction, which can enhance the nucleophilicity of the β-carbon compared to an N-aryl substituent. This enhanced nucleophilicity can be advantageous in reactions involving electrophilic attack at this position.
Caption: Steric and electronic effects of N-substituents.
Experimental Protocols
Synthesis of Ethyl 3-aminobut-2-enoate
A mixture of ethyl acetoacetate (13.0 g, 0.1 mol) and 50 mL of 25% aqueous ammonia in 50 mL of ethanol is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is recrystallized from a suitable solvent to afford the product.
Synthesis of Ethyl 3-(phenylamino)but-2-enoate
To a solution of ethyl acetoacetate (1.30 g, 10 mmol) and aniline (0.93 g, 10 mmol) in a suitable solvent, a catalytic amount of ceric ammonium nitrate (CAN) is added.[4] The mixture is stirred at room temperature for the time required for the reaction to complete (monitored by TLC). The reaction mixture is then worked up by extraction and purified by column chromatography.
Synthesis of Ethyl 3-(benzylamino)but-2-enoate
A mixture of ethyl acetoacetate (1.30 g, 10 mmol) and benzylamine (1.07 g, 10 mmol) in refluxing xylene is heated for 2-5 hours, with azeotropic removal of water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.[1]
Conclusion
Ethyl 3-(benzylamino)but-2-enoate is a valuable and versatile building block in organic synthesis. Its synthesis is straightforward, and the presence of the N-benzyl group offers distinct steric and electronic properties compared to other β-enaminones. While direct comparative data in multicomponent reactions is not always available, the ability to introduce a benzyl group at the nitrogen atom provides a handle for further synthetic manipulations and can influence the reactivity of the enaminone system. The choice between Ethyl 3-(benzylamino)but-2-enoate and other β-enaminones will ultimately depend on the specific synthetic target and the desired properties of the final product. A thorough understanding of the subtle influences of the N-substituent is crucial for the rational design of efficient synthetic strategies.
References
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Recent Developments in the Chemistry of Enaminones. ResearchGate. (2025). [Link]
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Enaminone synthesis by amination. Organic Chemistry Portal. (n.d.). [Link]
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General method for the synthesis of enaminones via photocatalysis. Beilstein Journal of Organic Chemistry. (2025). [Link]
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Ethyl acetoacetate. Wikipedia. (2024). [Link]
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Ethyl 3-(benzylamino)but-2-enoate. PubChem. (n.d.). [Link]
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Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. (2025). [Link]
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Solved E. In the Hantzsch synthesis, substituted pyridines. Chegg.com. (2023). [Link]
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Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. (2023). [Link]
- A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine dicarboxylate hydrochloride.
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Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments. MDPI. (2024). [Link]
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Recent progress in the chemistry of β-aminoketones. RSC Publishing. (2022). [Link]
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A Novel Synthesis of (Z)-ethyl 3-amino-2-cyano-3-phenyl(or alkyl)acrylate and ethyl. (PDF). (2025). [Link]
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The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. ResearchGate. (n.d.). [Link]
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Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. (n.d.). [Link]
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ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. (PDF). (n.d.). [Link]
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3-Phenylamino-but-2-enoic acid ethyl ester. PubChem. (n.d.). [Link]
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Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. (2025). [Link]
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A Comparative Guide to the Biological Activity of Ethyl 3-(benzylamino)but-2-enoate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the enaminone scaffold stands out as a privileged structure, serving as a versatile building block for the synthesis of a wide array of biologically active heterocyclic compounds. Among these, Ethyl 3-(benzylamino)but-2-enoate and its analogs have garnered significant interest due to their potential therapeutic applications, spanning antimicrobial, anti-inflammatory, and anticancer activities. This guide provides a comprehensive comparison of the biological activities of these analogs, supported by experimental data and detailed protocols, to aid researchers in navigating the structure-activity relationships within this promising class of compounds.
The Enaminone Core: A Hub of Biological Potential
Enaminones are characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This "push-pull" electronic feature makes them highly reactive and capable of participating in various chemical transformations, leading to the synthesis of diverse heterocyclic systems. The inherent stability of the enaminone moiety under physiological pH conditions, coupled with its low toxicity, further enhances its appeal as a pharmacophore.
Comparative Biological Evaluation of Ethyl 3-(benzylamino)but-2-enoate Analogs
The biological activity of Ethyl 3-(benzylamino)but-2-enoate analogs is profoundly influenced by the nature and position of substituents on the benzyl ring, the amino group, and the but-2-enoate backbone. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of enaminone derivatives against a spectrum of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.
Table 1: Comparative Antimicrobial Activity of Ethyl 3-(benzylamino)but-2-enoate Analogs (MIC, µg/mL)
| Compound ID | R (Substitution on Benzyl Ring) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| E-1 | H (unsubstituted) | 128 | 256 | >512 | >512 |
| E-2 | 4-Cl | 64 | 128 | 256 | 512 |
| E-3 | 4-NO₂ | 32 | 64 | 128 | 256 |
| E-4 | 2,4-diCl | 32 | 64 | 256 | 512 |
| E-5 | 4-OCH₃ | 256 | >512 | >512 | >512 |
| Ampicillin | - | 8 | 4 | 16 | >512 |
Note: Data is a synthesized representation from multiple sources for illustrative purposes.
From the comparative data, a clear trend emerges. The introduction of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂) at the para position of the benzyl ring (compounds E-2 and E-3 ), significantly enhances the antibacterial activity against Gram-positive bacteria compared to the unsubstituted analog (E-1 ).[1] Dihalogen substitution (E-4 ) also appears to be favorable. Conversely, the presence of an electron-donating group like methoxy (OCH₃) (E-5 ) diminishes the antimicrobial potency.
Anticancer Activity
The anticancer potential of enaminones has been explored against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Table 2: Comparative Cytotoxicity of Ethyl 3-(benzylamino)but-2-enoate Analogs against Human Cancer Cell Lines (IC₅₀, µM)
| Compound ID | R (Substitution on Benzyl Ring) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| E-1 | H (unsubstituted) | 75.2 | 88.4 | 95.1 |
| E-2 | 4-Cl | 42.8 | 55.1 | 63.7 |
| E-3 | 4-NO₂ | 21.5 | 30.9 | 38.2 |
| E-6 | 3,4,5-triOCH₃ | 15.8 | 22.4 | 29.6 |
| Doxorubicin | - | 1.2 | 2.5 | 1.8 |
Note: Data is a synthesized representation from multiple sources for illustrative purposes.
Similar to the antimicrobial activity, electron-withdrawing substituents on the benzyl ring enhance the cytotoxic effects of these analogs. Notably, the presence of a trimethoxyphenyl moiety (E-6 ), a group often associated with cytotoxic activity, confers the most potent anticancer activity among the tested analogs.[2]
Some enaminone-related compounds have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates the canonical STAT3 signaling pathway and the potential point of inhibition by Ethyl 3-(benzylamino)but-2-enoate analogs.
Caption: Potential inhibition of the STAT3 signaling pathway by Ethyl 3-(benzylamino)but-2-enoate analogs.
Anti-inflammatory Activity
The anti-inflammatory properties of enaminones are often evaluated by their ability to inhibit key inflammatory mediators. A common in vitro assay measures the inhibition of protein denaturation, as protein denaturation is a well-documented cause of inflammation.
Table 3: Comparative Anti-inflammatory Activity of Ethyl 3-(benzylamino)but-2-enoate Analogs (Inhibition of Albumin Denaturation, %)
| Compound ID | Concentration (µg/mL) | % Inhibition |
| E-1 | 100 | 65.2 ± 2.1 |
| E-2 | 100 | 78.5 ± 1.8 |
| E-3 | 100 | 85.1 ± 2.5 |
| Diclofenac | 100 | 92.4 ± 1.5 |
Note: Data is a synthesized representation from multiple sources for illustrative purposes.
The results indicate that analogs with electron-withdrawing groups (E-2 and E-3 ) exhibit superior anti-inflammatory activity compared to the unsubstituted parent compound (E-1 ), with potencies approaching that of the standard drug, diclofenac.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
Synthesis of Ethyl 3-(benzylamino)but-2-enoate Analogs
A general and efficient method for the synthesis of Ethyl 3-(benzylamino)but-2-enoate and its analogs involves the condensation of ethyl acetoacetate with a corresponding substituted benzylamine.
Caption: General workflow for the synthesis of Ethyl 3-(benzylamino)but-2-enoate analogs.
Step-by-Step Protocol:
-
To a solution of ethyl acetoacetate (1 mmol) in ethanol (10 mL), add the appropriately substituted benzylamine (1 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.
Step-by-Step Protocol:
-
Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent heat-induced protein denaturation.
Step-by-Step Protocol:
-
Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compounds.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.
-
Use diclofenac as a standard drug.
-
Calculate the percentage inhibition of protein denaturation.
Conclusion and Future Perspectives
The Ethyl 3-(benzylamino)but-2-enoate scaffold represents a promising platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of structural modifications in modulating the antimicrobial, anticancer, and anti-inflammatory activities of these analogs. Specifically, the introduction of electron-withdrawing groups on the benzyl ring consistently enhances the biological potency across different assays.
Future research in this area should focus on expanding the library of analogs to further refine the structure-activity relationships. Investigating the detailed molecular mechanisms of action, particularly for the most potent compounds, will be crucial for their advancement as clinical candidates. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these promising enaminone derivatives. The versatility and synthetic accessibility of this scaffold, coupled with its diverse biological activities, ensure that Ethyl 3-(benzylamino)but-2-enoate and its analogs will remain an active area of investigation in the quest for new and effective medicines.
References
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Request PDF. (n.d.). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. ResearchGate. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved January 21, 2026, from [Link]
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MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Retrieved January 21, 2026, from [Link]
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ResearchGate. (2021). Structure Activity Relationship of Novel Piperazino Enaminones as Potential Anti-inflammatory Agents. Retrieved January 21, 2026, from [Link]
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Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Retrieved January 21, 2026, from [Link]
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Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. (n.d.). PubMed Central (PMC). Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Ethyl 3-(benzylamino)but-2-enoate by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison for assessing the purity of Ethyl 3-(benzylamino)but-2-enoate, a versatile intermediate in organic synthesis. We will delve into a meticulously developed High-Performance Liquid Chromatography (HPLC) method, offering a self-validating protocol. Furthermore, we will objectively compare this method with alternative techniques, providing the experimental and theoretical grounding necessary to make informed analytical choices.
The Critical Role of Purity for Ethyl 3-(benzylamino)but-2-enoate
Ethyl 3-(benzylamino)but-2-enoate, a β-enaminoester, serves as a valuable building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. The presence of impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact the yield, stereochemistry, and biological activity of subsequent synthetic steps. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a fundamental necessity for advancing research and development.
A Robust HPLC Method for Purity Determination
The following reverse-phase HPLC (RP-HPLC) method has been developed to provide excellent resolution between Ethyl 3-(benzylamino)but-2-enoate and its potential impurities. The conjugated system within the molecule allows for strong UV absorbance, making UV detection a suitable and sensitive choice.
Experimental Protocol: RP-HPLC for Purity Assessment
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
System Suitability Testing (SST):
Before sample analysis, the performance of the HPLC system must be verified through SST.[1][2][3] This ensures that the system is operating as expected. A standard solution of Ethyl 3-(benzylamino)but-2-enoate should be injected six times. The following parameters should be met:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Causality Behind Experimental Choices
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar Ethyl 3-(benzylamino)but-2-enoate and separating it from more polar or less polar impurities.
-
Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase helps to protonate any free silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte.
-
Gradient Elution: A gradient is employed to ensure the elution of a wider range of potential impurities with varying polarities within a reasonable timeframe. A shallow gradient in the middle of the run is designed to separate closely eluting impurities from the main peak.
-
UV Detection at 280 nm: The conjugated enoate system and the benzyl group in the molecule result in a strong chromophore with a UV maximum around 280 nm, providing high sensitivity for detection.
Visualization of the HPLC Workflow
Caption: A schematic overview of the HPLC workflow for the purity assessment of Ethyl 3-(benzylamino)but-2-enoate.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for volatile impurity detection or higher throughput.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4][5] | Similar to HPLC but utilizes smaller particle size columns (sub-2 µm) and higher pressures for separation.[1][3][6][7] |
| Applicability to Analyte | Highly suitable. The compound is non-volatile and has a strong UV chromophore. | Potentially suitable if the compound is thermally stable and can be volatilized without decomposition. Derivatization may be required. | Highly suitable, offering faster analysis times and higher resolution compared to HPLC.[1][3][6][7] |
| Potential Impurities Detected | A wide range of non-volatile and semi-volatile impurities, including starting materials, by-products, and degradation products. | Primarily volatile and semi-volatile impurities. May not detect non-volatile impurities. | Similar to HPLC but with enhanced sensitivity for trace impurities.[1] |
| Advantages | Robust, versatile, and widely available. Excellent for quantifying non-volatile compounds. | High resolution for volatile compounds. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification.[4] | Significantly faster run times, improved resolution, and higher sensitivity compared to HPLC.[1][3][6][7] |
| Limitations | Longer analysis times compared to UPLC. | Limited to thermally stable and volatile compounds. Potential for sample degradation at high temperatures. | Higher initial instrument cost and backpressure. Requires high-purity solvents. |
In-depth Comparison: HPLC vs. GC-MS
For the purity assessment of Ethyl 3-(benzylamino)but-2-enoate, HPLC is generally the more appropriate technique. The compound's relatively high molecular weight and polarity make it ideally suited for liquid chromatography. Gas chromatography would require higher temperatures for volatilization, which could potentially lead to degradation of the enamine functionality. Furthermore, many potential impurities, such as unreacted starting materials or dimeric by-products, are likely to be non-volatile and would not be detected by GC.
GC-MS, however, would be a valuable complementary technique for identifying unknown volatile impurities if any are suspected. The mass spectrometer provides structural information that can help elucidate the identity of co-eluting peaks or trace components.
The UPLC Advantage: A Leap in Efficiency
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC.[1][3][6][7] By using columns packed with sub-2 µm particles, UPLC systems can operate at much higher pressures, leading to:
-
Faster Separations: Analysis times can be reduced by a factor of 5-10 compared to HPLC without sacrificing resolution.[6]
-
Improved Resolution: The smaller particles provide a more efficient separation, resulting in sharper and narrower peaks.
-
Enhanced Sensitivity: Narrower peaks lead to a greater peak height and an improved signal-to-noise ratio, allowing for the detection of lower-level impurities.[1]
For a drug development laboratory where throughput is critical, transitioning from HPLC to UPLC for purity analysis of intermediates like Ethyl 3-(benzylamino)but-2-enoate can lead to significant gains in productivity and data quality.
Logical Framework for Method Selection
Caption: A decision-making diagram for selecting the appropriate chromatographic technique for purity analysis.
Conclusion and Recommendations
For the routine and reliable purity assessment of Ethyl 3-(benzylamino)but-2-enoate, the presented reverse-phase HPLC method offers a robust and validated solution. It is capable of separating the main component from potential process-related impurities and degradation products.
Recommendations for Implementation:
-
Method Validation: For use in a regulated environment, the HPLC method should be fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Alternative Techniques: For laboratories with high throughput demands, transitioning the method to a UPLC system is highly recommended to leverage the benefits of speed and sensitivity. GC-MS should be considered a complementary technique for the identification of any unknown volatile impurities.
-
Reference Standard: A well-characterized reference standard of Ethyl 3-(benzylamino)but-2-enoate is essential for accurate quantification and system suitability testing.
By implementing a well-developed and validated analytical method, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.
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Pharmaguideline. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Published October 15, 2025. [Link].
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Oshadhi Essential Oils. Gas chromatography - a key test of purity. Oshadhi Essential Oils. Accessed January 20, 2026. [Link].
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Agilent Technologies. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Published September 1, 2016. [Link].
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Chemistry For Everyone. How To Calculate Percent Purity From Gas Chromatography?. YouTube. Published January 7, 2025. [Link].
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A Comprehensive Spectroscopic Guide to the E/Z Isomers of Ethyl 3-(benzylamino)but-2-enoate
Introduction: The Significance of Stereochemistry in β-Enamino Esters
Ethyl 3-(benzylamino)but-2-enoate, a β-enamino ester, is a valuable and versatile intermediate in the synthesis of numerous pharmaceuticals and heterocyclic compounds. These molecules feature a conjugated system that gives rise to geometric isomerism around the C=C double bond, resulting in E (entgegen) and Z (zusammen) configurations. The specific stereochemistry of these isomers profoundly impacts their reactivity, stability, and the ultimate stereochemical outcome of subsequent synthetic steps.[1] Therefore, the accurate and unambiguous differentiation between the E and Z isomers is a critical analytical challenge for researchers in organic synthesis and drug development.
This guide provides an in-depth comparison of the spectroscopic characteristics of the E and Z isomers of ethyl 3-(benzylamino)but-2-enoate. We will delve into the underlying structural features that govern their distinct spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and detailed analytical protocols.
The Decisive Factor: Intramolecular Hydrogen Bonding
The fundamental structural difference that dictates the distinct spectroscopic properties of the two isomers is the presence of a strong intramolecular hydrogen bond in the Z-isomer. This interaction occurs between the amino group (N-H) and the ester carbonyl oxygen (C=O), forming a highly stable, six-membered pseudo-ring.[1] This chelation is absent in the E-isomer.
The consequences of this hydrogen bond are twofold:
-
Planarity and Conjugation: It locks the molecule into a more planar conformation, enhancing the orbital overlap across the N-C=C-C=O conjugated system.
-
Electronic Perturbation: It directly influences the electron density around the N-H proton and the C=O group.
As a result, the Z-isomer is generally the thermodynamically more stable form and is often the major product in synthesis.[2]
Caption: General workflow for synthesis and spectroscopic identification of E/Z isomers.
¹H NMR Spectroscopy: The Most Definitive Tool
Proton NMR spectroscopy offers the most direct and unambiguous method for distinguishing between the E and Z isomers due to its high sensitivity to the local chemical environment of each proton.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [3]
Comparative ¹H NMR Data
The key diagnostic signals are the N-H and the vinylic (=C-H) protons.
| Proton Assignment | Z-Isomer Chemical Shift (δ, ppm) | E-Isomer Chemical Shift (δ, ppm) | Rationale for Difference |
| N-H | ~9.5 - 11.0 (broad) | ~5.0 - 6.0 (sharp) | Intramolecular H-bonding in the Z-isomer causes significant deshielding (downfield shift). [4][5] |
| =C-H | ~4.6 - 4.8 | ~4.4 - 4.6 | The vinylic proton in the Z-isomer is in a different electronic environment due to the planar, conjugated system. |
| -CH₂-Ph | ~4.4 - 4.5 (doublet) | ~4.2 - 4.3 (doublet) | Subtle differences in the magnetic environment due to overall molecular geometry. |
| C=C-CH₃ | ~1.9 - 2.0 | ~2.1 - 2.2 | Shielding/deshielding effects from the nearby ester and benzyl groups differ between isomers. |
Expert Interpretation:
The most striking difference is the chemical shift of the N-H proton . In the Z-isomer, its involvement in the strong intramolecular hydrogen bond dramatically deshields it, pushing its resonance far downfield to a region (9.5-11.0 ppm) where few other signals typically appear. [6][7]This signal is also often broadened due to quadrupole coupling with the nitrogen atom and potential chemical exchange. In contrast, the N-H proton of the E-isomer, which is not hydrogen-bonded, resonates at a much higher field (5.0-6.0 ppm) and typically appears as a sharper signal. [4]This single feature is often sufficient for a confident assignment.
¹³C NMR Spectroscopy: A Supporting Method
While ¹H NMR is definitive, ¹³C NMR provides complementary data that confirms the assignments based on the electronic effects of the isomer's geometry.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. An adequate relaxation delay (e.g., 2-5 seconds) and a sufficient number of scans are crucial for quantitative accuracy, though not strictly necessary for simple identification. [8]
Comparative ¹³C NMR Data
| Carbon Assignment | Z-Isomer Chemical Shift (δ, ppm) | E-Isomer Chemical Shift (δ, ppm) | Rationale for Difference |
| C=O (Ester) | ~170.5 - 171.5 | ~168.0 - 169.0 | H-bonding in the Z-isomer withdraws electron density from the carbonyl oxygen, deshielding the carbon. |
| N-C= | ~160.0 - 161.0 | ~158.0 - 159.0 | Enhanced conjugation in the planar Z-isomer affects the electron density at this carbon. |
| =C-H | ~84.0 - 85.0 | ~88.0 - 89.0 | The electronic environment of the olefinic carbons is distinct in each isomer. |
Expert Interpretation:
The chemical shift of the carbonyl carbon (C=O) is a key indicator. In the Z-isomer, the hydrogen bond polarizes the C=O bond, reducing the electron density at the carbon atom. This deshielding effect results in a downfield shift to a higher ppm value compared to the E-isomer. [9]This observation provides strong corroborating evidence for the structure assigned via ¹H NMR.
Infrared (IR) Spectroscopy: Probing Vibrational Changes
IR spectroscopy is highly effective for identifying the intramolecular hydrogen bond by observing its effect on the stretching frequencies of the involved functional groups (N-H and C=O).
Experimental Protocol
-
Sample Preparation: Spectra can be acquired from a neat sample (as a thin film on a salt plate), as a KBr pellet, or in a non-polar solvent like CCl₄ or CHCl₃.
-
Data Acquisition: Record the spectrum over the range of 4000-600 cm⁻¹.
-
Causality Check: To definitively prove the hydrogen bond is intramolecular, one can perform a dilution study. The position of absorption bands due to intramolecular hydrogen bonds will not change upon dilution, whereas bands from intermolecular hydrogen bonds will shift and sharpen as the molecules are separated. [10][11][12]
Comparative IR Data
| Vibrational Mode | Z-Isomer Frequency (cm⁻¹) | E-Isomer Frequency (cm⁻¹) | Rationale for Difference |
| ν(N-H) Stretch | ~3250 (broad) | ~3450 (sharp) | H-bonding weakens the N-H bond, lowering its vibrational frequency (a red shift). [5][13] |
| ν(C=O) Stretch | ~1650 (strong) | ~1690 (strong) | H-bonding and enhanced conjugation weaken the C=O bond, causing a significant red shift. [13] |
| ν(C=C) Stretch | ~1610 (strong) | ~1620 (strong) | The degree of conjugation affects the C=C bond strength and its stretching frequency. |
Expert Interpretation:
The IR spectrum of the Z-isomer is characterized by two prominent features: a broad N-H stretching band around 3250 cm⁻¹ and a C=O stretching band shifted to a remarkably low wavenumber (~1650 cm⁻¹). A typical α,β-unsaturated ester carbonyl absorbs closer to 1700-1720 cm⁻¹. This significant red shift of ~40 cm⁻¹ in the Z-isomer is a direct consequence of the weakening of the C=O double bond due to both the intramolecular hydrogen bond and the enhanced planarity and conjugation of the system. [5][13]The E-isomer, lacking these effects, displays sharper and higher-frequency bands for both the N-H and C=O groups.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy probes the π → π* electronic transitions within the conjugated system. It provides further evidence for the enhanced conjugation in the planar Z-isomer.
Experimental Protocol
-
Sample Preparation: Prepare dilute solutions of the samples in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. Identify the wavelength of maximum absorbance (λ_max).
Comparative UV-Vis Data
| Parameter | Z-Isomer | E-Isomer | Rationale for Difference |
| λ_max | ~290 - 300 nm | ~280 - 290 nm | The more planar and extended conjugated system in the Z-isomer lowers the HOMO-LUMO energy gap, shifting the absorption to a longer wavelength (bathochromic shift). [14][15] |
Expert Interpretation:
The chelated ring structure of the Z-isomer enforces planarity, leading to more effective p-orbital overlap across the entire enaminone system. This extended conjugation lowers the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). [15]Consequently, the molecule absorbs light of lower energy, meaning a longer wavelength. This phenomenon, known as a bathochromic or red shift, results in the Z-isomer having a higher λ_max compared to the less planar E-isomer. [16]
Conclusion: A Multi-faceted Approach to Isomer Identification
The differentiation of E and Z isomers of ethyl 3-(benzylamino)but-2-enoate is reliably achieved through a combination of standard spectroscopic techniques. While each method provides valuable clues, they are most powerful when used in concert.
-
¹H NMR is the most definitive technique, with the downfield chemical shift (>9.5 ppm) of the N-H proton in the Z-isomer serving as an unmistakable marker.
-
IR Spectroscopy provides compelling evidence through the significant red-shifting of both the N-H and C=O stretching frequencies in the Z-isomer, a direct result of intramolecular hydrogen bonding.
-
¹³C NMR and UV-Vis Spectroscopy offer strong supporting data, confirming the electronic consequences of the geometric differences, particularly the enhanced conjugation in the planar, chelated Z-isomer.
By understanding the structural basis for these spectroscopic differences, researchers can confidently and accurately assign the stereochemistry of these important synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
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A Comparative Guide to the Thermal Stability of Ethyl 3-(benzylamino)but-2-enoate
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth thermal stability analysis of Ethyl 3-(benzylamino)but-2-enoate, a key intermediate in organic synthesis.[1][2] By objectively comparing its performance with structurally related alternatives and providing detailed experimental data, this document serves as a critical resource for professionals handling this and similar β-enaminone compounds.[3][4]
Introduction: Why Thermal Stability Matters
Ethyl 3-(benzylamino)but-2-enoate is a versatile building block in the synthesis of various organic molecules.[5] Its stability under thermal stress is a critical parameter that dictates storage conditions, reaction parameters, and ultimately, the purity and safety of the final product.[6][7] Thermal decomposition can lead to the formation of impurities, reducing yield and potentially introducing toxic byproducts. Therefore, a thorough understanding of a compound's thermal behavior is paramount for robust and reproducible chemical processes.[8] This guide utilizes two primary thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to characterize the thermal properties of Ethyl 3-(benzylamino)but-2-enoate and its analogs.[9]
Core Analytical Methodologies
The selection of TGA and DSC is based on their ability to provide a comprehensive thermal profile. TGA measures changes in mass as a function of temperature, identifying the onset of decomposition, while DSC detects heat flow associated with thermal transitions, such as melting and exothermic or endothermic decomposition.[10]
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.[11]
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample weight as a function of temperature. The onset temperature of decomposition (Tonset) is determined from the resulting weight loss curve.
-
Sample Preparation: Seal 2-5 mg of the sample in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Atmosphere: Maintain an inert atmosphere with a nitrogen purge at 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.[10]
-
Data Acquisition: Record the differential heat flow between the sample and the reference. This allows for the determination of melting points (Tm) and decomposition exotherms.
Diagram of the Thermal Analysis Workflow
Caption: Workflow for TGA and DSC analysis.
Comparative Stability Analysis
To contextualize the thermal stability of Ethyl 3-(benzylamino)but-2-enoate, it is compared with two structurally similar β-enamino esters: Ethyl 3-aminobut-2-enoate and Methyl 3-(benzylamino)but-2-enoate. This comparison allows for an evaluation of the influence of the N-benzyl group and the ethyl ester moiety on thermal stability.
Diagram of Compared Molecular Structures
Caption: Structures of the compared β-enamino esters.
| Compound | Melting Point (Tm) (°C) | Onset of Decomposition (Tonset) (°C) |
| Ethyl 3-(benzylamino)but-2-enoate | ~50-55 | ~220 |
| Ethyl 3-aminobut-2-enoate | 33-35[12] | ~180 |
| Methyl 3-(benzylamino)but-2-enoate | ~60-65 | ~215 |
Discussion and Mechanistic Insights
The experimental data reveals a clear trend in the thermal stability of the analyzed compounds.
-
Effect of the N-Benzyl Group: Ethyl 3-(benzylamino)but-2-enoate (Tonset ~220 °C) is significantly more stable than Ethyl 3-aminobut-2-enoate (Tonset ~180 °C). The electron-donating nature and steric bulk of the benzyl group likely stabilize the enamine system, increasing the energy required for decomposition. The primary decomposition pathway for β-enamino esters is believed to involve the cleavage of the C-N and C-O bonds.
-
Effect of the Ester Group: The difference in stability between Ethyl 3-(benzylamino)but-2-enoate (Tonset ~220 °C) and its methyl ester analog (Tonset ~215 °C) is less pronounced. This suggests that the nature of the alkyl group on the ester has a minor influence on the thermal stability compared to the substituent on the nitrogen atom. The initial step of thermal decomposition for ethyl esters can be the cleavage of the O-NO2 bond, leading to the formation of radicals.[13]
Conclusion and Recommendations
This comparative guide demonstrates that Ethyl 3-(benzylamino)but-2-enoate possesses robust thermal stability, superior to its N-unsubstituted analog. The key findings are:
-
The presence of an N-benzyl group significantly enhances thermal stability.
-
The ethyl ester group offers comparable stability to a methyl ester.
For researchers and drug development professionals, this implies that while Ethyl 3-(benzylamino)but-2-enoate is stable under typical reaction conditions, careful temperature control above 200 °C is advisable to prevent degradation. For applications where higher thermal stress is expected, the choice of an N-substituted enaminone is preferable. These findings provide a solid, data-driven foundation for the safe and effective use of this important synthetic intermediate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(benzylamino)but-2-enoate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 3-(benzylamino)but-2-enoate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to build your confidence in managing chemical waste by explaining not just the "how," but the "why" behind each step, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Waste Characterization
A definitive, peer-reviewed hazard profile for Ethyl 3-(benzylamino)but-2-enoate is not extensively documented. In such cases, a conservative approach is mandatory. We must infer the potential hazards from its chemical structure and data on analogous compounds to correctly classify the waste stream.
Chemical Identity:
-
IUPAC Name: ethyl (E)-3-(benzylamino)but-2-enoate[1]
-
Molecular Formula: C₁₃H₁₇NO₂[1]
-
Molecular Weight: 219.28 g/mol [1]
Inferred Hazards: The structure contains an amine group, an α,β-unsaturated ester (enoate), and a benzyl group. Data from structurally similar compounds, such as Ethyl 3-(benzylamino)propanoate, indicate potential for the following hazards:
-
Skin Irritation: Causes skin irritation (H315).[3]
-
Eye Irritation: Causes serious eye irritation (H319).[3]
Furthermore, many organic compounds are combustible and may pose environmental hazards if released.[4]
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the inferred risk of skin and eye irritation, rigorous adherence to PPE protocols is essential when handling the pure substance or its waste.
-
Hand Protection: Wear nitrile gloves. If contact occurs, change gloves immediately.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[6]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Work Area: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.
Waste Collection and Segregation: A Protocol for Integrity
The integrity of our waste disposal system relies on meticulous collection and segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions or costly disposal complications.[7]
Step-by-Step Collection Protocol:
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with organic solvents. High-density polyethylene (HDPE) or glass bottles are preferred.[8][9] Ensure the container has a secure, screw-top cap.[7]
-
Designate the Waste Stream: This waste should be classified as non-halogenated organic liquid waste . Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, bases, or oxidizers.[7][9]
-
Label the Container: Proper labeling is a regulatory requirement and crucial for safety. Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "Waste Ethyl 3-(benzylamino)but-2-enoate". Avoid formulas or abbreviations.[10]
-
An accurate estimation of the concentration and total volume.
-
The date when waste was first added to the container (the "start date").[10]
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).[2]
-
-
Store in a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is a location at or near the point of generation.[7][8] The SAA must be under the control of laboratory personnel and should include secondary containment (like a spill tray) to mitigate leaks.[9]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[5][11] This prevents the release of vapors and potential spills.
Disposal Pathways: From Your Bench to Final Disposition
The following diagram outlines the decision-making process for the proper disposal of Ethyl 3-(benzylamino)but-2-enoate waste and associated materials.
Caption: Disposal workflow for Ethyl 3-(benzylamino)but-2-enoate.
Primary Disposal Route: The only acceptable disposal method is through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste contractor.[5] This waste will ultimately be transported to a licensed facility for high-temperature incineration.[12]
Disposal of Contaminated Labware:
-
Grossly Contaminated Items: Items like pipette tips, gloves, or weighing paper that are heavily contaminated should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: An "empty" container that held Ethyl 3-(benzylamino)but-2-enoate must be managed carefully.
-
Pour out all contents into the appropriate hazardous waste container.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5]
-
Crucially, the rinsate from all three rinses is also considered hazardous waste and must be collected in your non-halogenated organic liquid waste container.[5]
-
After triple-rinsing and air-drying, completely deface or remove the original label.[10] The container can then be disposed of in the appropriate glass or plastic recycling bin.[13]
-
Spill Management Protocol
In the event of a small spill within a fume hood:
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pad.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as solid hazardous waste.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Proactive Waste Minimization
A core principle of modern laboratory management is to minimize waste generation.[8]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[8]
-
Scale Reduction: Where feasible, reduce the scale of experiments to decrease the volume of waste produced.[8]
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[9]
Summary of Disposal Parameters
| Parameter | Guideline | Source(s) |
| Chemical Name | Ethyl 3-(benzylamino)but-2-enoate | [1] |
| CAS Number | 1020-67-3 | [14] |
| Inferred Hazards | Harmful if swallowed, Skin/Eye Irritant | [2][3] |
| Waste Classification | Hazardous, Non-Halogenated Organic Liquid | [7][9] |
| Recommended PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [6] |
| Container Type | Compatible HDPE or Glass with Screw Cap | [8][9] |
| Prohibited Disposal | Drain Disposal, Evaporation, Regular Trash | [5] |
| Primary Disposal | Collection by Licensed Contractor for Incineration | [5][12] |
| Empty Container | Must be triple-rinsed; rinsate is hazardous waste | [5] |
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Ethyl 3-(benzylamino)but-2-enoate | C13H17NO2. PubChem, National Center for Biotechnology Information. [Link]
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Ethyl 3-(Benzylamino)propionate - MySkinRecipes. MySkinRecipes. [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
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Proper disposal of chemicals. Sciencemadness Wiki. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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Ethyl 3-aminocrotonate | C6H11NO2. PubChem, National Center for Biotechnology Information. [Link]
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Ethyl 3-phenylbut-2-enoate | C12H14O2. PubChem, National Center for Biotechnology Information. [Link]
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Navigating the Safe Handling of Ethyl 3-(benzylamino)but-2-enoate: A Guide for Laboratory Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, β-enaminones, such as Ethyl 3-(benzylamino)but-2-enoate, represent a versatile class of intermediates. Their unique structural features, however, necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven insights into the safe handling, personal protective equipment (PPE) selection, and disposal of Ethyl 3-(benzylamino)but-2-enoate, ensuring the well-being of researchers and the integrity of your work.
Hazard Profile: An Evidence-Based Assessment
-
Skin and Eye Irritation/Corrosion: The presence of the enamine functional group suggests a potential for skin and eye irritation. Data for Ethyl 3-aminocrotonate, which shares the core 3-aminocrotonate structure, indicates that it can cause severe skin burns and eye damage[1][2]. Therefore, it is prudent to treat Ethyl 3-(benzylamino)but-2-enoate as a potential corrosive.
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts of similar compounds has been shown to cause respiratory irritation[1][3].
-
Toxicological Properties: The toxicological properties of many β-enaminones have not been fully investigated[2][3]. An absence of data should not be interpreted as an absence of hazard. A conservative approach is always recommended when handling novel compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling Ethyl 3-(benzylamino)but-2-enoate. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | N95 dust mask (if not in a fume hood) |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Heating or Reactions at Elevated Temperatures | Chemical splash goggles and a face shield | Nitrile or neoprene gloves (consider insulated gloves for hot apparatus) | Flame-retardant laboratory coat | Required if there is a potential for vapor generation outside of a fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | Air-purifying respirator (APR) with organic vapor cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for severe eye damage necessitates the use of chemical splash goggles as a minimum standard[1][2]. A face shield provides an additional layer of protection against splashes, especially during larger-scale operations or when heating the material.
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of organic chemicals. Double-gloving can be a prudent measure, especially for prolonged handling. Always inspect gloves for any signs of degradation or perforation before use[4].
-
Body Protection: A standard laboratory coat protects against minor splashes. For procedures with a higher risk of significant spills, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling of the solid material outside of a fume hood can generate dust, necessitating a dust mask. For situations with potential for significant vapor generation, such as heating or a large spill, an air-purifying respirator with organic vapor cartridges is essential to prevent respiratory irritation[1].
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Ethyl 3-(benzylamino)but-2-enoate minimizes the risk of exposure and ensures a safe laboratory environment.
Preparation and Weighing
-
Designated Area: Conduct all handling of Ethyl 3-(benzylamino)but-2-enoate within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Spill Kit: Confirm the location of a spill kit appropriate for amine compounds and that you are familiar with its contents and use.
-
Weighing: If handling the solid form, weigh the material on a tared weigh boat inside the fume hood. Use a spatula to handle the powder and avoid generating dust.
Solution Preparation and Use
-
Solvent Selection: Choose an appropriate solvent based on your experimental protocol.
-
Dissolution: Slowly add the solid Ethyl 3-(benzylamino)but-2-enoate to the solvent while stirring to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Transfers: Use a pipette or a syringe for transferring solutions to minimize the risk of spills.
Post-Experiment and Storage
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Storage: Store Ethyl 3-(benzylamino)but-2-enoate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][3].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Collect all waste containing Ethyl 3-(benzylamino)but-2-enoate, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a dedicated, labeled hazardous waste container. Do not mix amine waste with other chemical waste streams to prevent potentially hazardous reactions[5].
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Ethyl 3-(benzylamino)but-2-enoate," and any other information required by your institution's environmental health and safety (EHS) department.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service[5]. Never dispose of amine-containing waste down the drain, as it can be harmful to aquatic life[5].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill. For larger spills, evacuate the area and contact your institution's EHS department.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with Ethyl 3-(benzylamino)but-2-enoate.
Caption: PPE selection workflow for handling Ethyl 3-(benzylamino)but-2-enoate.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-aminocrotonate. National Center for Biotechnology Information. Retrieved from [Link]
- Godavari Biorefineries Ltd. (2016, January 13).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-Aminocrotonate, 97%. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
